Sphingofungin B
Beschreibung
Eigenschaften
IUPAC Name |
(E,2S,3R,4R,5S,14R)-2-amino-3,4,5,14-tetrahydroxyicos-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO6/c1-2-3-4-9-12-15(22)13-10-7-5-6-8-11-14-16(23)18(24)19(25)17(21)20(26)27/h11,14-19,22-25H,2-10,12-13,21H2,1H3,(H,26,27)/b14-11+/t15-,16+,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPFYKYEEDCCTL-MXSQXUFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121025-45-4 | |
| Record name | Sphingofungin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Discovery and Analysis of Sphingofungin B: A Technical Guide for Researchers
Introduction: The Critical Role of Sphingolipids and the Dawn of Their Inhibitors
Sphingolipids are a class of essential lipids in eukaryotic cell membranes, playing pivotal roles in a myriad of cellular processes, including signal transduction, cell-cell recognition, and apoptosis.[1][2] The integrity of the sphingolipid biosynthetic pathway is therefore paramount for cellular homeostasis. The de novo synthesis of sphingolipids commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[3][4] This initial step is the rate-limiting and committing step of the entire pathway, making SPT a prime target for therapeutic intervention in diseases characterized by dysregulated sphingolipid metabolism.[5][6]
The quest for potent and specific inhibitors of SPT has led to the discovery of a fascinating array of natural products. Among these, the sphingofungins, a family of compounds produced by the filamentous fungus Aspergillus fumigatus, have emerged as powerful tools for studying sphingolipid metabolism and as potential leads for novel antifungal agents.[7][8] This technical guide provides an in-depth exploration of Sphingofungin B, from its discovery and biosynthesis in Aspergillus fumigatus to detailed methodologies for its isolation, characterization, and the assessment of its biological activity.
Part 1: The Producing Organism and Fermentation
Aspergillus fumigatus: A Prolific Source of Bioactive Secondary Metabolites
Aspergillus fumigatus is a ubiquitous saprophytic fungus renowned for its ability to produce a diverse arsenal of secondary metabolites.[9][10][11] While it is an opportunistic human pathogen, its metabolic prowess also makes it a valuable source of novel bioactive compounds.[12] The production of these secondary metabolites is often tightly regulated and can be influenced by various environmental cues and culture conditions.[13][14]
Cultivation of Aspergillus fumigatus for this compound Production
The initial discovery of sphingofungins utilized Aspergillus fumigatus strain ATCC 20857.[8][15] Successful production of this compound can be achieved through both solid-state and submerged liquid fermentation. The choice of fermentation strategy can significantly impact the yield and profile of secondary metabolites.
1.2.1. Solid-State Fermentation Protocol
Solid-state fermentation offers a biomimetic environment that can enhance the production of certain fungal secondary metabolites.
-
Step 1: Media Preparation. Prepare a solid millet-based medium. For each 1 L Erlenmeyer flask, use 120 g of rice and 150 mL of ultrapure water.[16]
-
Step 2: Sterilization. Autoclave the flasks containing the medium at 121°C for 20 minutes.
-
Step 3: Inoculation. Inoculate each flask with a spore suspension of A. fumigatus (e.g., ATCC 20857 or a similar high-producing strain) to a final concentration of 1 x 10^6 spores/mL.[3]
-
Step 4: Incubation. Incubate the flasks at 28-30°C for 14-21 days in a static incubator.[3][16]
1.2.2. Submerged Liquid Fermentation Protocol
Submerged liquid fermentation allows for greater control over environmental parameters and is more readily scalable.
-
Step 1: Seed Culture Preparation. Inoculate 100 mL of ISP2 broth (4.0 g yeast extract, 10.0 g malt extract, 4.0 g glucose per 1 L of distilled water, pH 7.2) with A. fumigatus spores.[14] Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Step 2: Production Medium Preparation. Prepare a liquid production medium containing both glucose and glycerol as carbon sources.[8][15] A suitable medium composition is 20 g/L glucose, 20 g/L glycerol, 5 g/L peptone, 2 g/L yeast extract, 1 g/L KH2PO4, and 0.5 g/L MgSO4·7H2O.
-
Step 3: Inoculation. Inoculate the production medium with 5% (v/v) of the seed culture.
-
Step 4: Fermentation. Incubate the production culture at 28°C, 200 rpm for 7-10 days.
Part 2: Extraction and Purification of this compound
The following workflow outlines a robust procedure for the isolation and purification of this compound from fungal cultures.
Caption: Workflow for the extraction and purification of this compound.
Extraction Protocol
-
Step 1: Mycelial Harvest. For liquid cultures, separate the mycelia from the culture broth by filtration through cheesecloth or centrifugation. For solid cultures, the entire fermented mass is used.
-
Step 2: Solvent Extraction. Macerate the mycelial mass or solid culture with an equal volume of ethyl acetate and agitate for 4-6 hours at room temperature.[16] Repeat the extraction process three times.
-
Step 3: Concentration. Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
Purification Protocol
-
Step 1: Silica Gel Chromatography.
-
a. Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent such as hexane.
-
b. Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane/methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.
-
c. Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate in methanol.
-
-
Step 2: Fraction Analysis. Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC-MS to identify fractions containing this compound. Pool the fractions containing the compound of interest.
-
Step 3: Semi-Preparative HPLC.
-
a. Column: Utilize a semi-preparative C18 column (e.g., Kinetex C18, 10 × 250 mm, 5 µm).[13]
-
b. Mobile Phase: Employ a gradient elution system with water (0.1% formic acid) as solvent A and acetonitrile (0.1% formic acid) as solvent B.[13] A typical gradient might be: 10% B for 2 min, ramp to 95% B over 30 min, hold at 95% B for 5 min, then return to 10% B.
-
c. Detection and Collection: Monitor the elution at 210 nm and collect the peak corresponding to this compound.
-
-
Step 4: Final Concentration. Evaporate the solvent from the collected fraction to obtain pure this compound.
Part 3: Structural Elucidation and Characterization
The definitive identification of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Plus Hybrid Quadrupole Orbitrap) is recommended for accurate mass determination.[13]
-
Analytical Column: A Kinetex C18 column (2.1 × 150 mm, 2.5 µm) provides excellent resolution.[13]
-
Mobile Phase and Gradient: Use the same mobile phase as in the semi-preparative HPLC, but with a faster gradient suitable for analytical purposes.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Expected Mass: The protonated molecule [M+H]+ of this compound should be observed at m/z 344.28.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to obtain characteristic fragmentation patterns for structural confirmation.
-
| Technique | Instrumentation | Column | Key Parameters | Expected Result for this compound |
| HPLC-HRMS | Q-Exactive Plus Hybrid Quadrupole Orbitrap | Kinetex C18 (2.1 x 150 mm, 2.5 µm) | ESI+, Positive Mode | [M+H]⁺ at m/z 344.28 |
| NMR | Bruker AVANCE III 600 MHz | 5 mm cryoprobe | ¹H, ¹³C, COSY, HSQC, HMBC | Characteristic shifts confirming the sphingoid backbone and fatty acid chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe is necessary for resolving the complex proton and carbon signals.[13]
-
Solvent: Deuterated methanol (CD3OD) or chloroform (CDCl3) are suitable solvents.[13]
-
Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for complete structural assignment. The data will reveal the connectivity of all protons and carbons, confirming the stereochemistry and the structure of the fatty acid tail.
Part 4: Mechanism of Action - Inhibition of Serine Palmitoyltransferase (SPT)
This compound exerts its biological effect by potently and specifically inhibiting serine palmitoyltransferase (SPT), the first enzyme in the sphingolipid biosynthesis pathway.[14][17][18]
Caption: Mechanism of action of this compound as an SPT inhibitor.
Serine Palmitoyltransferase (SPT) Inhibition Assay
Verifying the inhibitory activity of isolated this compound against SPT is a critical step. An HPLC-based assay provides a non-radioactive and sensitive method.
-
Step 1: Preparation of Cell Lysate.
-
a. Culture a suitable cell line (e.g., HEK293T cells) to confluence.
-
b. Harvest the cells and lyse them in a buffer containing 50 mM HEPES (pH 8.0), 1 mM EDTA, and a protease inhibitor cocktail.
-
c. Determine the protein concentration of the total cell lysate using a Bradford assay.
-
-
Step 2: SPT Reaction.
-
a. In a microcentrifuge tube, combine 100-200 µg of total cell lysate with the reaction buffer (50 mM HEPES, pH 8.0, 1 mM EDTA, 5 mM L-serine, 5 mM pyridoxal 5'-phosphate, and 50 µM palmitoyl-CoA).
-
b. Add this compound (dissolved in DMSO) at various concentrations. Include a positive control (e.g., Myriocin, another known SPT inhibitor) and a no-inhibitor control (DMSO vehicle).
-
c. Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Step 3: Product Reduction and Extraction.
-
a. Stop the reaction and reduce the 3-ketosphinganine product to sphinganine by adding an aqueous solution of NaBH4 (5 mg/mL).
-
b. Extract the lipids using a mixture of chloroform and methanol.
-
-
Step 4: HPLC Analysis.
-
a. Derivatize the extracted sphinganine with o-phthalaldehyde (OPA) to make it fluorescent.
-
b. Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.
-
c. Quantify the sphinganine peak and calculate the percentage of SPT inhibition relative to the no-inhibitor control.
-
| Parameter | Value/Condition |
| Enzyme Source | Mammalian cell lysate (e.g., HEK293T) |
| Substrates | L-serine, Palmitoyl-CoA |
| Cofactor | Pyridoxal 5'-phosphate (PLP) |
| Incubation | 37°C, 60 minutes |
| Detection Method | HPLC with fluorescence detection (after OPA derivatization) |
| Positive Control | Myriocin |
Conclusion: A Versatile Tool for Sphingolipid Research
This compound, a natural product from Aspergillus fumigatus, represents a highly specific and potent inhibitor of serine palmitoyltransferase. Its discovery has provided the scientific community with an invaluable molecular probe to dissect the complexities of sphingolipid metabolism and its role in health and disease. The technical guidance provided herein offers a comprehensive framework for the reliable production, isolation, and characterization of this compound, empowering researchers to leverage this powerful tool in their scientific endeavors. Further exploration of the sphingofungin family and the development of synthetic analogs hold significant promise for the future of antifungal drug development and the therapeutic modulation of sphingolipid pathways.
References
- Frisvad, J. C., Larsen, T. O., de Vries, R., Meijer, M., Houbraken, J., Cabañes, F. J., ... & Samson, R. A. (2007). Secondary metabolite profiling, growth profiles and other tools for species recognition and important Aspergillus mycotoxins. Studies in Mycology, 59, 31-37.
- Bok, J. W., & Keller, N. P. (2004). LaeA, a regulator of secondary metabolism in Aspergillus spp. Eukaryotic Cell, 3(2), 527-535.
- Khalaf, A. Q., & Ibraheem, S. A. (2021). Roles of Aspergillus fumigatus secondary metabolites: A review. Gene Reports, 23, 101180.
- Hoefgen, S., Bissell, A. U., Huang, Y., Gherlone, F., Raguž, L., Beemelmanns, C., & Valiante, V. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5), e01331-22.
- Del Poeta, M., & Luberto, C. (2020).
- Lind, A. L., Smith, L. A., & Calvo, A. M. (2019). A call to arms: Mustering secondary metabolites for success and survival of an opportunistic pathogen.
- Valiante, V., Baldin, C., Hortschansky, P., & Brakhage, A. A. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio, 15(3), e00195-24.
- Bissell, A. U., Rautschek, J., Hoefgen, S., Raguž, L., Mattern, D. J., Saeed, N., ... & Valiante, V. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS Chemical Biology, 17(2), 386-394.
- Rateb, M. E., Hallyburton, I., Houssen, W. E., Bull, A. T., Goodfellow, M., Santhanam, R., ... & Ebel, R. (2013). Induction of diverse secondary metabolites in Aspergillus fumigatus by microbial co-culture. RSC Advances, 3(34), 14444-14450.
- Hanada, K. (2010). Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(9), 951-959.
- Li, Y., Wang, Y., Zhang, Y., Li, X., Wang, J., & Che, Y. (2022). Study on Secondary Metabolites of Endophytic Fungus, Aspergillus fumigatus, from Crocus sativus L. Guided by UHPLC-HRMS/MS-Based Molecular Network. Molecules, 27(9), 2999.
- Singh, A., & Del Poeta, M. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 497.
- Singh, A., & Del Poeta, M. (2017). Fungal sphingolipids: a new arsenal of virulence factors. Current Opinion in Microbiology, 39, 51-57.
- VanMiddlesworth, F., Giacobbe, R. A., Lopez, M., Garrity, G., Bland, J. A., Bartizal, K., ... & Monaghan, R. L. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861-867.
- Zweerink, M. M., Edison, A. M., Wells, G. B., Pinto, W., & Lester, R. L. (1992). Characterization of a novel, potent, and specific inhibitor of serine palmitoyltransferase. Journal of Biological Chemistry, 267(35), 25032-25038.
- Hanada, K. (2003). Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. Journal of Biological Chemistry, 278(48), 47303-47306.
- Hornemann, T., Penno, A., & Rütti, M. F. (2007). An improved method to determine serine palmitoyltransferase activity. Journal of lipid research, 48(7), 1642-1647.
- Davis, A. C., Kelly, S. L., & Gable, K. (2019). Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity. Bio-protocol, 9(17), e3351-e3351.
- Raguž, L., Peng, C. C., Kaiser, M., Görls, H., & Beemelmanns, C. (2022). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C.
- Patsnap. (2024). What are SPT inhibitors and how do they work?
- VanMiddlesworth, F., Giacobbe, R. A., Lopez, M., Garrity, G., Bland, J. A., Bartizal, K., ... & Monaghan, R. L. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861–867.
- ATCC.
- Raguž, L., Peng, C.-C., Kaiser, M., Görls, H., & Beemelmanns, C. (2022). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C.
- Santa Cruz Biotechnology. (n.d.). SPTLC Inhibitors.
- VanMiddlesworth, F., Giacobbe, R. A., Lopez, M., Garrity, G., Bland, J. A., Bartizal, K., Fromtling, R. A., Polishook, J., Zweerink, M., Edison, A. M., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861–867.
Sources
- 1. Induction of diverse secondary metabolites in Aspergillus fumigatus by microbial co-culture - Kent Academic Repository [kar.kent.ac.uk]
- 2. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Caspofungin on Metabolite Profiles of Aspergillus Species Determined by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. | Semantic Scholar [semanticscholar.org]
- 9. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. scispace.com [scispace.com]
- 15. scbt.com [scbt.com]
- 16. Study on Secondary Metabolites of Endophytic Fungus, Aspergillus fumigatus, from Crocus sativus L. Guided byUHPLC-HRMS/MS-Based Molecular Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Sphingofungin B structure and chemical properties
An In-Depth Technical Guide to Sphingofungin B: Structure, Properties, and Mechanism of Action
Abstract
This compound is a fungal-derived natural product that has garnered significant attention within the scientific community for its potent and specific inhibition of serine palmitoyltransferase (SPT), the enzyme catalyzing the first committed step in sphingolipid biosynthesis. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its detailed chemical structure and physicochemical properties, explore its intricate biosynthetic pathway in Aspergillus fumigatus, and elucidate its mechanism of action. Furthermore, this document outlines its biological activities, including its notable antifungal properties, and provides detailed experimental protocols for its isolation and functional characterization. By synthesizing current research, this guide aims to serve as an authoritative resource on this compound, highlighting its importance as a biochemical tool and as a potential scaffold for therapeutic development.
Introduction
Sphingolipids are a critical class of lipids that serve as structural components of eukaryotic cell membranes and as key signaling molecules involved in a myriad of cellular processes.[1] The dysregulation of sphingolipid homeostasis has been implicated in numerous human diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making the enzymes of this pathway attractive therapeutic targets.[1][2][3] Sphingofungins, a family of natural products first isolated from Aspergillus fumigatus, are potent inhibitors of sphingolipid biosynthesis.[2][4] Among this family, this compound stands out for its well-characterized activity. It acts as a specific inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway.[1][5] This high specificity makes this compound an invaluable tool for studying sphingolipid metabolism and a promising lead compound for the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
The biological activity of this compound is intrinsically linked to its unique chemical architecture. A thorough understanding of its structure is paramount for appreciating its mechanism of action and for guiding synthetic modification efforts.
Structural Elucidation
This compound is a long-chain amino fatty acid.[6] Its chemical name is (E,2S,3R,4R,5S,14R)-2-amino-3,4,5,14-tetrahydroxyicos-6-enoic acid.[6][7] The structure is characterized by a twenty-carbon backbone featuring several key functional groups:
-
An amino group at the C-2 position.
-
Multiple hydroxyl groups at C-3, C-4, C-5, and C-14, with a defined stereochemistry that is crucial for its biological function.[6]
-
A carboxylic acid group at C-1.
-
A trans double bond between C-6 and C-7.[6]
Crucially, the N-terminal portion of this compound bears a strong structural resemblance to sphinganine and phytosphingosine, the natural substrates of enzymes downstream of SPT.[2] This structural mimicry is the basis for its inhibitory action on the sphingolipid pathway.
Caption: Chemical Structure of this compound.
Physicochemical Data
A summary of the key chemical properties for this compound is provided below. These data are essential for experimental design, including solvent selection for assays and purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₉NO₆ | [6][8] |
| Molecular Weight | 389.5 g/mol | [6] |
| Monoisotopic Mass | 389.27774 Da | [7] |
| CAS Number | 121025-45-4 | [6] |
| Chemical Class | Long-chain fatty acid, Sphinganine analog | [6] |
| Stereochemistry | (E,2S,3R,4R,5S,14R) | [6][7] |
| XlogP (predicted) | 0.1 | [7] |
Biosynthesis
The biosynthesis of this compound has been elucidated in the fungus Aspergillus fumigatus. It involves a dedicated biosynthetic gene cluster (BGC) that orchestrates a series of enzymatic reactions.[1][2] The biosynthesis begins with the condensation of a C18 polyketide with the uncommon substrate aminomalonate, a key departure from many other secondary metabolite pathways.[1][2] This initial step is catalyzed by the polyketide synthase (PKS) SphB and the aminotransferase SphA.[5] Subsequent modifications to this backbone are carried out by a suite of tailoring enzymes, including a 3-ketoreductase (SphF), a P450 monooxygenase (SphH), and another monooxygenase (SphC), which is responsible for the C-4 hydroxylation that yields this compound.[5]
Interestingly, the biosynthetic machinery for sphingofungins is compartmentalized within the cell, with different steps occurring in the cytosol, the endoplasmic reticulum (ER), and ER-derived vesicles.[5][9][10] This spatial organization is thought to be a mechanism to manage the production of a toxic secondary metabolite and may represent a self-defense mechanism for the fungus.[5][9]
Caption: Simplified Biosynthetic Pathway of this compound.
Mechanism of Action
The primary mechanism of action for this compound is the potent and specific inhibition of Serine Palmitoyltransferase (SPT).[1][2][5]
Inhibition of Serine Palmitoyltransferase (SPT)
SPT is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the condensation of L-serine and palmitoyl-CoA.[11][12] This reaction forms 3-ketodihydrosphingosine and is the first and rate-limiting step in the de novo synthesis of all sphingolipids.[5][12] Due to its structural similarity to sphingolipid precursors, this compound acts as a competitive inhibitor of SPT.[2] By blocking this crucial enzymatic step, this compound effectively shuts down the entire sphingolipid production line, leading to the depletion of essential downstream products like ceramides, sphingomyelin, and complex glycosphingolipids. This disruption of sphingolipid homeostasis has profound effects on cell viability and function.[1][2]
Caption: Inhibition of Sphingolipid Biosynthesis by this compound.
Biological Activities
Antifungal Activity
Sphingofungins were originally discovered during screening for novel antifungal agents.[4][13] this compound exhibits a limited spectrum of antifungal activity but is particularly effective against Cryptococcus species.[4][13] Its fungicidal activity is dependent on cell growth; the compound causes a significant loss of viability in growing cultures over several hours, which is consistent with a mechanism that disrupts the synthesis of essential membrane components rather than causing immediate cell lysis.[2] The growth inhibitory effects can be completely reversed by supplementing the culture medium with downstream products of the sphingolipid pathway, such as phytosphingosine, confirming that SPT inhibition is the primary mode of its antifungal action.[2]
Potential Therapeutic Applications
Given the central role of sphingolipids in human health and disease, inhibitors of their synthesis are of great interest. The specific inhibition of SPT by this compound makes it a valuable lead for drug development.[3] Dysregulated sphingolipid metabolism is a hallmark of various cancers and neurodegenerative diseases like Alzheimer's.[3] Therefore, targeting SPT could represent a viable therapeutic strategy.[1][3] Furthermore, some sphingofungin derivatives have demonstrated antiparasitic activity against pathogens like Plasmodium falciparum and Trypanosoma cruzi, which rely on their own sphingolipid synthesis pathways.[11][14]
Experimental Protocols
The following protocols are provided as examples of standard methodologies for the study of this compound.
Protocol: Isolation and Purification of this compound
Causality: This protocol is based on methods used for the initial isolation from Aspergillus fumigatus.[4][13] It employs a solid-phase fermentation to maximize production, followed by solvent extraction and chromatographic separation to purify the compound based on its polarity and chemical properties.
Methodology:
-
Fermentation:
-
Inoculate a solid millet-based medium with Aspergillus fumigatus ATCC 20857.
-
Incubate the culture at 28°C for 14-21 days until substantial mycelial growth is observed.
-
-
Extraction:
-
Harvest the entire solid culture and extract exhaustively with a mixture of methanol and water (e.g., 80:20 v/v).
-
Filter the extract to remove solid biomass.
-
Concentrate the filtrate under reduced pressure to yield a crude aqueous extract.
-
-
Initial Purification:
-
Apply the crude extract to a solid-phase extraction (SPE) column (e.g., C18).
-
Wash the column with water to remove highly polar impurities.
-
Elute the sphingofungins with a stepwise gradient of methanol in water.
-
-
Chromatographic Separation (HPLC):
-
Pool the fractions containing the target compounds, concentrate, and dissolve in a suitable mobile phase.
-
Inject the sample onto a preparative reverse-phase C18 HPLC column.
-
Elute with an isocratic or gradient system of acetonitrile and water (containing 0.1% trifluoroacetic acid, if necessary, to improve peak shape).
-
Monitor the eluent at ~210 nm and collect fractions corresponding to the this compound peak.
-
-
Verification:
-
Confirm the purity and identity of the isolated compound using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the data with published values.[6]
-
Protocol: Colorimetric Serine Palmitoyltransferase (SPT) Inhibition Assay
Causality: This assay provides a quantitative measure of SPT inhibition.[3][12] It is a coupled enzyme assay where the release of Coenzyme A (CoA) from the SPT reaction is used by a second enzyme, FadD, in a reaction that consumes NADH, which can be monitored spectrophotometrically. The rate of NADH decrease is proportional to SPT activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES buffer, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 50 µM PLP.
-
Substrates: Prepare stock solutions of L-serine (e.g., 50 mM) and Palmitoyl-CoA (e.g., 5 mM) in appropriate solvents.
-
Enzymes: Purified recombinant SPT and E. coli FadD.
-
Coupling Reagents: NADH and palmitic acid.
-
Inhibitor: Prepare a dilution series of this compound in DMSO or the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Assay Buffer.
-
Add 10 µL of the coupling reagents (NADH and palmitic acid) and 10 µL of the FadD enzyme solution.
-
Add 10 µL of the this compound dilution (or vehicle control, e.g., DMSO).
-
Add 10 µL of the SPT enzyme solution.
-
Incubate the plate at 37°C for 5 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the substrate mixture (L-serine and Palmitoyl-CoA).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader capable of kinetic reads.
-
Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADH) every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR)
Studies on various natural and synthetic analogs of sphingofungins have provided insights into the structural features required for SPT inhibition.
-
Polyketide Tail: Desaturation of the polyketide tail, for instance at the Δ12 position, has been shown to increase the antifungal activity of some sphingofungin derivatives.[3][15]
-
C-14 Hydroxylation: The removal of the hydroxyl group at C-14 can positively affect activity against bacterial SPT, though it appears to have little effect on the fungal enzyme.[3]
-
C-4 and C-5 Modifications: The hydroxyl group at C-4 is important for inhibitory activity.[11] Acetylation at the C-5 position (as in Sphingofungin C) is tolerated and results in a potent inhibitor.[2][3]
These findings highlight that while the core amino acid head group is essential for binding to the active site, modifications along the lipid tail can modulate the potency and selectivity of inhibition.[3][15]
Conclusion and Future Perspectives
This compound is a powerful natural product that serves as a cornerstone for research into sphingolipid metabolism. Its specific and potent inhibition of serine palmitoyltransferase has made it an indispensable chemical probe. The elucidation of its biosynthetic pathway and the growing understanding of its structure-activity relationships are paving the way for the creation of novel analogs through synthetic chemistry and metabolic engineering. Future research will likely focus on leveraging this knowledge to design next-generation SPT inhibitors with improved pharmacological properties, potentially leading to new therapies for a range of human diseases and novel antifungal agents to combat drug-resistant pathogens.
References
- Vulcanchem. This compound - 121025-45-4.
- VanMiddlesworth F, Giacobbe RA, Lopez M, et al. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. J Antibiot (Tokyo). 1992 Jun;45(6):861-7.
- ResearchGate. Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor | Request PDF.
- Janevska S, Hoefgen S, Rautschek J, et al. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio. 2024.
- Bissell AU, Rautschek J, Hoefgen S, et al. Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS Chem Biol. 2022 Jan 13.
- ResearchGate. A) Chemical structures of all known members of the sphingofungin family, myriocin and lipoxamycin (inhibitors of the pyridoxal phosphate (PLP)‐dependent serine palmitoyltransferase (SPT)). B) First step of sphingolipid biosynthesis.
- ASM Journals. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio.
- Hoefgen S, Bissell AU, Huang Y, et al. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiol Spectr. 2022 Sep 19.
- PubChemLite. This compound (C20H39NO6).
- National Institutes of Health. This compound | C20H39NO6 | CID 6439077 - PubChem.
- Semantic Scholar. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity.
- ResearchGate. (PDF) The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism.
- National Institutes of Health. A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C.
- National Center for Biotechnology Information. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition.
- ResearchGate. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (121025-45-4) for sale [vulcanchem.com]
- 7. PubChemLite - this compound (C20H39NO6) [pubchemlite.lcsb.uni.lu]
- 8. This compound | C20H39NO6 | CID 6439077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. | Semantic Scholar [semanticscholar.org]
- 14. A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Sphingofungin B: A Technical Guide to its Antifungal Activity and Mechanism of Action
This in-depth technical guide provides a comprehensive overview of the biological activity of Sphingofungin B, a potent antifungal agent. Tailored for researchers, scientists, and drug development professionals, this document delves into the core of its mechanism of action, outlines detailed experimental protocols for its evaluation, and presents key data to facilitate further research and development in the field of antifungal therapeutics.
Introduction: The Rise of Novel Antifungal Agents
The increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action.[1][2] Sphingofungins, a family of natural products isolated from Aspergillus fumigatus, represent a promising class of such compounds.[3][4][5] Among them, this compound has garnered significant attention for its potent and specific antifungal activity. This guide will focus on the technical aspects of this compound's biological activity, providing a foundational understanding for its potential therapeutic applications.
The Molecular Target: Inhibition of Sphingolipid Biosynthesis
The antifungal efficacy of this compound stems from its highly specific inhibition of a critical enzyme in the sphingolipid biosynthesis pathway: serine palmitoyltransferase (SPT) .[6][7][8][9] Sphingolipids are essential components of eukaryotic cell membranes, playing crucial roles in signal transduction, cell proliferation, and apoptosis.[9][10] By disrupting this fundamental pathway, this compound compromises the structural integrity and signaling functions of the fungal cell membrane, ultimately leading to cell death.
Mechanism of Action: A Competitive Inhibition Model
SPT catalyzes the first and rate-limiting step in sphingolipid biosynthesis: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[8][10][11] this compound, being a structural analog of sphingosine, acts as a potent competitive inhibitor of SPT.[8][9] Its chemical structure allows it to bind to the active site of the enzyme, preventing the natural substrates from binding and thereby halting the entire downstream production of sphingolipids.[7][12] This targeted inhibition is the primary reason for its antifungal effect and distinguishes it from other classes of antifungal drugs that target the cell wall or ergosterol biosynthesis.[1][13]
The following diagram illustrates the sphingolipid biosynthesis pathway and the precise point of inhibition by this compound.
Spectrum of Antifungal Activity
This compound exhibits a selective spectrum of antifungal activity. Early studies have demonstrated its particular effectiveness against Cryptococcus species, which are significant opportunistic pathogens.[3][4][5] The desaturation of the polyketide tail in sphingofungin derivatives has been shown to increase its inhibitory effect on serine palmitoyltransferase, suggesting that structural modifications can modulate its antifungal potency.[14][15]
| Fungal Species | Reported Activity of Sphingofungins |
| Cryptococcus species | Highly effective[3][4][5] |
| Candida species | Variable, with some studies showing activity |
| Aspergillus species | Limited activity reported in some studies |
Table 1: Summary of the Antifungal Spectrum of Sphingofungins.
Experimental Protocols for In Vitro Evaluation
To rigorously assess the antifungal properties of this compound, standardized in vitro susceptibility testing is essential. The following section provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique.[16][17][18]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound (analytical grade)
-
Fungal isolate (e.g., Cryptococcus neoformans ATCC 90112)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile, disposable labware (pipettes, tubes, etc.)
-
Incubator (35°C)
Step-by-Step Methodology:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the fungal cells.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.
-
The following workflow diagram illustrates the MIC determination process.
Considerations for Further Development: Cytotoxicity and In Vivo Efficacy
While potent in vitro activity is a critical first step, the therapeutic potential of this compound hinges on its selectivity and in vivo efficacy.
Cytotoxicity Assays
It is crucial to evaluate the cytotoxic effects of this compound on mammalian cells to determine its therapeutic index. Standard cytotoxicity assays, such as the MTT or LDH release assays, can be employed using relevant cell lines (e.g., fibroblasts, osteoblasts, or hepatocytes).[19][20] Studies have shown that while some SPT inhibitors can exhibit cytotoxicity, the effect is largely due to the inhibition of sphingolipid synthesis.[7]
In Vivo Efficacy Studies
Animal models of fungal infection are essential to assess the in vivo efficacy of this compound. A murine model of disseminated cryptococcosis, for instance, can be utilized to evaluate the ability of this compound to reduce fungal burden in target organs (e.g., kidneys, brain) and improve survival rates.[21] Such studies provide critical data on pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
Conclusion and Future Directions
This compound represents a compelling lead compound in the quest for novel antifungal agents. Its specific mechanism of action, targeting the essential sphingolipid biosynthesis pathway, offers a distinct advantage over existing antifungal classes. The detailed protocols and foundational knowledge presented in this guide are intended to empower researchers to further investigate its potential. Future research should focus on optimizing its structure to enhance its antifungal spectrum and therapeutic index, as well as on developing formulation strategies to improve its in vivo delivery and efficacy. Through continued rigorous scientific investigation, this compound and its analogs may one day provide a valuable new tool in the clinical management of life-threatening fungal infections.
References
-
Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor - ACS Publications. (2022-01-13). Retrieved from [Link]
-
SPHINGOFUNGINS A, B, C, AND D; A NEW FAMILY OF ANTIFUNGAL AGENTS - J-Stage. Retrieved from [Link]
-
Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed. Retrieved from [Link]
-
A) Chemical structures of all known members of the sphingofungin family, myriocin and lipoxamycin (inhibitors of the pyridoxal phosphate (PLP)‐dependent serine palmitoyltransferase (SPT)). B) First step of sphingolipid biosynthesis - ResearchGate. Retrieved from [Link]
-
Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. | Semantic Scholar. Retrieved from [Link]
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism | mBio - ASM Journals. Retrieved from [Link]
-
Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor | Request PDF - ResearchGate. Retrieved from [Link]
-
Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed. Retrieved from [Link]
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - ResearchGate. Retrieved from [Link]
-
Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC. Retrieved from [Link]
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition | Microbiology Spectrum - ASM Journals. Retrieved from [Link]
-
Sphingolipids as targets for treatment of fungal infections - PMC - PubMed Central. Retrieved from [Link]
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. Retrieved from [Link]
-
S159 Antifungal Susceptibility Testing. Retrieved from [Link]
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - ASM Journals. Retrieved from [Link]
-
Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - ResearchGate. Retrieved from [Link]
-
Current status of antifungal susceptibility testing methods. Retrieved from [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - NIH. Retrieved from [Link]
-
[Methods for in vitro antifungal susceptibility testing] | Request PDF - ResearchGate. Retrieved from [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. Retrieved from [Link]
-
Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - NIH. Retrieved from [Link]
-
In vitro pharmacodynamics and in vivo efficacy of fluconazole, amphotericin B and caspofungin in a murine infection by Candida lusitaniae - PubMed. Retrieved from [Link]
-
Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - PubMed. Retrieved from [Link]
Sources
- 1. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SPHINGOFUNGINS A, B, C, AND D; A NEW FAMILY OF ANTIFUNGAL AGENTS [jstage.jst.go.jp]
- 4. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. | Semantic Scholar [semanticscholar.org]
- 5. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sphingolipids as targets for treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. reviberoammicol.com [reviberoammicol.com]
- 17. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 18. researchgate.net [researchgate.net]
- 19. Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro pharmacodynamics and in vivo efficacy of fluconazole, amphotericin B and caspofungin in a murine infection by Candida lusitaniae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Sphingofungin B Biosynthesis Pathway in Filamentous Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingofungins are a class of potent antifungal compounds produced by various filamentous fungi, including Aspergillus fumigatus and Paecilomyces variotii.[1][2] Their biological activity stems from the specific inhibition of serine palmitoyltransferase (SPT), a crucial enzyme in the sphingolipid biosynthesis pathway of eukaryotic organisms.[1][3] This inhibition disrupts cell membrane integrity and vital cellular processes, making sphingofungins and their derivatives attractive candidates for novel antifungal drug development. This guide provides a comprehensive technical overview of the Sphingofungin B biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and subcellular organization. Furthermore, it offers field-proven experimental protocols for the investigation and manipulation of this pathway, aiming to facilitate further research and exploitation of these fascinating natural products.
Introduction: The Significance of Sphingofungins
Sphingolipids are essential components of eukaryotic cell membranes, playing critical roles in signal transduction, cell growth, and apoptosis.[4] The enzyme serine palmitoyltransferase (SPT) catalyzes the first committed step in sphingolipid biosynthesis, the condensation of L-serine and palmitoyl-CoA.[1][4] Sphingofungins, as structural analogs of sphingosine, act as potent and specific inhibitors of SPT.[1][3] This targeted mode of action has positioned them as valuable tools for studying sphingolipid metabolism and as promising leads for antifungal therapies. The increasing prevalence of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents with unique mechanisms of action, a role that sphingofungin derivatives could potentially fill.
The Sphingofungin Biosynthetic Gene Cluster (BGC)
The genetic blueprint for sphingofungin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). In Aspergillus fumigatus, this cluster contains the genes encoding all the necessary enzymes for the production of sphingofungins B, C, and D.[3] The core enzymes and their putative functions are summarized in the table below.
| Gene | Enzyme | Putative Function |
| sphA | Aminotransferase | Condensation of the polyketide with aminomalonate; also exhibits SPT-like activity for self-resistance.[1][5] |
| sphB | Polyketide Synthase (PKS) | Synthesis of the C18 polyketide backbone.[1] |
| sphC | Monooxygenase | C-4 hydroxylation of the sphingofungin backbone.[1] |
| sphE | Acetyltransferase | Acetylation of the C-5 hydroxyl group to form Sphingofungin C.[5] |
| sphF | 3-Ketoreductase | Reduction of the C-3 keto group of the initial intermediate.[1] |
| sphH | Cytochrome P450 Monooxygenase | Hydroxylation of the polyketide chain.[1] |
The Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound is a multi-step process involving a fascinating interplay of cytosolic and endoplasmic reticulum (ER)-localized enzymes. This spatial organization is crucial for the efficient synthesis of the final product and for the fungus's self-protection mechanism.[1]
Initiation: The Genesis of the Polyketide Backbone
The pathway commences in the cytosol with the iterative action of the polyketide synthase (PKS), SphB . This enzyme catalyzes the assembly of a C18 polyketide chain from acetyl-CoA and malonyl-CoA extender units.[1] Concurrently, the aminotransferase SphA facilitates a crucial condensation reaction between the newly synthesized polyketide and the unusual starter unit, aminomalonate .[3] This initial condensation product is the first committed intermediate of the pathway.
Tailoring and Modification: A Journey Through the Endoplasmic Reticulum
Following its synthesis in the cytosol, the initial intermediate is shuttled to the endoplasmic reticulum (ER) for a series of tailoring reactions.
-
Reduction: The 3-ketoreductase, SphF , reduces the keto group at the C-3 position.[1]
-
Hydroxylation: The cytochrome P450 monooxygenase, SphH , introduces a hydroxyl group at a specific position on the polyketide tail.[1] The exact mechanism of P450 enzymes involves a catalytic cycle with an iron(IV)-oxo heme intermediate that performs the oxidation.[6][7][8][9][10]
Final Touches: A Return to the Cytosol
The penultimate step in this compound biosynthesis involves the monooxygenase SphC , which is localized in the cytosol.[1] This enzyme catalyzes the hydroxylation at the C-4 position of the sphingoid backbone, a critical step for the biological activity of the final molecule. The product of this reaction is This compound .
A Self-Resistance Mechanism
A fascinating aspect of the sphingofungin pathway is the dual functionality of some of its enzymes, which contributes to a self-resistance mechanism. The aminotransferase SphA has been shown to possess serine palmitoyltransferase (SPT) activity, and the 3-ketoreductase SphF can also participate in the host's own sphingolipid biosynthesis.[1][5] This allows the fungus to supplement its sphingolipid pool, thereby mitigating the inhibitory effects of the produced sphingofungins.[1]
Visualization of the this compound Biosynthesis Pathway
Caption: The compartmentalized biosynthesis of this compound.
Experimental Protocols for Pathway Investigation
The following protocols provide detailed methodologies for key experiments used to elucidate and manipulate the this compound biosynthesis pathway.
Gene Knockout in Aspergillus fumigatus via CRISPR-Cas9
This protocol outlines a method for targeted gene disruption in A. fumigatus using the CRISPR-Cas9 system, a powerful tool for functional genomics.[11][12][13][14]
Principle: The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell's natural DNA repair mechanisms, often non-homologous end joining (NHEJ), will repair the break, frequently introducing insertions or deletions (indels) that disrupt the gene's function.
Step-by-Step Methodology:
-
gRNA Design and Plasmid Construction:
-
Design two unique 20-nucleotide gRNAs targeting the 5' and 3' ends of the gene of interest (e.g., sphC). Ensure the presence of a protospacer adjacent motif (PAM) sequence (NGG) immediately downstream of the target sequence.
-
Synthesize oligonucleotides corresponding to the gRNA sequences.
-
Clone the gRNA cassettes into a suitable expression vector containing the Cas9 nuclease gene under a constitutive promoter (e.g., gpdA) and a selectable marker (e.g., hygromycin resistance).[11]
-
-
Preparation of A. fumigatus Protoplasts:
-
Inoculate 10⁸ conidia of the recipient A. fumigatus strain (e.g., a non-homologous end joining deficient strain like ΔakuB to increase homologous recombination efficiency if a donor template is used) into 100 mL of liquid minimal medium.
-
Incubate at 37°C with shaking for 16-18 hours.
-
Harvest the mycelia by filtration and wash with a sterile osmotic stabilizer solution (e.g., 0.6 M KCl).
-
Resuspend the mycelia in a lytic enzyme solution (e.g., Glucanex) in the osmotic stabilizer and incubate at 30°C with gentle shaking for 2-4 hours until protoplasts are released.
-
Filter the protoplast suspension through sterile glass wool to remove mycelial debris.
-
Wash the protoplasts twice with the osmotic stabilizer by centrifugation.
-
Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl₂).
-
-
Protoplast Transformation:
-
To 100 µL of the protoplast suspension (10⁷-10⁸ protoplasts), add the CRISPR-Cas9 plasmid DNA (5-10 µg).
-
Add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently.
-
Incubate on ice for 20 minutes.
-
Add 1 mL of PEG solution and incubate at room temperature for 20 minutes.
-
Add 2 mL of STC buffer and mix.
-
Plate the transformation mixture onto regeneration agar medium (e.g., minimal medium with 1.2 M sorbitol) containing the appropriate selection agent (e.g., hygromycin).
-
Incubate at 37°C for 3-5 days until transformants appear.
-
-
Screening and Verification of Knockout Mutants:
-
Isolate individual transformants and transfer them to fresh selective medium.
-
Extract genomic DNA from the putative mutants.
-
Perform PCR using primers flanking the target gene to screen for deletions or insertions.
-
Confirm the gene disruption by Sanger sequencing of the PCR product.
-
Analyze the phenotype of the confirmed knockout mutants (e.g., loss of this compound production via HPLC-MS analysis of culture extracts).
-
Self-Validation: The protocol's success is validated by the clear phenotypic change (loss of product) in the confirmed knockout mutants, directly linking the targeted gene to its function in the biosynthetic pathway.
Precursor Feeding Studies for Pathway Elucidation
This protocol describes a method for feeding stable isotope-labeled precursors to fungal cultures to trace their incorporation into secondary metabolites, thereby confirming biosynthetic building blocks.[15][16][17]
Principle: By providing a labeled precursor (e.g., ¹³C-labeled aminomalonate) to the fungal culture, its incorporation into the final product (this compound) can be detected by mass spectrometry. This provides direct evidence for the precursor-product relationship.
Step-by-Step Methodology:
-
Culture Preparation:
-
Inoculate the wild-type sphingofungin-producing fungus into a suitable liquid production medium.
-
Grow the culture under optimal conditions for secondary metabolite production (e.g., specific temperature, pH, and aeration).
-
-
Precursor Preparation and Feeding:
-
Prepare a sterile stock solution of the stable isotope-labeled precursor (e.g., [¹³C₃]-aminomalonic acid).
-
At a specific time point during the fungal growth phase (typically at the onset of secondary metabolism), add the labeled precursor to the culture to a final concentration of 0.1-1 mM.
-
Include a control culture to which an equivalent amount of unlabeled precursor is added.
-
-
Extraction and Analysis:
-
After a defined incubation period (e.g., 24-72 hours) following precursor addition, harvest the fungal culture.
-
Extract the secondary metabolites from the mycelium and the culture broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by high-resolution mass spectrometry (HRMS).
-
-
Data Interpretation:
-
Compare the mass spectra of this compound from the labeled and unlabeled cultures.
-
Look for a mass shift in the molecular ion of this compound from the labeled culture that corresponds to the incorporation of the labeled atoms from the precursor. For example, the incorporation of [¹³C₃]-aminomalonic acid would result in a +3 Da mass shift.
-
The presence of this specific mass shift confirms that aminomalonate is a direct precursor for this compound biosynthesis.
-
Self-Validation: The inclusion of an unlabeled control and the detection of a specific, predictable mass shift in the target metabolite provide a robust internal validation for the precursor-product relationship.
Quantitative Data: Inhibitory Activity and Production Yields
Inhibitory Activity of Sphingofungins against Serine Palmitoyltransferase (SPT)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various sphingofungins against SPT from different organisms, highlighting their potent and selective activity.
| Sphingofungin | Target Organism/Enzyme | IC₅₀ (nM) | Reference |
| This compound | Saccharomyces cerevisiae SPT | ~15,000 | [18] |
| Sphingofungin C | Saccharomyces cerevisiae SPT | >10,000 | [18] |
| Sphingofungin E | Paecilomyces variotii | 7.2 | [2] |
| Sphingofungin F | Paecilomyces variotii | 57 | [2] |
| Myriocin (control) | Saccharomyces cerevisiae SPT | <1,000 | [18] |
Production Yields of this compound
Optimizing the production of this compound is a key objective for its potential development. The following table provides an overview of reported yields under different culture conditions.
| Fungal Strain | Culture Conditions | Yield (mg/L) | Reference |
| Aspergillus fumigatus ATCC 20857 | Solid millet-based medium | Not specified | [14] |
| Aspergillus fumigatus ATCC 20857 | Liquid medium (glucose and glycerol) | Not specified | [14] |
| Aspergillus fumigatus (overexpression strain) | Optimized liquid fermentation | ~50 | [3] |
| Aspergillus nidulans (heterologous host) | Induced expression in minimal medium | ~10-20 | [19] |
Conclusion and Future Perspectives
The elucidation of the this compound biosynthesis pathway in filamentous fungi has unveiled a sophisticated and spatially organized process for the production of a potent antifungal agent. The identification of the biosynthetic gene cluster and the characterization of the involved enzymes have paved the way for targeted genetic engineering approaches to enhance production yields and generate novel sphingofungin analogs with improved therapeutic properties. The unique self-resistance mechanism employed by the producing organisms also offers valuable insights into fungal physiology and potential strategies to overcome drug resistance. Future research in this area will likely focus on the heterologous expression of the sphingofungin BGC in optimized industrial host strains, the detailed biochemical characterization of the biosynthetic enzymes to enable rational protein engineering, and the exploration of the full chemical diversity of sphingofungin-related molecules through combinatorial biosynthesis and precursor-directed biosynthesis approaches. The in-depth understanding of this pathway, as outlined in this guide, provides a solid foundation for these exciting future endeavors.
References
-
Bissell, A. U., Rautschek, J., Hoefgen, S., Raguž, L., Mattern, D. J., Saeed, N., ... & Valiante, V. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS Chemical Biology, 17(2), 386–394. [Link]
-
Fuller, K. K., Richie, D. L., Feng, X., & Cramer, R. A. (2015). Development of the CRISPR/Cas9 system for targeted gene disruption in Aspergillus fumigatus. Eukaryotic cell, 14(10), 1073–1080. [Link]
-
Hoefgen, S., Bissell, A. U., Huang, Y., Gherlone, F., Raguž, L., Beemelmanns, C., & Valiante, V. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5), e01331-22. [Link]
-
Jojić, K., Gherlone, F., Cseresnyés, Z., Bissell, A. U., Hoefgen, S., Hoffmann, S., ... & Valiante, V. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio, 15(3), e00195-24. [Link]
-
Namdeo, A. G., Jadhav, T. S., Rai, P. K., Gavali, S., & Mahadik, K. R. (2007). Precursor Feeding for Enhanced Production of Secondary Metabolites: A Review. Pharmacognosy Reviews, 1(2), 227-231. [Link]
-
Raguž, L., Peng, C. C., Kaiser, M., Görls, H., & Beemelmanns, C. (2022). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C. Angewandte Chemie International Edition, 61(8), e202112616. [Link]
-
VanMiddlesworth, F., Giacobbe, R. A., Lopez, M., Garrity, G., Bland, J. A., Bartizal, K., ... & Monaghan, R. L. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861–867. [Link]
-
Zhang, C., Meng, X., Wei, X., & Lu, L. (2017). A simple and universal system for gene manipulation in Aspergillus fumigatus: In vitro-assembled Cas9-guide RNA ribonucleoproteins coupled with microhomology repair templates. mBio, 8(6), e01711-17. [Link]
-
Zheng, X., Zheng, P., Sun, J., Zhang, D., & Ma, Y. (2019). A simple and universal system for gene manipulation in Aspergillus fumigatus: In vitro-assembled Cas9-guide RNA ribonucleoproteins coupled with microhomology repair templates. mBio, 10(1), e02773-18. [Link]
-
Horn, W. S., Smith, J. L., Bills, G. F., Raghoobar, S. L., Helms, G. L., Kurtz, M. B., ... & Mandala, S. M. (1992). Sphingofungins E and F: novel serinepalmitoyl transferase inhibitors from Paecilomyces variotii. The Journal of antibiotics, 45(10), 1692–1696. [Link]
-
Gsaller, F., Hortschansky, P., Furukawa, T., Carr, P. D., Rash, B., Capilla, J., ... & Brakhage, A. A. (2012). Sterol biosynthesis and azole tolerance is governed by the opposing actions of SrbA and the Dsc E3 ubiquitin ligase complex. PLoS genetics, 8(7), e1002888. [Link]
-
Yadav, G., & Tuteja, N. (2012). Sphingolipid metabolic pathway: an overview of major roles played in human diseases. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(5), 809-819. [Link]
-
Gu, L., Weng, J. K., & Brachmann, A. (2020). Advanced strategy for metabolite exploration in filamentous fungi. Biotechnology advances, 39, 107474. [Link]
-
Ortiz-Moreno, A., Doran, K. S., & Cárdenas-Conejo, Y. (2023). A comprehensive review of in vitro precursor feeding strategies for the overproduction of high-value plant secondary metabolites. Arabian Journal of Chemistry, 16(10), 105178. [Link]
-
Poulos, T. L. (2006). The catalytic cycle of cytochrome P450 monooxygenase. In Cytochrome P450 (pp. 53-63). Springer, Berlin, Heidelberg. [Link]
-
Denisov, I. G., Makris, T. M., Sligar, S. G., & Schlichting, I. (2005). Structure and chemistry of cytochrome P450. Chemical reviews, 105(6), 2253-2278. [Link]
-
Jung, C. (2011). The catalytic cycle of cytochrome P450 monooxygenase and the peroxide-shunt pathway. FEBS letters, 585(11), 1641-1648. [Link]
-
Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of oxidation reactions catalyzed by cytochrome P450 enzymes. Chemical reviews, 104(9), 3947-3980. [Link]
-
Davari, M. D., Liden, G., & Gorwa-Grauslund, M. F. (2017). The catalytic function of cytochrome P450 is entwined with its membrane-bound nature. FEBS letters, 591(10), 1331-1342. [Link]
-
Chiang, Y. M., Szewczyk, E., Davidson, A. D., Keller, N. P., Oakley, B. R., & Wang, C. C. (2010). An efficient system for heterologous expression of secondary metabolite genes in Aspergillus nidulans. Journal of the American Chemical Society, 132(40), 14147-14149. [Link]
-
Tagami, K., Kobayashi, T., & Terai, G. (2017). Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host. In Methods in Molecular Biology (pp. 147-160). Humana Press, New York, NY. [Link]
Sources
- 1. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingofungins E and F: novel serinepalmitoyl transferase inhibitors from Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The catalytic function of cytochrome P450 is entwined with its membrane-bound nature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxygen Activation by Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation [mdpi.com]
- 16. phcogrev.com [phcogrev.com]
- 17. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 18. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Sphingofungin B: A Technical Guide to Its Early Discovery, Isolation, and Mechanism of Action
This in-depth technical guide delves into the foundational studies of Sphingofungin B, a potent inhibitor of sphingolipid biosynthesis. We will explore its discovery, the methodology behind its isolation from Aspergillus fumigatus, and the key experiments that elucidated its mechanism of action. This document is intended for researchers, scientists, and drug development professionals with an interest in natural product discovery, enzymology, and sphingolipid metabolism.
Introduction: The Dawn of a Novel Sphingolipid Inhibitor
The intricate world of fungal secondary metabolites has long been a fertile ground for the discovery of novel bioactive compounds. In the early 1990s, a concerted screening effort for antifungal agents led to the identification of a new family of compounds, the sphingofungins, from the fungus Aspergillus fumigatus. Among these, this compound emerged as a compound of significant interest due to its potent and specific inhibitory activity against a key enzyme in eukaryotic cell membrane biogenesis.
Sphingolipids are essential components of eukaryotic cell membranes, playing crucial roles in signal transduction, cell-cell recognition, and maintaining membrane integrity. The de novo synthesis of sphingolipids is a highly conserved pathway, with serine palmitoyltransferase (SPT) catalyzing the first and rate-limiting step: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. The discovery of this compound as a specific inhibitor of SPT opened new avenues for studying sphingolipid metabolism and presented a promising scaffold for the development of novel antifungal and potentially other therapeutic agents.
This guide will provide a detailed retrospective on the early scientific endeavors that brought this compound to the forefront of sphingolipid research. We will dissect the fermentation and isolation procedures, present the evidence that solidified its mechanism of action, and discuss the techniques likely employed for its structural elucidation.
Discovery and Isolation of this compound
The initial discovery of the sphingofungin family, including this compound, was the result of a screening program aimed at identifying novel antifungal compounds from fungal extracts. The producing organism was identified as Aspergillus fumigatus strain ATCC 20857.
Fermentation of the Producing Organism
The production of sphingofungins was initially achieved using a solid-phase fermentation method, which was later adapted to a liquid fermentation process for scale-up.
Solid-Phase Fermentation (Initial Discovery):
-
Medium: A solid millet-based medium was used for the initial cultivation of A. fumigatus. This approach is common in early-stage natural product discovery as it often encourages the expression of secondary metabolite gene clusters that may remain silent in liquid culture.
Liquid-Phase Fermentation (Scaled-Up Production):
-
Medium: A liquid medium containing both glucose and glycerol as carbon sources was developed for larger-scale production. The use of multiple carbon sources can enhance the yield of secondary metabolites by providing sustained energy and biosynthetic precursors.
-
Process: The fermentation was observed to be biphasic, suggesting a separation between the primary growth phase (biomass accumulation) and the secondary metabolic phase (sphingofungin production).
Step-by-Step Isolation and Purification Protocol
The isolation of this compound from the fermentation broth involves a multi-step chromatographic process designed to separate the target molecule from a complex mixture of other metabolites. The following is a detailed, generalized protocol based on the original discovery and standard natural product isolation techniques.
-
Extraction:
-
The whole fermentation broth (including mycelia and liquid medium) is extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol. The choice of solvent is critical and is based on the polarity of the target compound. This compound, being an amino acid-containing lipid, has amphipathic properties, making these solvents suitable for its extraction from the aqueous fermentation medium.
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Initial Chromatographic Fractionation (Silica Gel Chromatography):
-
The crude extract is adsorbed onto silica gel and subjected to column chromatography.
-
A step-gradient of increasing solvent polarity is used for elution, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol. This separates the compounds based on their polarity, with this compound eluting in the more polar fractions.
-
-
Intermediate Purification (Reversed-Phase Chromatography):
-
The fractions containing this compound are pooled, concentrated, and further purified using reversed-phase chromatography (e.g., on a C18-functionalized silica gel column).
-
Elution is performed with a gradient of decreasing solvent polarity, typically a mixture of water and acetonitrile or methanol. This step is highly effective in separating compounds with similar polarities but different hydrophobic characteristics.
-
-
Final Purification (High-Performance Liquid Chromatography - HPLC):
-
The final purification is achieved using preparative reversed-phase HPLC.
-
An isocratic or shallow gradient elution with a high-purity solvent system (e.g., acetonitrile/water with a small amount of a modifier like trifluoroacetic acid to improve peak shape) is employed to yield highly purified this compound.
-
The purity of the final compound is assessed by analytical HPLC and spectroscopic methods.
-
Diagram of the Isolation Workflow:
Caption: Generalized workflow for the isolation and purification of this compound.
Mechanism of Action: Inhibition of Serine Palmitoyltransferase
The biological activity of this compound was quickly attributed to its ability to interfere with sphingolipid biosynthesis. Early studies focused on identifying the specific enzymatic target within this pathway.
The Sphingolipid Biosynthesis Pathway and the Role of SPT
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). This is the committed step in the pathway, making SPT a critical control point for sphingolipid homeostasis. Subsequent steps involve the reduction of the initial product, N-acylation to form ceramide, and further modifications to produce complex sphingolipids.
Diagram of the Sphingolipid Biosynthesis Pathway and this compound Inhibition:
Caption: Inhibition of serine palmitoyltransferase (SPT) by this compound.
Experimental Evidence for SPT Inhibition
The identification of SPT as the target of this compound was established through a series of key experiments:
-
Cell-Based Assays: In studies using cultured mammalian cells, the addition of this compound led to a significant decrease in the de novo synthesis of sphingolipids. This inhibition could be overcome by providing cells with downstream metabolites of the pathway, such as sphingosine, confirming that the block occurred at an early stage.
-
In Vitro Enzyme Assays: Direct evidence was obtained from in vitro assays using purified or partially purified SPT. These experiments demonstrated that this compound directly inhibits the enzymatic activity of SPT in a concentration-dependent manner.
-
Genetic Studies: The use of mutant cell lines with defects in SPT provided further validation. For instance, the cytotoxicity of this compound was shown to be largely due to the inhibition of sphingolipid synthesis by blocking SPT activity.
Quantitative Analysis of SPT Inhibition
The potency of this compound as an SPT inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Enzyme Source | IC50 Value | Reference |
| Saccharomyces cerevisiae SPT | ~20 nM | |
| Mammalian (CHO cell) SPT | Micromolar range (specific value varies with assay conditions) |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and the source of the enzyme.
Structural Elucidation of this compound
The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques, which are standard practice in natural product chemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would have been used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide valuable information about the connectivity of the atoms within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number and chemical environment of hydrogen atoms in the molecule, as well as their connectivity through spin-spin coupling.
-
¹³C NMR: This provides information about the number and types of carbon atoms (e.g., sp³, sp², carbonyl).
-
2D NMR Techniques (e.g., COSY, HMQC, HMBC): These advanced NMR experiments are crucial for establishing the complete carbon skeleton and the precise connectivity of all atoms in the molecule, including the stereochemistry.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would be used to identify any chromophores, such as conjugated double bonds, within the molecule.
Through the careful analysis of the data obtained from these spectroscopic methods, the planar structure and relative stereochemistry of this compound were determined. The absolute stereochemistry was likely confirmed later through total synthesis.
Conclusion and Future Perspectives
The early studies on this compound laid the groundwork for a deeper understanding of its biological activity and its potential as a pharmacological tool and a lead compound for drug discovery. The elucidation of its specific inhibition of serine palmitoyltransferase has made it an invaluable probe for studying the complex roles of sphingolipids in cellular physiology and disease. The methodologies developed for its isolation and characterization serve as a testament to the power of natural product chemistry in uncovering novel biological activities. Future research in this area may focus on the total synthesis of this compound and its analogs to improve potency and selectivity, as well as to explore its therapeutic potential in various disease models beyond fungal infections.
References
- VanMiddlesworth, F., Giacobbe, R. A., Lopez, M., Garrity, G., Bland, J. A., Bartizal, K., Fromtling, R. A., Polishook, J., Zweerink, M., & Edison, A. M. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I.
An In-Depth Technical Guide to Sphingofungin B's Role in Disrupting Sphingolipid Metabolism
Introduction: The Critical Role of Sphingolipids and Their Synthesis
Sphingolipids are a class of essential lipids that have moved beyond their initial recognition as mere structural components of eukaryotic cell membranes.[1] They are now understood to be critical signaling molecules involved in a vast array of cellular processes, including proliferation, apoptosis, cell migration, and inflammation.[1][2] The metabolic network that governs the levels of these lipids is complex and tightly regulated, featuring interconnected pathways for de novo synthesis, recycling, and degradation.[3][4] The central molecule, ceramide, and its metabolites like sphingosine-1-phosphate (S1P), form a "sphingolipid rheostat" that dictates cell fate.[1]
The de novo synthesis pathway is of particular importance as it represents the cell's ability to generate these crucial lipids from basic precursors. This pathway begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by the enzyme Serine Palmitoyltransferase (SPT).[3][5][6] Given its pivotal position, SPT is a prime target for pharmacological intervention. Disrupting this initial step allows for the precise manipulation of the entire downstream sphingolipid network, providing a powerful tool for both basic research and therapeutic development.[7][8]
This guide provides a detailed examination of Sphingofungin B, a potent natural product inhibitor of SPT. We will explore its mechanism of action, the downstream cellular consequences of SPT inhibition, and provide robust, field-proven methodologies for studying its effects.
This compound: A Specific and Potent SPT Inhibitor
Sphingofungins are a group of mycotoxins, produced by various filamentous fungi like Aspergillus fumigatus, that bear a structural resemblance to sphinganine, the natural product of the SPT-downstream pathway.[9][10][11] This structural analogy is key to their inhibitory function. This compound is a highly potent and specific inhibitor of Serine Palmitoyltransferase.[12][13] Its specificity is a critical attribute; studies have shown that the cytotoxic effects of this compound on cultured cells can be substantially rescued by supplying exogenous sphingosine, the product of the subsequent metabolic step.[12] This demonstrates that its primary mode of action is the targeted inhibition of de novo sphingolipid synthesis, rather than off-target effects.[12]
Core Mechanism: Halting Sphingolipid Production at the Source
This compound exerts its effect by directly binding to and inhibiting the SPT enzyme complex.[7][11] SPT, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is responsible for catalyzing the first committed step in sphingolipid biosynthesis.[6][14] By blocking this enzymatic reaction, this compound effectively shuts down the entire de novo production line for all downstream sphingolipids, including sphinganine, dihydroceramides, ceramides, sphingomyelin, and complex glycosphingolipids.[15][16]
This action is highly consequential. The depletion of these critical lipids disrupts the integrity of cellular membranes and interrupts the signaling pathways they govern. The cellular response to this disruption can range from cell cycle arrest to apoptosis, depending on the cell type and experimental conditions.[3]
Downstream Consequences of SPT Inhibition
The inhibition of SPT by this compound initiates a cascade of cellular events stemming from the depletion of essential sphingolipids.
-
Depletion of Ceramides and Complex Sphingolipids : The most immediate effect is a significant reduction in the cellular pools of ceramide, sphingomyelin, and other complex sphingolipids that are synthesized via the de novo pathway.[15]
-
Disruption of Membrane Microdomains : Sphingolipids are key components of lipid rafts, specialized membrane microdomains that organize signaling proteins. Their depletion can alter the structure and function of these rafts, impacting signal transduction.
-
Induction of Cell Stress and Apoptosis : Ceramide itself is a pro-apoptotic molecule.[1][3] While its depletion might seem protective, the overall disruption to membrane homeostasis and signaling is a potent cellular stressor that often leads to growth arrest and programmed cell death.[12]
-
Altered Cellular Signaling : The balance between ceramide and S1P is critical for cell fate decisions. By cutting off the supply of ceramide from the de novo pathway, this compound profoundly alters this balance, impacting pathways regulated by these lipids, such as those controlling cell survival and proliferation.[1]
Experimental Methodologies for Assessing this compound's Effects
To rigorously study the impact of this compound, a multi-faceted approach combining analytical chemistry and cell-based assays is required. The following protocols are designed to be self-validating and provide a comprehensive picture of the inhibitor's activity.
Experimental Workflow Overview
Protocol 1: Quantification of Cellular Sphingolipids by LC-MS/MS
This protocol details the gold-standard method for measuring changes in sphingolipid species following inhibitor treatment.[17][18] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and specificity required to quantify individual lipid species.[17]
Expertise & Experience: The choice of a robust lipid extraction method and the inclusion of appropriate internal standards are paramount for accurate, reproducible data. A single-phase butanol extraction is efficient, while odd-chain or deuterated internal standards are critical for correcting variations in extraction efficiency and instrument response.[2]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., CHO, L6 myotubes) at a density to achieve ~80-90% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).[16]
-
-
Cell Harvest and Lysis:
-
Aspirate media, wash cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube. Pellet cells by centrifugation (500 x g, 5 min, 4°C).
-
-
Lipid Extraction (Single-Phase Butanol):
-
To the cell pellet, add 200 µL of water and the internal standard mix (e.g., Cer/Sph Mixture I, Avanti Polar Lipids).[2]
-
Add 1 mL of 1-butanol.
-
Vortex vigorously for 1 minute, then sonicate for 30 minutes in a bath sonicator.
-
Centrifuge at 2000 x g for 10 minutes to pellet debris.
-
Carefully transfer the supernatant (butanol phase) to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., mobile phase A).[2]
-
Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Separate lipids using a C8 or C18 reverse-phase column with a gradient of mobile phases (e.g., A: water with 0.2% formic acid; B: acetonitrile/2-propanol with 0.2% formic acid).[18]
-
Detect and quantify lipid species using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.[18]
-
-
Data Analysis:
-
Integrate peak areas for each lipid species and its corresponding internal standard.
-
Calculate the concentration of each analyte by normalizing its peak area to the peak area of the appropriate internal standard and comparing it to a standard curve.
-
Expected Data:
| Sphingolipid Species | Vehicle Control (Relative Abundance) | This compound (10 µM) (Relative Abundance) | Expected Change |
| Sphinganine | 1.0 | < 0.1 | Decrease |
| C16:0-Ceramide | 1.0 | < 0.2 | Decrease |
| C24:1-Ceramide | 1.0 | < 0.2 | Decrease |
| Sphingomyelin (d18:1/16:0) | 1.0 | < 0.3 | Decrease |
Protocol 2: Cell Viability Assessment
This protocol measures the cytotoxic effect of this compound, providing a functional readout of its impact on cell health.
Expertise & Experience: Using a metabolic assay like MTT or Resazurin provides a robust measure of overall cell health and proliferation. It is crucial to include a positive control (e.g., a known cytotoxic agent) and a vehicle control to ensure the assay is performing correctly.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove old media from the plate and add 100 µL of media containing the different concentrations of this compound, vehicle control, and a positive control for cytotoxicity.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of Resazurin in PBS and filter-sterilize.
-
Add 20 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence of the reduced product, resorufin, using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (media only).
-
Normalize the fluorescence values of treated wells to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Applications in Research and Drug Development
The specific inhibition of SPT by compounds like this compound has significant implications for both fundamental research and therapeutic strategy.
-
Research Tool: this compound is an invaluable tool for dissecting the roles of de novo sphingolipid synthesis in various cellular processes. By selectively blocking this pathway, researchers can investigate the specific contributions of newly synthesized sphingolipids versus those derived from salvage pathways.[12][19]
-
Therapeutic Potential: The dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, metabolic disorders like diabetes, and neurodegenerative conditions.[1][7][20] Therefore, SPT inhibitors are being actively investigated as potential therapeutic agents.[15][20] For instance, by modulating sphingolipid levels, SPT inhibitors could suppress tumor growth, restore insulin sensitivity, or protect neurons from damage.[7][16]
-
Antifungal Development: Because sphingolipid metabolism is also essential for fungi, SPT inhibitors have been explored as antifungal agents.[6][21]
Conclusion
This compound serves as a paradigm for the targeted disruption of a critical metabolic pathway. Its potent and specific inhibition of Serine Palmitoyltransferase provides researchers and drug developers with a powerful molecular probe to explore the intricate biology of sphingolipids. By shutting down the de novo synthesis pathway at its source, this compound triggers a cascade of events, from the depletion of structural lipids to the profound alteration of cellular signaling networks. The methodologies outlined in this guide provide a robust framework for quantifying these effects, enabling a deeper understanding of sphingolipid homeostasis and paving the way for novel therapeutic strategies targeting this essential pathway.
References
- Cyberlipid. (n.d.). Long-chain bases. gerli.
- Schneiter, R., et al. (n.d.). Following the flux of long-chain bases through the sphingolipid pathway in vivo using mass spectrometry. NIH.
- Abdullah, C., et al. (2022).
- Kim, H. J., et al. (n.d.). Full article: Biosynthesis of Long Chain Base in Sphingolipids in animals, Plants and Fungi.
- Cacas, J. L., et al. (n.d.). Rapid nanoscale quantitative analysis of plant sphingolipid long-chain bases by GC-MS.
- Patsnap Synapse. (2024). What are SPT inhibitors and how do they work?.
- Snider, A. J., et al. (n.d.). Approaches for probing and evaluating mammalian sphingolipid metabolism. PMC.
- Yokoyama, Y., et al. (2017). Antitumor Activity of a Novel and Orally Available Inhibitor of Serine Palmitoyltransferase.
- Patsnap Synapse. (2024). What are SPTLC1 inhibitors and how do they work?.
- Hoefgen, S., et al. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor.
- Dasilva, C., et al. (n.d.). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. PMC - NIH.
- Gherlone, F., et al. (n.d.). Cross-talk interaction between the sphingolipid and sphingofungin....
- Chen, M., et al. (n.d.). Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and Regulation of Sphingolipid Content and Composition in Arabidopsis. PubMed Central.
- Creative Proteomics. (n.d.). Techniques for Ceramide Analysis.
- Hanada, K., et al. (2000). Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant. PubMed.
- Hoefgen, S., et al. (n.d.). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition.
- Hoefgen, S., et al. (n.d.). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor | Request PDF.
- Gable, K., et al. (n.d.). The Chemical Basis of Serine Palmitoyltransferase Inhibition by Myriocin.
- Mikłosz, A., et al. (2013). Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes. PLOS One.
- Turner, N., et al. (n.d.). Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. American Journal of Physiology-Endocrinology and Metabolism.
- ResearchGate. (n.d.). ( a ) Measurement of intracellular ceramide levels. Ceramides levels....
- Gherlone, F., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio.
- Kasumov, T., et al. (n.d.). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC - NIH.
- Snider, A. J., et al. (2019).
- Gherlone, F., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism.
- Dunbar, D., et al. (n.d.). Sphingolipid biosynthesis in man and microbes. PMC - PubMed Central.
- Benchchem. (n.d.).
- Hoefgen, S., et al. (2022).
- Snider, A. J., et al. (n.d.). Approaches for probing and evaluating mammalian sphingolipid metabolism | Request PDF.
- Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. PMC - PubMed Central.
- Merrill, A. H., Jr, et al. (n.d.). Sphingolipid metabolism: roles in signal transduction and disruption by fumonisins. NIH.
- Del Poeta, M. (n.d.). Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway.
- Lubeckyj, R. A., et al. (n.d.).
- Gudz, A., et al. (n.d.). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI.
- Del Poeta, M. (2020).
- Taha, T. A., et al. (n.d.). Compartmentalization of Sphingolipid Metabolism: Implications for signaling and therapy. PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compartmentalization of Sphingolipid Metabolism: Implications for signaling and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 8. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes | PLOS One [journals.plos.org]
- 17. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 18. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. What are SPTLC1 inhibitors and how do they work? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early-Stage Toxicological Profile of Sphingofungin B
This guide provides a comprehensive overview of the toxicological profile of Sphingofungin B as understood from early-stage research. It is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, toxicology, and natural product chemistry. This document synthesizes foundational knowledge on the compound's mechanism of action, in vitro cytotoxicity, and the anticipated in vivo toxicological considerations based on its biochemical target and data from structurally related compounds.
Introduction: this compound, a Potent Modulator of Sphingolipid Metabolism
This compound is a fungal secondary metabolite, notably produced by Aspergillus fumigatus, that has garnered significant interest for its potent antifungal properties.[1] Structurally, it is a polyketide-derived compound that acts as a highly specific inhibitor of a crucial enzyme in eukaryotic cells: serine palmitoyltransferase (SPT).[2][3] SPT catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids, a class of lipids essential for a myriad of cellular functions, including membrane structure, signal transduction, and cell cycle regulation. The disruption of sphingolipid homeostasis is implicated in various diseases, making SPT a compelling therapeutic target.[4] However, the very mechanism that confers this compound's therapeutic potential is also the source of its inherent toxicity. Understanding this dual nature is paramount for any drug development efforts.
Mechanism of Action: The Molecular Basis of Toxicity
The primary mechanism of action of this compound is its potent and specific inhibition of serine palmitoyltransferase (SPT).[2][3] SPT is responsible for the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all sphingolipids. By blocking this initial step, this compound effectively shuts down the de novo synthesis of essential sphingolipids such as ceramides, sphingomyelin, and gangliosides. This disruption of sphingolipid biosynthesis is the root cause of its cytotoxic effects.[2][3]
The cytotoxicity of this compound is therefore a direct consequence of its on-target activity. In eukaryotic cells, the depletion of essential sphingolipids leads to impaired membrane integrity, altered signaling pathways, and ultimately, cell growth arrest and apoptosis. This mechanism-based toxicity is a critical consideration in the evaluation of this compound for any potential therapeutic application.
Figure 1: Mechanism of this compound-induced cytotoxicity via inhibition of serine palmitoyltransferase (SPT).
In Vitro Toxicological Profile
Early research on this compound has primarily focused on its in vitro effects, providing a clear picture of its cytotoxicity at the cellular level.
Cytotoxicity in Mammalian Cell Lines
Studies utilizing various mammalian cell lines have consistently demonstrated the potent cytotoxic effects of this compound. A key experimental model involves the use of Chinese hamster ovary (CHO) cells. In these studies, exposure to this compound leads to a significant inhibition of cell growth and proliferation. This effect is directly correlated with the inhibition of de novo sphingolipid synthesis.
| Cell Line | Endpoint | Observation |
| CHO (Chinese Hamster Ovary) | Cell Growth | Significant inhibition of proliferation |
| CHO (Chinese Hamster Ovary) | Sphingolipid Synthesis | Potent inhibition of de novo synthesis |
Data synthesized from foundational in vitro studies.
Experimental Protocol: In Vitro Cytotoxicity Assessment
A standard protocol for assessing the in vitro cytotoxicity of this compound is outlined below. This methodology is designed to quantify the compound's impact on cell viability and to confirm its mechanism of action through rescue experiments.
Objective: To determine the cytotoxic effects of this compound on a mammalian cell line and to assess the reversibility of these effects with exogenous sphingolipids.
Materials:
-
Mammalian cell line (e.g., CHO cells)
-
Cell culture medium and supplements
-
This compound
-
Sphinganine (for rescue experiment)
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Rescue Experiment: In a parallel set of wells, co-administer a fixed, non-toxic concentration of sphinganine with the various concentrations of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration).
Figure 2: Experimental workflow for in vitro cytotoxicity assessment of this compound.
In Vivo Toxicological Considerations: An Extrapolative Approach
As of the current body of early-stage research, comprehensive in vivo toxicological studies on this compound have not been extensively reported in publicly available literature. One study noted that the in vivo validation of sphingofungins is still pending.[5] This lack of data necessitates an extrapolative approach to understanding the potential in vivo toxicological profile of this compound. This can be achieved by considering its mechanism of action and by examining the in vivo effects of other well-characterized SPT inhibitors, such as myriocin.
Predicted Target Organ Toxicity
Given that SPT is a ubiquitous enzyme essential for the function of all eukaryotic cells, systemic administration of an SPT inhibitor like this compound is likely to result in widespread toxicity. The specific target organs would be those with high rates of cell turnover and sphingolipid metabolism.
Potential Target Organs and Rationale:
-
Liver: The liver is a central hub for lipid metabolism, including sphingolipid synthesis. Inhibition of SPT could lead to hepatotoxicity, characterized by elevated liver enzymes (ALT, AST), and histopathological changes such as hepatocellular degeneration and necrosis.[6]
-
Kidneys: The kidneys are also metabolically active and are involved in the filtration and excretion of metabolites. Disruption of sphingolipid metabolism could impair renal function.
-
Immune System: Sphingolipids are critical for the proper function and signaling of immune cells. Systemic SPT inhibition could lead to immunosuppression or dysregulation of the immune response.
-
Gastrointestinal Tract: The epithelial lining of the GI tract has a high turnover rate, making it susceptible to agents that disrupt cell proliferation and membrane integrity.
Insights from Myriocin: A Surrogate for In Vivo Toxicity
Myriocin, another potent SPT inhibitor, has been more extensively studied in vivo. While it exhibits therapeutic potential in some models, its use is limited by significant toxicity.[5] Studies involving myriocin in animal models have provided valuable insights into the potential consequences of systemic SPT inhibition. For instance, co-administration of myriocin with other toxins has been shown to be highly toxic in mice.[7] This underscores the delicate balance of sphingolipid homeostasis and the potential for severe adverse effects when this pathway is systemically inhibited. The toxicity of myriocin serves as a cautionary indicator for the likely in vivo toxicological profile of this compound.
Self-Protection in the Producing Organism: A Clue to Toxicity Management
Interestingly, the fungus that produces this compound, Aspergillus fumigatus, possesses a self-protection mechanism to avoid "self-poisoning".[2][3] It has been shown that certain enzymes within the sphingofungin biosynthetic gene cluster can also support the fungus's own sphingolipid biosynthesis, thereby counteracting the inhibitory effects of the toxin.[3][8] This natural example of managing SPT inhibition highlights the critical need for maintaining a minimal level of sphingolipid synthesis for cell survival.
Future Directions and Conclusion
The early-stage toxicological profile of this compound is defined by its potent, mechanism-based cytotoxicity stemming from the inhibition of serine palmitoyltransferase. While in vitro studies have clearly established its cellular effects, a significant knowledge gap exists regarding its in vivo toxicity. Future research should prioritize comprehensive in vivo studies in relevant animal models to determine the acute, subchronic, and chronic toxicity of this compound.[6][9][10] These studies are essential to identify target organs, establish no-observed-adverse-effect levels (NOAELs), and to understand the therapeutic window of this potent SPT inhibitor.
The development of this compound or its analogs as therapeutic agents will likely require strategies to mitigate systemic toxicity. These could include targeted delivery to specific tissues or the development of derivatives with a more favorable therapeutic index. The insights gained from the natural self-resistance mechanisms in the producing fungi may also offer novel approaches to managing the on-target toxicity of SPT inhibitors.
References
-
The Chemical Basis of Serine Palmitoyltransferase Inhibition by Myriocin. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Specific Target Organ Toxicity – Single Exposure March 2017. (2017). Society for Chemical Hazard Communication. Retrieved January 9, 2024, from [Link]
-
Toxicology. (n.d.). MuriGenics. Retrieved January 9, 2024, from [Link]
-
Janevska, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio, 15(3), e00195-24. [Link]
-
Heywood, R. (1981). Target organ toxicity. Toxicology Letters, 8(6), 349-358. [Link]
-
Mertens, J. J. W. M., et al. (2010). Subchronic toxicity of S-111-S-WB in Sprague Dawley rats. International Journal of Toxicology, 29(4), 358-371. [Link]
-
Gehrmann, J., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5), e01331-22. [Link]
-
Castro, B. M., et al. (2014). Plasma membrane effects of sphingolipid-synthesis inhibition by myriocin in CHO cells: a biophysical and lipidomic study. Journal of Lipid Research, 55(10), 2134-2146. [Link]
-
Cai, Q., et al. (2005). Myriocin prevents fumonisin B1-induced sphingoid base accumulation in mice liver without ameliorating hepatotoxicity. Food and Chemical Toxicology, 43(6), 969-979. [Link]
-
van der Zande, M., et al. (2015). Sub-chronic (13-week) oral toxicity study, preceded by an in utero exposure phase and genotoxicity studies with fish source phosphatidylserine in rats. Food and Chemical Toxicology, 84, 149-160. [Link]
-
Janevska, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio, 15(3), e00195-24. [Link]
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. (2022). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Janevska, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. PubMed, 38380921. [Link]
-
Garrity, G., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of Antibiotics, 45(6), 861-867. [Link]
-
Theumer, M. G., et al. (2008). Subchronic mycotoxicoses in rats. Histopathological changes and modulation of the sphinganine to sphingosine (Sa/So) ratio in tissues and urine. Food and Chemical Toxicology, 46(3), 969-980. [Link]
-
General Toxicology Studies. (n.d.). Vivotecnia. Retrieved January 9, 2024, from [Link]
-
Non-Clinical General Toxicity GLP Studies in Animals. (n.d.). CMIC Group. Retrieved January 9, 2024, from [Link]
-
subchronic toxicity studies: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 9, 2024, from [Link]
-
Subchronic toxicity. (n.d.). Pharmacognosy Journal. Retrieved January 9, 2024, from [Link]
-
Neffe, A. T., & Tóth, G. (2020). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C. Angewandte Chemie International Edition, 59(42), 18606-18610. [Link]
-
Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Dixon, R. L. (1976). Introduction—target organ toxicity. Environmental Health Perspectives, 15, v. [Link]
-
Target organ toxicity. (n.d.). Cambridge University Press. Retrieved January 9, 2024, from [Link]
- Cohen, G. M. (Ed.). (1986). Target Organ Toxicity. CRC Press.
Sources
- 1. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Subchronic toxicity of S-111-S-WB in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myriocin prevents fumonisin B1-induced sphingoid base accumulation in mice liver without ameliorating hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. Sub-chronic (13-week) oral toxicity study, preceded by an in utero exposure phase and genotoxicity studies with fish source phosphatidylserine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Variants and Analogs of Sphingofungin B: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive exploration of Sphingofungin B, its naturally occurring variants, and synthetic analogs. As potent inhibitors of sphingolipid biosynthesis, these compounds hold significant promise in the development of novel antifungal and therapeutic agents. We will delve into their discovery, structure-activity relationships, and the critical experimental methodologies required for their study, offering insights grounded in practical application and scientific rigor.
Introduction: The Significance of Sphingofungins in Sphingolipid Research
Sphingolipids are a class of essential lipids that play pivotal roles in eukaryotic cell structure, signaling, and regulation.[1] The de novo synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA.[1] Given its critical role, SPT has emerged as a key target for therapeutic intervention, particularly in the context of fungal infections and diseases associated with dysregulated sphingolipid metabolism.
Sphingofungins are a family of natural products that potently and specifically inhibit SPT.[2][3] First isolated from the fungus Aspergillus fumigatus, this compound and its congeners have become invaluable tools for studying sphingolipid metabolism and serve as a scaffold for the development of new therapeutic agents.[3] This guide will provide an in-depth analysis of the known natural variants of this compound and the growing landscape of synthetic analogs, with a focus on the causal relationships between their structural features and biological activity.
The Landscape of Natural Sphingofungin Variants
The initial discovery from Aspergillus fumigatus ATCC 20857 yielded a family of four related compounds: Sphingofungins A, B, C, and D.[3] Subsequent research has expanded this family with the isolation of additional variants from other fungal species, each with unique structural modifications that inform our understanding of their bioactivity.
The Inaugural Family: Sphingofungins A, B, C, and D
Isolated from Aspergillus fumigatus, these foundational compounds share a common backbone consisting of a hydrophilic head group and a lipophilic fatty acid tail.[3] Their structural diversity primarily lies in the functionalization of the head group.
Expanding the Family: Sphingofungins E, F, G, and H
Further screening of fungal metabolites led to the discovery of additional sphingofungin variants from different producing organisms, highlighting nature's ability to generate diverse chemical entities around a common scaffold.
-
Sphingofungins E and F: Isolated from Paecilomyces variotii, these variants exhibit modifications in the hydrophilic head group, providing valuable insights into the structural requirements for SPT inhibition.[2]
-
Sphingofungins G and H: More recent additions to the family, these compounds were discovered from Aspergillus penicillioides. Their unique structural features continue to expand the known chemical space of natural SPT inhibitors.[4]
Table 1: Overview of Natural Sphingofungin Variants and Their Producing Organisms
| Compound | Producing Organism | Key Structural Features | Reference(s) |
| Sphingofungin A | Aspergillus fumigatus | Guanidinium group on the head | [3] |
| This compound | Aspergillus fumigatus | Free amine on the head group | [3] |
| Sphingofungin C | Aspergillus fumigatus | Acetylated amine on the head group | [3] |
| Sphingofungin D | Aspergillus fumigatus | Guanidinium group on the head | [3] |
| Sphingofungin E | Paecilomyces variotii | Modified head group | [2] |
| Sphingofungin F | Paecilomyces variotii | Modified head group | [2] |
| Sphingofungin G | Aspergillus penicillioides | Lactone ring in the structure | [4] |
| Sphingofungin H | Aspergillus penicillioides | Lactone ring in the structure | [4] |
Synthetic Analogs and Structure-Activity Relationships (SAR)
The potent biological activity and unique mode of action of sphingofungins have spurred significant interest in their chemical synthesis and the generation of analogs. These efforts are crucial for probing the structure-activity relationships (SAR) that govern their interaction with SPT and for developing compounds with improved therapeutic properties.
The Rationale for Analog Synthesis
The synthesis of analogs allows for systematic modifications of the sphingofungin scaffold to address key questions regarding their bioactivity. Key areas of investigation include:
-
The Role of the Hydrophilic Head Group: Understanding the importance of the amine, hydroxyl groups, and their stereochemistry for SPT binding.
-
The Influence of the Lipophilic Tail: Investigating the impact of chain length, unsaturation, and hydroxylation on potency and selectivity.
-
Improving Pharmacokinetic Properties: Modifying the molecule to enhance stability, solubility, and cell permeability.
Key SAR Insights from Synthetic Analogs
Systematic modification of the this compound structure has yielded critical insights into the features essential for potent SPT inhibition and antifungal activity.
-
Stereochemistry of the Head Group: The stereochemistry of the carbons in the hydrophilic head group is crucial for inhibitory activity. Epimerization at C-2 has been shown to significantly reduce or abolish activity, highlighting the precise fit required within the SPT active site.[5]
-
The C-14 Hydroxyl Group: The presence of a hydroxyl group at C-14 of the fatty acid tail is a common feature of the natural sphingofungins. Analogs lacking this group have shown reduced activity against some fungal species, suggesting its role in target engagement.[5]
-
Desaturation of the Polyketide Tail: The introduction of a double bond in the fatty acid tail can influence activity. For instance, a Δ12 C=C bond has been associated with increased SPT inhibition in some contexts.[5] This modification likely alters the conformation of the lipophilic tail, affecting its interaction with the enzyme.
-
Modifications to the Amino Group: Acetylation of the amino group (as in Sphingofungin C) or its conversion to a guanidinium group (as in Sphingofungin A and D) alters the compound's polarity and can impact its biological activity and cellular uptake.
Table 2: Quantitative Biological Activity of Selected Sphingofungin Variants and Analogs
| Compound | Modification from this compound | Target/Organism | IC50 / MIC | Reference(s) |
| This compound | - | Saccharomyces cerevisiae SPT | 20 nM (IC50) | [4] |
| Sphingofungin C | Acetylated amine | Saccharomyces cerevisiae | Growth Inhibition | [5] |
| 2-epi Sphingofungin C | Epimer at C-2 | Saccharomyces cerevisiae | No inhibition | [5] |
| 14-oxo Sphingofungin C | C-14 ketone | Saccharomyces cerevisiae | 20 µM (growth inhibition) | [5][6] |
| 14-desoxy Sphingofungin C | No C-14 hydroxyl | Saccharomyces cerevisiae | 10 µM (growth inhibition) | [5][6] |
| Sphingofungin C3 | Δ12 desaturation, no C-14 OH | Saccharomyces cerevisiae | 2.5 µM (growth inhibition) | [5] |
| WXP-003 (analog) | Novel head group | Candida krusei | 0.78 µg/mL (MIC) | [7] |
| WXP-003 (analog) | Novel head group | Aspergillus fumigatus | 3.125 µg/mL (MIC) | [7] |
Mechanism of Action: Targeting the Gateway to Sphingolipid Biosynthesis
The primary molecular target of the sphingofungin family is serine palmitoyltransferase (SPT), the enzyme that catalyzes the first committed step in the de novo sphingolipid biosynthesis pathway.[4] By inhibiting SPT, sphingofungins effectively shut down the production of all downstream sphingolipids, leading to cellular stress and, in the case of fungi, growth inhibition.
dot
Figure 1: Inhibition of the sphingolipid biosynthesis pathway by this compound.
Experimental Protocols: A Practical Guide for the Researcher
The following section provides detailed, step-by-step methodologies for the isolation, characterization, and biological evaluation of sphingofungins. These protocols are designed to be self-validating and are based on established methods in the field.
Isolation and Purification of Natural Sphingofungins from Aspergillus fumigatus
This protocol outlines a general procedure for the extraction and purification of sphingofungins from a liquid culture of Aspergillus fumigatus.
Step 1: Fungal Culture and Fermentation
-
Inoculate a suitable liquid medium (e.g., a glucose and glycerol-based medium) with spores of Aspergillus fumigatus ATCC 20857.[3]
-
Incubate the culture under appropriate conditions (e.g., 28°C, with shaking) for a period sufficient for secondary metabolite production (typically 5-7 days).[8]
Step 2: Extraction of Fungal Metabolites
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (EtOAc).[9]
-
Extract the mycelium separately with a polar organic solvent like methanol (MeOH) or acetone, followed by partitioning with EtOAc.[9]
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
Step 3: Chromatographic Purification
-
Subject the crude extract to a primary separation step using column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-EtOAc followed by EtOAc-MeOH).
-
Monitor the fractions by thin-layer chromatography (TLC) and pool those containing compounds with the characteristic sphingofungin UV absorbance or staining properties.
-
Perform further purification of the active fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Collect the peaks corresponding to the individual sphingofungins and verify their purity and identity by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
dot
Figure 2: General workflow for the isolation and purification of sphingofungins.
Serine Palmitoyltransferase (SPT) Inhibition Assay (Colorimetric Method)
This protocol describes a colorimetric assay to measure the inhibitory activity of compounds against SPT. The assay couples the release of Coenzyme A (CoA) from the SPT reaction to a second reaction catalyzed by FadD, which generates a quantifiable colored product.[5][6]
Step 1: Reagent Preparation
-
Assay Buffer: 0.1 M HEPES pH 7.5, 2.5 mM MgCl₂, 0.5 mM TCEP.
-
Substrate Solution: 0.5 mM ATP, 20 µM CoA, 0.5 mM palmitic acid (in DMSO), 5 mM L-serine.
-
Enzyme Mix: Purified SPT and FadD enzymes at appropriate concentrations (e.g., 60 µg/mL SPT and 20 µg/mL FadD).[5]
-
Test Compounds: Prepare serial dilutions of the sphingofungin variants or analogs in DMSO.
Step 2: Assay Procedure
-
In a 96-well plate, add 10 µL of the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (a known SPT inhibitor like myriocin).
-
Add 80 µL of the substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the enzyme mix to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the absorbance at the appropriate wavelength for the colorimetric detection method coupled to the FadD reaction (e.g., using a malachite green-based phosphate detection kit to measure the pyrophosphate produced by FadD).
Step 3: Data Analysis
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of SPT inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and molds and can be adapted for sphingofungins.[10][11][12][13]
Step 1: Preparation of Inoculum and Antifungal Agents
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on a suitable agar medium.
-
Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the cell density to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL for yeasts).
-
Prepare serial two-fold dilutions of the sphingofungin compounds in RPMI-1640 medium in a 96-well microtiter plate.
Step 2: Inoculation and Incubation
-
Inoculate each well of the microtiter plate containing the antifungal dilutions with the standardized fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 35°C for Candida spp.) for 24-48 hours.
Step 3: Determination of Minimum Inhibitory Concentration (MIC)
-
Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition for azoles against yeasts) compared to the growth control.
-
This concentration is the Minimum Inhibitory Concentration (MIC).
dot
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The sphingofungins represent a fascinating and therapeutically relevant class of natural products. Their specific inhibition of serine palmitoyltransferase has not only provided a powerful tool for dissecting the complexities of sphingolipid metabolism but has also established a promising scaffold for the development of novel antifungal agents. The continued exploration of natural variants from diverse microbial sources, coupled with innovative synthetic strategies to generate novel analogs, will undoubtedly lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
-
Expanding the Chemical Diversity: High-throughput screening of microbial extracts and combinatorial biosynthesis approaches can accelerate the discovery of new sphingofungin variants.
-
Structure-Based Drug Design: The elucidation of the co-crystal structure of SPT with a sphingofungin analog would provide invaluable insights for the rational design of next-generation inhibitors.
-
Exploring Broader Therapeutic Applications: Given the central role of sphingolipids in various cellular processes, the therapeutic potential of SPT inhibitors may extend beyond fungal infections to areas such as cancer and neurodegenerative diseases.
By integrating natural product discovery, synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of the sphingofungin family can be realized, offering new hope for the treatment of challenging diseases.
References
-
A Practical Guide to Antifungal Susceptibility Testing. (URL: [Link])
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (URL: [Link])
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (URL: [Link])
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. (URL: [Link])
-
How do I perform antifungal susceptibilty using broth dilution for yeast?. (URL: [Link])
-
Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. (URL: [Link])
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. (URL: [Link])
-
Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. (URL: [Link])
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. (URL: [Link])
-
Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study. (URL: [Link])
-
Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. (URL: [Link])
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. (URL: [Link])
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. (URL: [Link])
-
Sphingofungins E and F: novel serinepalmitoyl transferase inhibitors from Paecilomyces variotii. (URL: [Link])
-
Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. (URL: [Link])
-
Extraction and Purification of the Potential Allergen Proteins from Aspergillus Fumigatus. (URL: [Link])
-
Exploring the Impact of Head Group Modifications on the Anticancer Activities of Fatty-Acid-like Platinum(IV) Prodrugs: A Structure–Activity Relationship Study. (URL: [Link])
-
Structure-activity relationship studies of the lipophilic tail region of sphingosine kinase 2 inhibitors. (URL: [Link])
-
Development of quantitative structure-activity relationships and its application in rational drug design. (URL: [Link])
-
Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. (URL: [Link])
-
Synthesis and Biological Evaluation of New (−)‐Englerin Analogues. (URL: [Link])
-
Identification of a novel SPT inhibitor WXP-003 by docking-based virtual screening and investigation of its anti-fungi effect. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (URL: [Link])
Sources
- 1. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingofungins E and F: novel serinepalmitoyl transferase inhibitors from Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis and biological evaluation of aspergillamides and analogues. | Semantic Scholar [semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
Sphingofungin B: A Technical Guide to a Potent Mycotoxin from Aspergillus Species
Abstract
Sphingofungin B, a mycotoxin produced by various Aspergillus species, has garnered significant attention within the scientific community for its potent and specific inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This technical guide provides an in-depth exploration of this compound, from its fungal origins and biosynthesis to its detailed mechanism of action and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource encompassing detailed experimental protocols, quantitative data, and expert insights into the study of this fascinating bioactive compound.
Introduction: The Significance of Sphingolipid Pathway Inhibition
Sphingolipids are a class of lipids that are not only integral structural components of eukaryotic cell membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and stress responses.[1] The intricate balance of sphingolipid metabolism is crucial for cellular homeostasis, and its dysregulation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.
The de novo synthesis of sphingolipids commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[2][3] As the first and rate-limiting step, SPT represents a key control point in the entire sphingolipid pathway. Consequently, inhibitors of SPT are powerful tools for studying sphingolipid function and hold significant promise as therapeutic agents.[4] Nature has provided a rich source of such inhibitors, with several potent examples originating from fungi.[4][5] Among these, the sphingofungins, and specifically this compound, stand out for their high specificity and potency.[4]
This guide will delve into the technical details of this compound, providing a foundational understanding for its investigation and potential exploitation in drug discovery and development.
This compound: Origin, Structure, and Biosynthesis
Fungal Origin
This compound is a secondary metabolite primarily produced by the filamentous fungus Aspergillus fumigatus .[6] It has also been reported in other fungal species, including Paecilomyces variotii.[6] As a mycotoxin, its production is influenced by various environmental and nutritional factors.
Chemical Structure and Properties
This compound is a sphinganine-analog mycotoxin.[6] Its chemical structure is characterized by a long aliphatic chain with multiple stereocenters, an amino group, and a carboxylic acid function.
| Property | Value |
| Molecular Formula | C₂₀H₃₉NO₆ |
| Molecular Weight | 389.53 g/mol |
| IUPAC Name | (2S,3R,4R,5S,6E,14R)-2-amino-3,4,5,14-tetrahydroxy-6-eicosenoic acid |
| CAS Number | 121025-45-4 |
Biosynthesis in Aspergillus fumigatus
The biosynthesis of this compound in A. fumigatus is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC).[1] The biosynthesis is spatially organized within the fungal cell, occurring in the endoplasmic reticulum (ER), ER-derived vesicles, and the cytosol.[6] This compartmentalization is believed to play a role in the fungus's self-resistance to its own toxic metabolite.[6]
The biosynthetic pathway begins in the cytosol with the condensation of a polyketide, synthesized by a polyketide synthase (PKS), with aminomalonate.[6] Subsequent modifications, including hydroxylations and reductions, occur in different cellular compartments, ultimately leading to the formation of this compound.[6]
Diagram of the Proposed this compound Biosynthetic Pathway and its Cellular Localization:
Caption: Cellular compartmentalization of this compound biosynthesis in A. fumigatus.
Mechanism of Action: Potent Inhibition of Serine Palmitoyltransferase (SPT)
The primary molecular target of this compound is serine palmitoyltransferase (SPT) .[4] SPT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the first committed step in sphingolipid biosynthesis.[2][3]
This compound acts as a potent and specific inhibitor of SPT.[4] Its structural similarity to the natural substrates allows it to bind to the active site of the enzyme, thereby blocking the synthesis of downstream sphingolipids. This inhibition leads to a depletion of essential sphingolipids, ultimately resulting in growth arrest and cell death in susceptible organisms.
Diagram of SPT Inhibition by this compound:
Caption: this compound inhibits the first step of sphingolipid biosynthesis.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against SPT has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for assessing the efficacy of an inhibitor.
| Compound | Target Enzyme | IC₅₀ | Reference |
| This compound | Fungal Serine Palmitoyltransferase | ~20 nM | [7] |
| Sulfamisterin | Mammalian Serine Palmitoyltransferase | 3 nM | [4] |
Biological Activities and Potential Applications
Antifungal Activity
Given its mechanism of action, this compound exhibits potent antifungal activity against a range of fungal pathogens, particularly those for which sphingolipid biosynthesis is essential for viability and virulence.
Cytotoxicity against Cancer Cell Lines
The dysregulation of sphingolipid metabolism is a hallmark of many cancers, making the sphingolipid pathway an attractive target for anticancer drug development. While comprehensive data on a wide range of cancer cell lines is still emerging, the potent inhibition of SPT by this compound suggests its potential as a cytotoxic agent against cancer cells. Further research is warranted to establish a detailed cytotoxicity profile.
Note: Specific IC₅₀ values for this compound against a broad panel of human cancer cell lines are not yet extensively published in the readily available literature. Researchers are encouraged to perform their own cytotoxicity assays on cell lines relevant to their studies.
Experimental Protocols
Production of this compound in Aspergillus fumigatus
This protocol provides a general framework for the production of this compound. Optimization of media components and culture conditions may be required for specific A. fumigatus strains.
Workflow Diagram for this compound Production:
Caption: Workflow for the production of this compound from A. fumigatus.
Step-by-Step Protocol:
-
Strain and Culture Media:
-
Obtain a high-producing strain of Aspergillus fumigatus.
-
Prepare a suitable pre-culture medium (e.g., Potato Dextrose Broth) and a production medium. A V8-based medium supplemented with xylose has been reported to be effective.[8]
-
-
Inoculation and Pre-culture:
-
Production Culture:
-
Inoculate the production medium with a small volume of the pre-culture.
-
Incubate the production culture under optimized conditions (e.g., 28°C, standing or with gentle shaking) for 5-7 days.[8]
-
-
Harvesting:
-
After the incubation period, harvest the entire culture, including the mycelia and the culture broth, for extraction.
-
Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures. The specific solvents and chromatographic conditions may require optimization.
Step-by-Step Protocol:
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the mycelia with a suitable organic solvent such as methanol or ethyl acetate.[10]
-
Extract the culture filtrate with an immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
The crude extract can be subjected to a series of chromatographic techniques for purification.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to perform an initial cleanup and fractionation of the crude extract.
-
High-Performance Liquid Chromatography (HPLC): Employ reversed-phase HPLC (e.g., with a C18 column) for the final purification of this compound. A gradient of water and acetonitrile or methanol, often with a modifier like formic acid, is typically used for elution.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis or mass spectrometry) and collect the fractions containing this compound.
-
Quantification of this compound by HPLC-MS/MS
A validated HPLC-tandem mass spectrometry (MS/MS) method is the gold standard for the accurate quantification of this compound in complex biological matrices.
Workflow Diagram for HPLC-MS/MS Quantification:
Caption: Workflow for the quantification of this compound by HPLC-MS/MS.
Step-by-Step Protocol:
-
Sample Preparation:
-
Extract this compound from the sample matrix (e.g., culture extract, plasma) using a suitable extraction method (e.g., protein precipitation with acetonitrile for plasma, liquid-liquid extraction).[11]
-
Incorporate an appropriate internal standard for accurate quantification.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.0 µm).[12]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[12][13]
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.[12][13]
-
Injection Volume: 5-10 µL.[13]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard for selective and sensitive detection.
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Perspectives
This compound stands as a powerful molecular probe for elucidating the intricate roles of sphingolipid metabolism in health and disease. Its potent and specific inhibition of serine palmitoyltransferase makes it an invaluable tool for basic research and a promising lead compound for the development of novel therapeutics. The detailed protocols and technical information provided in this guide are intended to facilitate further investigation into this remarkable mycotoxin. Future research should focus on a comprehensive evaluation of its cytotoxic profile against a broad panel of cancer cell lines, in vivo efficacy studies, and the exploration of synthetic analogs with improved pharmacological properties. The continued study of this compound and other fungal SPT inhibitors will undoubtedly pave the way for new therapeutic strategies targeting the sphingolipid pathway.
References
- The serine palmitoyl transferase of plant pathogenic fungi: a promising new target for the development of novel crop protection solutions. Pest Manag Sci. 2025 Oct;81(10):6567-6578.
- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. 2025.
- The serine palmitoyl transferase of plant pathogenic fungi: a promising new target for the development of novel crop protection solutions.
- Fungal metabolite sulfamisterin suppresses sphingolipid synthesis through inhibition of serine palmitoyltransferase. Biochemistry. 2005 Jan 11;44(1):268-77.
- Identification of a novel SPT inhibitor WXP-003 by docking-based virtual screening and investigation of its anti-fungi effect. Sci Rep. 2021 Jun 21;11(1):12948.
- The chemical basis of serine palmitoyltransferase inhibition by myriocin. J Biol Chem. 2013 Nov 8;288(45):32677-87.
- Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. Fungal Genet Biol. 2022 Dec;164:103761.
- Cytotoxicity (IC50, µg/mL) of different tested compounds against human...
- Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS Chem Biol. 2022 Feb 18;17(2):386-394.
- The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio. 2024 Feb 21;15(2):e0266123.
- Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins (Basel). 2022 Aug; 14(8): 523.
- Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor.
- A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C. Angew Chem Int Ed Engl. 2022 Feb 21;61(9):e202112616.
- Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
- The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio. 2024.
- Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring. J Chromatogr B Analyt Technol Biomed Life Sci. 2025 Feb 1;1265:124239.
- QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Int J Mol Sci. 2024 Feb 23;25(5):2689.
- Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples. Rapid Commun Mass Spectrom. 2007;21(16):2745-52.
- Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring. Semantic Scholar. 2025.
- Tips for the purification of fungi and oomycetes.
- Procedure for Obtaining Fungal Culture. Biology Discussion.
- Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run.
- Application of a Validated Method for the Identification and Quantification of Mycotoxins in Wines Using UPLC-MS/MS. Molecules. 2022 Apr 15;27(8):2554.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a novel SPT inhibitor WXP-003 by docking-based virtual screening and investigation of its anti-fungi effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemical basis of serine palmitoyltransferase inhibition by myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal metabolite sulfamisterin suppresses sphingolipid synthesis through inhibition of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serine palmitoyl transferase of plant pathogenic fungi: a promising new target for the development of novel crop protection solutions† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Sphingofungin B: A Researcher's Guide to Cellular Perturbation of Sphingolipid Metabolism
I. Introduction: Unveiling the Power of Sphingofungin B in Cell Biology
This compound is a potent and highly specific inhibitor of serine palmitoyltransferase (SPT), the pivotal enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[1][2] Produced by the fungus Aspergillus fumigatus, this natural product has emerged as an invaluable tool for researchers seeking to dissect the intricate roles of sphingolipids in a myriad of cellular processes.[3][4][5] By acutely depleting the cellular pool of ceramides and other complex sphingolipids, this compound allows for the controlled investigation of pathways regulated by these bioactive lipids, including cell growth, apoptosis, and autophagy.
This comprehensive guide provides detailed application notes and experimental protocols for the effective use of this compound in cell culture. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently design, execute, and interpret experiments utilizing this powerful inhibitor.
II. The Science of this compound: Mechanism of Action and Cellular Consequences
This compound's utility as a research tool is rooted in its precise molecular mechanism. It acts as a competitive inhibitor of SPT, which condenses L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all sphingolipids.[1][2] This enzymatic blockade has profound and cascading effects on cellular lipid composition and signaling.
The primary consequence of SPT inhibition by this compound is a significant reduction in the cellular levels of ceramide and its downstream metabolites. Ceramide is a central hub in sphingolipid metabolism, serving not only as a structural component of cellular membranes but also as a critical second messenger in various signaling pathways.[6][7] The depletion of ceramide pools can trigger a range of cellular responses, making this compound a powerful inducer of:
-
Apoptosis: The reduction in pro-survival sphingolipids and the potential accumulation of pro-apoptotic precursors can drive cells towards programmed cell death.[4][8][9]
-
Autophagy: The modulation of cellular stress pathways and nutrient sensing mechanisms due to altered sphingolipid metabolism can lead to the induction of autophagy.
-
Cell Cycle Arrest: Disruption of sphingolipid-dependent signaling can interfere with cell cycle progression.
Signaling Pathway Perturbation by this compound
The following diagram illustrates the central role of SPT in sphingolipid biosynthesis and how this compound intervenes to disrupt this pathway, leading to downstream cellular effects.
Caption: this compound inhibits SPT, blocking ceramide synthesis and impacting key cellular processes.
III. Experimental Design and Considerations
The success of experiments involving this compound hinges on careful planning and consideration of several key factors.
A. Reagent Preparation and Storage
1. This compound Stock Solution:
-
Solvent: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).[2]
-
Preparation: To prepare a 10 mM stock solution, dissolve 3.9 mg of this compound (MW: 389.5 g/mol ) in 1 mL of high-quality, sterile DMSO. Gently vortex to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.
2. Working Solution:
-
Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.
B. Cell Line Selection and Seeding Density
The optimal concentration of this compound and the duration of treatment will vary depending on the cell line's sensitivity and the specific biological question being addressed. It is crucial to perform a dose-response and time-course experiment for each new cell line.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Seed cells to achieve 50-70% confluency at the time of treatment. | This ensures that cells are in an exponential growth phase and avoids artifacts from over-confluency or sparse cultures. |
| Initial Concentration Range | 1 µM to 50 µM | This range is a good starting point for most cell lines to observe significant effects on viability and signaling. |
| Incubation Time | 24 to 72 hours | Shorter incubation times may be sufficient to observe signaling events, while longer times are often necessary for apoptosis and significant changes in cell viability. |
C. Experimental Controls
-
Vehicle Control: Cells treated with the same volume of DMSO as the highest concentration of this compound used.
-
Untreated Control: Cells cultured in medium alone.
-
Positive Controls (for specific assays): For example, staurosporine for apoptosis assays or rapamycin for autophagy assays.
IV. Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments using this compound.
Protocol 1: Assessing Cell Viability using the Resazurin Assay
This colorimetric assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin by mitochondrial reductases in living cells.
Materials:
-
Cells of interest
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the treatment medium (including vehicle and untreated controls).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Express the viability of treated cells as a percentage of the vehicle control.
Protocol 2: Detection of Apoptosis by Annexin V Staining and Flow Cytometry
Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Monitoring Autophagy via LC3-II Turnover by Western Blot
During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-LC3B, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound. It is recommended to include a condition with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of treatment to assess autophagic flux.
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary anti-LC3B antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control.
Experimental Workflow for Investigating this compound Effects
Caption: A typical experimental workflow for studying the cellular effects of this compound.
V. Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| High variability between replicates in viability assays | Uneven cell seeding; edge effects in 96-well plates. | Ensure a single-cell suspension before seeding; avoid using the outer wells of the plate. |
| No significant apoptosis detected | Insufficient concentration or incubation time; cell line is resistant. | Perform a broader dose-response and time-course experiment; confirm apoptosis induction with a positive control. |
| Basal LC3-II levels are high | High basal autophagy in the cell line; stress during cell handling. | Handle cells gently; always include an untreated control to establish the baseline. |
| This compound has no effect | Inactive compound; improper storage. | Use a fresh aliquot of this compound; verify its activity in a sensitive cell line. |
VI. Conclusion
This compound is a powerful and specific tool for the targeted inhibition of de novo sphingolipid synthesis. By understanding its mechanism of action and employing the detailed protocols provided in this guide, researchers can effectively probe the critical roles of sphingolipids in cellular health and disease. The careful design of experiments, including appropriate controls and optimization for specific cell systems, will ensure the generation of robust and reproducible data, ultimately advancing our understanding of sphingolipid biology.
VII. References
-
Merck Index. (n.d.). Sphingofungins. In The Merck Index Online. Royal Society of Chemistry.
-
Cheng, J., Park, T. S., Chio, L. C., Fischl, A. S., & Ye, X. S. (2003). Induction of apoptosis by sphingoid long-chain bases in Aspergillus nidulans. Molecular and Cellular Biology, 23(1), 163–177.
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. (2024). mBio, e02772-23.
-
Cheng, J., Park, T. S., Chio, L. C., Fischl, A. S., & Ye, X. S. (2003). Induction of Apoptosis by Sphingoid Long-Chain Bases in Aspergillus nidulans. Molecular and Cellular Biology, 23(1), 163-177.
-
Le, Q. (2014). How do you measure Ceramide levels? ResearchGate. Retrieved from [Link]
-
Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry, 401(1), 154-161.
-
Park, M. T., Kang, J. A., Choi, J. A., Kang, C. M., Kim, T. H., Bae, S., ... & Lee, S. J. (2003). Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. Clinical Cancer Research, 9(2), 878-885.
-
Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. (2003). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1632(1-3), 16-30.
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. (2024). mBio, 15(3), e02772-23.
-
Jiang, P., & Mizushima, N. (2014). Methods for the detection of autophagy in mammalian cells. Methods in enzymology, 543, 249–276.
-
Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. protocols.io.
-
Zweerink, M. M., Edison, A. M., Wells, G. B., Pinto, W., & Lester, R. L. (1992). Characterization of a novel, potent, and specific inhibitor of serine palmitoyltransferase. The Journal of biological chemistry, 267(35), 25032–25038.
-
VanMiddlesworth, F., Dufresne, C., Wincott, F. E., Mosley, R. T., & Wilson, K. E. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861–867.
-
Ni, H. M., Bockus, A., Wozniak, A. L., Jones, K., Weinman, S., & Yin, X. M. (2011). GFP-LC3 high-content assay for screening autophagy modulators. In Autophagy: Methods and Protocols (pp. 179-191). Humana Press.
-
Prata, C., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 13009.
-
Lavandero, S., Chiong, M., Rothermel, B. A., & Hill, J. A. (2015). Autophagy in the light of sphingolipid metabolism. Cardiovascular research, 107(2), 113–123.
-
Tan, Q., et al. (2012). Regulation of autophagy by sphingolipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(5), 730-736.
-
Stankov, S. (2017). Cell viability assays: Alternatives to the MTT assay. Bitesize Bio.
-
Degtyarev, M., et al. (2018). Quantifying autophagy using novel LC3B and p62 TR-FRET assays. PLoS ONE, 13(3), e0194423.
-
Odabasi, Z., Paetznick, V. L., Rex, J. H., & Ostrosky-Zeichner, L. (2004). Influence of different media, incubation times, and temperatures for determining the MICs of seven antifungal agents against Paracoccidioides brasiliensis by microdilution. Journal of clinical microbiology, 42(9), 4343–4346.
-
Cheng, Y., & He, C. (2020). Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex. Journal of Cell Biology, 219(11).
-
Kumar, S., et al. (2021). Semisynthetic LC3 Probes for Autophagy Pathways Reveal a Noncanonical LC3 Interacting Region Motif Crucial for the Enzymatic Activity of Human ATG3. Journal of the American Chemical Society, 143(30), 11526-11538.
-
De Francesco, E. M., et al. (2023). Breast Cancer Cell Line-Specific Responses to Insulin: Effects on Proliferation and Migration. International Journal of Molecular Sciences, 24(13), 10892.
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. (2024). mBio, 15(3), e02772-23.
-
Activity of Saponins from Medicago species Against HeLa and MCF-7 Cell Lines and their Capacity to Potentiate Cisplatin Effect. (2017). Planta Medica, 83(17), 1336-1344.
-
da Silva, G. N., et al. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. Molecules, 27(23), 8408.
-
Gimenes, V. M. F., et al. (2013). Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution. Journal of Clinical Microbiology, 51(1), 198-203.
-
The in-vitro proliferation-suppression of MCF-7 and HeLa cell lines mediated by differently substituted ionic phthalocyanines in sonodynamic therapy supplemented-photodynamic therapy. (2023). Journal of Inorganic Biochemistry, 239, 112084.
-
Boslem, E., et al. (2012). Roles of ceramide and sphingolipids in pancreatic β-cell function and dysfunction. Islets, 4(4), 267-277.
-
Boslem, E., et al. (2012). Roles of ceramide and sphingolipids in pancreatic β-cell function and dysfunction. Islets, 4(4), 267-277.
-
Cytotoxic effect of fungal-sourced Bassiatin on HeLa and L929 cell lines. (2016). Journal of Biotechnology, 231S, S4-S109.
-
Nguyen, M. H., et al. (1999). Influence of incubation time, inoculum size, and glucose concentrations on spectrophotometric endpoint determinations for amphotericin B, fluconazole, and itraconazole. Journal of Clinical Microbiology, 37(1), 141-145.
Sources
- 1. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sphingofungins [drugfuture.com]
- 4. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 121025-45-4 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Pneumocandin B0 - Safety Data Sheet [chemicalbook.com]
- 9. This compound (121025-45-4) for sale [vulcanchem.com]
using Sphingofungin B in Saccharomyces cerevisiae growth assays
An In-Depth Guide to Utilizing Sphingofungin B in Saccharomyces cerevisiae Growth Assays
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in Saccharomyces cerevisiae growth assays. We will delve into the biochemical underpinnings of its mechanism, provide a detailed, field-proven protocol for its use, and offer insights into data interpretation and experimental design.
Introduction: Why S. cerevisiae and Sphingolipids?
Saccharomyces cerevisiae, or budding yeast, serves as a premier model organism for dissecting fundamental eukaryotic cell biology.[1] Its genetic tractability, rapid growth, and the high degree of conservation in core cellular pathways, including lipid metabolism, make it an invaluable tool for both basic research and early-stage drug discovery.[1][2]
Sphingolipids are a class of essential lipids that are not merely structural components of cell membranes, but also critical signaling molecules involved in a myriad of cellular processes.[3][4] In yeast, they play pivotal roles in heat stress response, endocytosis, protein trafficking, and cell cycle control.[5] The biosynthetic pathway for these lipids is well-characterized in S. cerevisiae and is highly conserved in higher eukaryotes, including humans, making it an attractive target for therapeutic intervention.[1]
This compound is a natural product that potently and specifically inhibits the first and rate-limiting step of de novo sphingolipid biosynthesis.[6][7] This makes it a powerful chemical probe to investigate the cellular consequences of sphingolipid depletion and a reference compound for screening new inhibitors.
The Mechanism of Action: Targeting the Headwaters of Sphingolipid Biosynthesis
This compound exerts its antifungal activity by inhibiting Serine Palmitoyltransferase (SPT) .[6][7] SPT is a crucial, endoplasmic reticulum-bound enzyme complex that catalyzes the condensation of L-serine and Palmitoyl-CoA to form 3-ketodihydrosphingosine.[8][9] This reaction is the committed step for the synthesis of all sphingolipids.[8]
By blocking SPT, this compound effectively shuts down the entire downstream pathway, preventing the formation of essential downstream metabolites such as dihydrosphingosine (DHS), phytosphingosine (PHS), ceramides, and complex inositol-containing phosphoceramides (IPCs), which are vital for yeast viability.[4][8]
This targeted mechanism contrasts with other common antifungal agents, providing a distinct advantage for specific pathway interrogation.
| Antifungal Agent | Target | Mechanism of Action |
| This compound | Serine Palmitoyltransferase (SPT) | Inhibits the first step of sphingolipid biosynthesis, leading to depletion of essential membrane components.[6][7] |
| Amphotericin B | Ergosterol | Binds to ergosterol in the fungal cell membrane, forming pores that lead to ion leakage and cell death.[10][11][12] |
| Caspofungin | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, causing cell lysis.[13][14][15] |
| Fluconazole (Azoles) | Lanosterol 14-α-demethylase (Erg11p) | Inhibits a key enzyme in the ergosterol biosynthesis pathway, disrupting membrane integrity and function.[16] |
Application Protocol: High-Throughput Growth Assay in 96-Well Format
This protocol outlines a robust method for determining the dose-dependent effect of this compound on S. cerevisiae growth using a standard microplate reader. The principle is to expose a logarithmic-phase yeast culture to a serial dilution of the compound and monitor the inhibition of growth by measuring optical density (OD) over time.
Causality Behind Experimental Choices
-
Media: Yeast Peptone Dextrose (YPD) is a rich, undefined medium that supports robust and rapid growth, making it ideal for screening assays where a clear growth phenotype is desired.[17][18] For studies involving specific metabolic pathways or auxotrophic strains, a synthetic defined (SD) medium would be more appropriate.
-
Inoculum Phase: Using cells from a mid-logarithmic phase culture ensures that the yeast are metabolically active and uniformly ready to divide, minimizing the 'lag phase' in the assay and leading to more reproducible results.[18]
-
Solvent Control: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). It is critical to include a vehicle control (media with the same final concentration of DMSO as the highest drug concentration) to ensure that the solvent itself does not impact yeast growth.
Workflow Diagram
Sources
- 1. Yeast Sphingolipids: Recent developments in understanding biosynthesis, regulation, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making Sense of the Yeast Sphingolipid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Rescue of cell growth by sphingosine with disruption of lipid microdomain formation in Saccharomyces cerevisiae deficient in sphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles for Sphingolipids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upload.medbullets.com [upload.medbullets.com]
- 12. Amphotericin B - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 16. Antifungal agents: mode of action in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Saccharomyces cerevisiae Exponential Growth Kinetics in Batch Culture to Analyze Respiratory and Fermentative Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
colorimetric serine palmitoyltransferase assay with Sphingofungin B
A High-Throughput Colorimetric Assay for Serine Palmitoyltransferase (SPT) Activity and Inhibition by Sphingofungin B
Abstract
Serine Palmitoyltransferase (SPT) is the central, rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a critical class of lipids involved in cell structure, signaling, and pathogenesis.[1][2] Dysregulation of SPT activity is implicated in numerous diseases, making it a key target for therapeutic intervention.[3][4] Traditional methods for measuring SPT activity rely on radiolabeled substrates or complex chromatographic techniques, which are not conducive to high-throughput screening (HTS).[5][6] This application note describes a robust, colorimetric, 96-well plate-based assay for measuring SPT activity. The assay quantifies the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), providing a simple and continuous method to monitor enzyme kinetics and screen for inhibitors. We further demonstrate the utility of this protocol by characterizing the inhibitory activity of this compound, a known potent SPT inhibitor.[7][8]
Introduction: The Significance of SPT in Biology and Drug Discovery
All sphingolipids are synthesized from a ceramide backbone, the production of which begins with the condensation of L-serine and palmitoyl-CoA.[9][10] This foundational reaction is catalyzed by Serine Palmitoyltransferase (SPT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme located on the cytosolic face of the endoplasmic reticulum (ER).[9][11] The product, 3-ketodihydrosphingosine (3KDS), is rapidly converted to dihydrosphingosine and then acylated to form dihydroceramides.[12][13]
Given its role as the gatekeeper for sphingolipid synthesis, SPT activity is tightly regulated.[14] Its dysfunction is linked to hereditary sensory and autonomic neuropathy type 1 (HSAN1), as well as metabolic and cardiovascular diseases.[3][15] Consequently, identifying and characterizing modulators of SPT activity is of significant interest in drug development. Sphingofungins are a class of natural products known to be potent inhibitors of SPT, making them valuable tool compounds for studying the sphingolipid pathway and serving as leads for new therapeutics.[8][16] The development of a simple, reliable, and scalable assay is paramount for these efforts. This colorimetric method addresses that need by avoiding radioactivity and complex instrumentation, making it accessible for a wide range of research and screening applications.
Principle of the Colorimetric Assay
The SPT-catalyzed reaction produces two products: 3-ketodihydrosphingosine (3KDS) and Coenzyme A with a free sulfhydryl group (CoA-SH).[3] This protocol leverages the release of CoA-SH as a proxy for enzyme activity. The chromogenic reagent DTNB, also known as Ellman's reagent, reacts quantitatively with free sulfhydryl groups to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ is a vibrant yellow-colored anion with a maximum absorbance at 412 nm.
The rate of TNB²⁻ formation is directly proportional to the rate of CoA-SH release, and therefore, to the enzymatic activity of SPT. By monitoring the increase in absorbance at 412 nm over time, a real-time kinetic profile of the SPT reaction can be established. When an inhibitor like this compound is introduced, the rate of color development decreases, allowing for the quantitative determination of inhibitory potency (e.g., IC₅₀).
Figure 1: Principle of the coupled colorimetric SPT assay. SPT catalyzes the formation of 3KDS and CoA-SH. The released CoA-SH reacts with DTNB to produce a yellow product (TNB²⁻) that is measured at 412 nm. This compound inhibits the initial enzymatic step.
Materials and Reagents
-
Enzyme Source: Recombinant human SPT complex or microsomal fractions from cell lines overexpressing SPT.
-
Substrates:
-
L-Serine (Sigma-Aldrich, Cat# S4500 or equivalent)
-
Palmitoyl-CoA, lithium salt (Sigma-Aldrich, Cat# P9716 or equivalent)
-
-
Inhibitor:
-
This compound (Cayman Chemical, Cat# 10007919 or equivalent)
-
-
Reagents:
-
HEPES (Sigma-Aldrich, Cat# H3375 or equivalent)
-
Pyridoxal 5'-phosphate (PLP) (Sigma-Aldrich, Cat# P9255 or equivalent)
-
EDTA (Sigma-Aldrich, Cat# E9884 or equivalent)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) (Sigma-Aldrich, Cat# D8130 or equivalent)
-
Dimethyl sulfoxide (DMSO), anhydrous (Sigma-Aldrich, Cat# 276855 or equivalent)
-
-
Equipment:
-
96-well clear, flat-bottom microplates (Corning, Cat# 3596 or equivalent)
-
Microplate reader with absorbance detection at 412 nm, preferably with kinetic reading capability
-
Multichannel pipette
-
Standard laboratory consumables (tubes, tips, etc.)
-
Detailed Protocols
4.1. Reagent Preparation
-
Assay Buffer (1X): 100 mM HEPES, 2 mM EDTA, pH 8.0. Prepare a 10X stock and store at 4°C. Causality Note: A pH of 8.0 is optimal for many transferase enzymes and ensures efficient reaction of DTNB with the thiol group of CoA-SH. EDTA is included to chelate divalent metal ions that could oxidize CoA-SH.
-
PLP Stock (10 mM): Dissolve 2.47 mg of PLP in 1 mL of Assay Buffer. Aliquot and store at -20°C, protected from light. Causality Note: PLP is an essential cofactor for SPT; its presence is required for catalytic activity.[11]
-
L-Serine Stock (100 mM): Dissolve 105.1 mg of L-serine in 10 mL of water. Aliquot and store at -20°C.
-
Palmitoyl-CoA Stock (5 mM): Dissolve 5 mg of Palmitoyl-CoA in 1 mL of water. Aliquot and store at -80°C. Causality Note: Palmitoyl-CoA is susceptible to hydrolysis. Prepare fresh aliquots and avoid repeated freeze-thaw cycles.
-
DTNB Stock (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer. Prepare fresh on the day of the experiment. Causality Note: DTNB solutions can degrade over time; fresh preparation ensures assay sensitivity.
-
This compound Stock (10 mM): Dissolve 1 mg of this compound (MW 481.6) in 208 µL of DMSO. Create serial dilutions in DMSO for the dose-response curve. Store at -20°C.
4.2. Experimental Workflow
Figure 2: Step-by-step experimental workflow for the colorimetric SPT assay.
4.3. Assay Procedure for IC₅₀ Determination
-
Plate Setup: Prepare a 96-well plate. Designate wells for blanks (no enzyme), positive controls (enzyme + DMSO vehicle), and inhibitor concentrations. All reactions should be performed in triplicate.
-
Master Mix Preparation: Prepare a master mix containing Assay Buffer, PLP, DTNB, and L-Serine. For a full 96-well plate, this ensures consistency.
-
Per well (Final Volume = 200 µL):
-
158 µL Assay Buffer (1X)
-
2 µL PLP Stock (Final: 100 µM)
-
2 µL DTNB Stock (Final: 100 µM)
-
20 µL L-Serine Stock (Final: 10 mM)
-
-
-
Reagent Addition:
-
Add 182 µL of the master mix to each well.
-
Add 2 µL of this compound dilutions (in DMSO) or 2 µL of DMSO for positive controls. The final DMSO concentration should be 1% across all wells.
-
Add 10 µL of SPT enzyme preparation to all wells except the blanks (add 10 µL of buffer to blanks).
-
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Start the reaction by adding 6 µL of 5 mM Palmitoyl-CoA stock to each well (Final concentration: 150 µM). Mix gently by pipetting or brief plate shaking.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 412 nm every 60 seconds for 30 minutes.
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). The initial 5-10 minutes usually provide the most linear data.
-
Correct for Background: Subtract the rate of the blank (no enzyme) wells from all other wells. This accounts for any non-enzymatic reaction between substrates and DTNB.
-
Calculate Percent Inhibition: Use the rate of the positive control (V₀, control) as 100% activity. Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (V₀, inhibitor / V₀, control)) * 100
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 1: Sample Data for this compound Inhibition of SPT
| This compound [nM] | Log [Inhibitor] | Avg. Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | N/A | 0.0520 | 0.0% |
| 0.1 | -1.00 | 0.0495 | 4.8% |
| 1 | 0.00 | 0.0411 | 21.0% |
| 5 | 0.70 | 0.0270 | 48.1% |
| 10 | 1.00 | 0.0182 | 65.0% |
| 50 | 1.70 | 0.0068 | 86.9% |
| 100 | 2.00 | 0.0031 | 94.0% |
| 1000 | 3.00 | 0.0010 | 98.1% |
Based on this data, the calculated IC₅₀ for this compound would be approximately 5 nM.
Assay Validation and Troubleshooting
A self-validating protocol includes checks for robustness and reliability.
-
Enzyme Linearity: Confirm that the reaction rate is linear with respect to both time and enzyme concentration. This ensures that the measurements are taken within the initial velocity phase of the reaction.
-
Substrate Concentration: The substrate concentrations (L-Serine and Palmitoyl-CoA) provided are well above their reported Km values, ensuring the reaction is not substrate-limited.[5] However, these can be optimized for specific enzyme sources.
-
Z'-Factor: For HTS applications, the quality of the assay can be assessed by calculating the Z'-factor using positive (no inhibitor) and negative (e.g., high concentration of this compound) controls. A Z'-factor > 0.5 is considered excellent for screening.
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal (in No-Enzyme Wells) | 1. Contamination of Palmitoyl-CoA with free CoA-SH. 2. Presence of reducing agents in buffer (e.g., DTT, β-mercaptoethanol). | 1. Use fresh, high-quality Palmitoyl-CoA. 2. Ensure assay buffer is free of reducing agents that react with DTNB. |
| Low or No Signal | 1. Inactive enzyme. 2. Missing essential cofactor (PLP). 3. Incorrect buffer pH. | 1. Use a fresh enzyme aliquot; verify activity with a known active batch. 2. Ensure PLP is added to the reaction. 3. Verify pH of the assay buffer is ~8.0. |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or measure rate over a shorter time period. 2. Check enzyme stability under assay conditions. 3. Analyze only the initial linear phase of the reaction. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes; perform a "reverse pipetting" for viscous solutions. 2. Ensure thorough mixing after each reagent addition. 3. Ensure the plate reader has uniform temperature control. |
Conclusion
This application note provides a comprehensive, step-by-step protocol for a colorimetric SPT assay. By monitoring the release of CoA-SH with DTNB, this method offers a sensitive, continuous, and high-throughput compatible alternative to traditional radio- or chromatographic assays. Its utility is clearly demonstrated in the characterization of the potent inhibitor this compound. This assay serves as a valuable tool for academic researchers investigating sphingolipid metabolism and for industry professionals engaged in the discovery and development of novel therapeutics targeting this critical pathway.
References
-
Serine C-palmitoyltransferase - Wikipedia. [Link]
-
Ikushiro, H., Islam, M. M., & Hayashi, H. (2007). Structural insights into the enzymatic mechanism of serine palmitoyltransferase from Sphingobacterium multivorum. Journal of Biochemistry. [Link]
-
Xie, Y., Li, F., Wang, J., et al. (2021). Structural insights into the regulation of human serine palmitoyltransferase complexes. ResearchGate. [Link]
-
Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology. [Link]
-
Campopiano, D. J., Clarke, D. J., & Beattie, A. E. (2015). Structural, mechanistic and regulatory studies of serine palmitoyltransferase. Biochemical Society Transactions. [Link]
-
Islam, M. M., Ikushiro, H., & Hayashi, H. (2019). Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum. Journal of Biological Chemistry. [Link]
-
King, M. W. Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page. [Link]
-
Tang, T., et al. (2023). Sphingolipid synthesis pathways. ResearchGate. [Link]
-
Gutiérrez-Jácome, J., et al. (2015). Regulation of sphingolipid synthesis by the G1/S transcription factor Swi4. FEMS Yeast Research. [Link]
-
Al-Sari, N., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences. [Link]
-
Zisowsky, J., et al. (2006). An improved method to determine serine palmitoyltransferase activity. Journal of Lipid Research. [Link]
-
Epton, R., et al. (1997). Development of Colorimetric Method for the Detection of Amines Bound to Solid Support. Journal of Chemical Research. [Link]
-
Mouse Serine Palmitoyl-CoA Transferase (SPT) ELISA Kit. Byabscience. [Link]
- Licha, K., & Schirner, M. (2005). Colorimetric assay for the visual detection of primary and secondary amines.
-
Breslow, D. K. (2014). Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity. Bio-protocol. [Link]
-
Hoefgen, S., et al. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ResearchGate. [Link]
-
Hoefgen, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. bioRxiv. [Link]
-
Chen, Y. J., et al. (2021). 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia. Blood Cancer Journal. [Link]
-
Lee, J. E., & Kim, J. H. (2021). Development of a colorimetric enzymatic assay method for aromatic biogenic monoamine-producing decarboxylases. Food Science and Biotechnology. [Link]
-
Shapiro, A. B. (2016). Colorimetric test for primary amine detection? ResearchGate. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. ASM Journals. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. ResearchGate. [Link]
-
Primary Amine Assay. ProFoldin. [Link]
-
Beattie, A. E., et al. (2011). Assay of SPT activity. A and B, TLC of radiolabeled products obtained... ResearchGate. [Link]
-
Sonnino, S., et al. (1993). Activity of 3-ketosphinganine synthase during differentiation and aging of neuronal cells in culture. Journal of Neurochemistry. [Link]
-
Bionda, C., et al. (2021). Serine palmitoyltransferase assembles at ER–mitochondria contact sites. The EMBO Journal. [Link]
-
Zisowsky, J., et al. (2006). An improved method to determine serine palmitoyltransferase activity. PubMed. [Link]
-
3-dehydrosphinganine reductase - Wikipedia. [Link]
-
Kim, D., et al. (2022). De novo sphingolipid biosynthesis necessitates detoxification in cancer cells. Cell Reports. [Link]
-
Osamu, S., et al. (2019). Chemical structure and growth inhibitory activities of serine palmitoyl... ResearchGate. [Link]
Sources
- 1. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Regulation of sphingolipid synthesis by the G1/S transcription factor Swi4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. De novo sphingolipid biosynthesis necessitates detoxification in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 12. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
Application Note: Sphingolipidomic Profiling of Sphingofungin B Action Using High-Resolution HPLC-MS
Abstract
This document provides a comprehensive guide and detailed protocol for utilizing High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) to investigate the effects of Sphingofungin B on the cellular sphingolipidome. This compound is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis.[1][2][3][4] By blocking this initial step, this compound induces global shifts in the concentrations of downstream sphingolipids. The methodology described herein offers the specificity and sensitivity required to accurately profile these changes, providing researchers and drug development professionals with a robust tool to study sphingolipid pathways and assess the efficacy of SPT inhibitors.
Introduction: The Role of this compound in Sphingolipid Metabolism
Sphingolipids are a critical class of lipids that serve as both structural components of cell membranes and as bioactive signaling molecules involved in cell growth, differentiation, and apoptosis.[5][6][7] The de novo synthesis of all sphingolipids begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[6][8][9]
This compound is a natural product that acts as a specific and potent inhibitor of SPT.[10][11][12] Its structural similarity to sphingosine allows it to target this key enzymatic step.[10] Inhibition of SPT effectively shuts down the entire de novo synthesis pathway, leading to a predictable depletion of downstream metabolites, including ceramides, sphingomyelins, and complex glycosphingolipids. This makes this compound an invaluable tool for studying the functional roles of sphingolipids and a model compound for the development of therapeutics targeting this pathway.[8][13][14]
Analyzing the complete profile of these changes—a field known as sphingolipidomics—requires a highly sensitive and specific analytical technique. HPLC-HRMS is the gold standard for this application, providing chromatographic separation of structurally similar lipid species and unambiguous identification and quantification through accurate mass measurements.[5][15][16]
Mechanism of Action of this compound
The primary molecular target of this compound is Serine Palmitoyltransferase (SPT). By inhibiting this enzyme, it prevents the formation of 3-ketodihydrosphingosine, the precursor to all sphingolipids. The expected downstream effect is a significant reduction in the cellular pools of all sphingolipid classes synthesized via this pathway.
Principle of the HPLC-HRMS Method
This method combines the separation power of liquid chromatography with the detection capabilities of high-resolution mass spectrometry to perform targeted lipidomics.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is used to separate sphingolipid species based on their hydrophobicity. This is primarily influenced by the length and saturation of their fatty acid acyl chains. This separation is critical because many sphingolipids are isomeric (e.g., C18:0 vs. C18:1 fatty acid) or isobaric (e.g., glucosylceramide vs. galactosylceramide), which cannot be distinguished by mass alone.[15]
-
High-Resolution Mass Spectrometry (HRMS): Following separation, the analytes are ionized, typically using electrospray ionization (ESI), and detected by a high-resolution mass analyzer (e.g., Orbitrap or TOF). HRMS provides highly accurate mass-to-charge (m/z) measurements (<5 ppm), which allows for the confident determination of the elemental composition of an analyte, greatly enhancing identification accuracy. Tandem MS (MS/MS) is then used to fragment the molecule, providing structural information that confirms its identity and allows for precise quantification.[5][16]
Experimental Workflow and Protocol
A successful experiment requires careful planning, from sample preparation to data analysis. The following sections provide a detailed, step-by-step protocol.
Materials and Reagents
-
Cell Lines: Any appropriate mammalian cell line (e.g., CHO, HeLa, A549).
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Internal Standards (IS): A cocktail of odd-chain or isotopically labeled sphingolipids not naturally abundant in the sample (e.g., Cer(d18:1/17:0), Sph(d17:1), S1P(d17:1)). This is critical for accurate quantification.[17][18]
-
Solvents: LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water.
-
Additives: Formic acid and ammonium formate.
-
Equipment: Cell culture supplies, refrigerated centrifuge, nitrogen evaporator, vortex mixer, HPLC-HRMS system.
Protocol: Sample Preparation and Lipid Extraction
This protocol is adapted from established methods for broad sphingolipid recovery.[19][20][21]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to ~80% confluency.
-
Treat cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24-48 hours). Use at least three biological replicates per condition.
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with 2 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Add 1 mL of ice-cold PBS and scrape the cells. Collect the cell suspension into a conical tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
-
Lipid Extraction (Single-Phase Method):
-
Resuspend the cell pellet in 100 µL of water.
-
Add 10 µL of the internal standard cocktail.
-
Add 850 µL of a methanol/chloroform mixture (2:1, v/v).[21]
-
Vortex vigorously for 2 minutes.
-
Incubate at 48°C in a thermomixer with shaking for 1-2 hours to ensure complete extraction.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Final Sample Preparation:
-
Transfer the supernatant (containing the lipids) to a new glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in 100 µL of the initial HPLC mobile phase (e.g., 60:40 Methanol:Water). Vortex well and transfer to an LC-MS autosampler vial.
-
Protocol: HPLC-HRMS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Table 1: Suggested HPLC Parameters | |
| Parameter | Condition |
| HPLC System | Vanquish, UPLC, or equivalent |
| Column | C18 Reversed-Phase (e.g., Waters Acquity CSH C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-100% B; 12-18 min: 100% B; 18.1-20 min: 30% B |
| Table 2: Suggested HRMS Parameters | |
| Parameter | Setting |
| Mass Spectrometer | Thermo Orbitrap Exploris, Sciex Q-TOF, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320°C |
| Scan Type | Full MS followed by data-dependent MS² (dd-MS²) |
| Full MS Resolution | 60,000 - 120,000 |
| MS¹ Mass Range | m/z 200 - 1200 |
| dd-MS² Resolution | 15,000 - 30,000 |
| Collision Energy | Stepped HCD (20, 30, 40 eV) |
-
Rationale for Parameter Choices:
-
Mobile Phase Additives: Ammonium formate and formic acid are crucial for promoting protonation of sphingolipids, leading to the formation of [M+H]⁺ ions and enhancing signal intensity in positive ESI mode.[17][22]
-
Data-Dependent MS²: This acquisition mode allows the instrument to automatically select the most intense ions from the full scan for fragmentation, providing structural data for identification without prior knowledge of all analytes.
-
Data Analysis and Expected Results
-
Lipid Identification: Use software (e.g., LipidSearch, Compound Discoverer, MS-DIAL) to identify lipids by matching the accurate mass of precursor ions and their fragmentation patterns against a lipid database. The characteristic fragment for sphingoid bases (e.g., m/z 264.2686 for a d18:1 backbone) is a key diagnostic ion.
-
Quantification: Integrate the peak area for each identified lipid and its corresponding internal standard. Calculate the response ratio (Area of Analyte / Area of IS).
-
Interpretation: Compare the response ratios between control and this compound-treated samples. A statistically significant decrease in the levels of ceramides, sphingomyelins, and hexosylceramides is the expected outcome.
| Table 3: Predicted Effects of this compound on Major Sphingolipid Classes | |
| Analyte Class | Expected Change in Treated Cells |
| Dihydroceramides (e.g., DHCer d18:0/16:0) | Significant Decrease |
| Ceramides (e.g., Cer d18:1/16:0, Cer d18:1/24:0) | Significant Decrease |
| Sphingomyelins (e.g., SM d18:1/16:0) | Significant Decrease |
| Hexosylceramides (e.g., GlcCer d18:1/16:0) | Significant Decrease |
| Sphinganine (d18:0) & Sphingosine (d18:1) | Decrease (from de novo pathway) |
| Sphinganine-1-Phosphate & Sphingosine-1-Phosphate | Decrease (from de novo pathway) |
Conclusion
The HPLC-HRMS method detailed in this application note provides a powerful and reliable framework for elucidating the cellular effects of this compound. By accurately profiling the global suppression of de novo sphingolipid synthesis, researchers can gain deep insights into the function of this critical metabolic pathway and effectively screen for novel SPT inhibitors. The high sensitivity and specificity of this approach ensure trustworthy and reproducible results, making it an essential tool in both basic research and drug discovery.
References
-
t'Kindt, R., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of lipid research, 49(1), 221–229. [Link]
-
Bielawski, J., et al. (2010). Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Advances in experimental medicine and biology, 688, 46–59. [Link]
-
Kim, H. Y., et al. (2018). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules (Basel, Switzerland), 23(11), 2788. [Link]
-
Nishi, T., et al. (2018). Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents. Bioorganic & medicinal chemistry letters, 28(9), 1581–1585. [Link]
-
Lee, J. Y., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea, 48(1), 47-54. [Link]
-
KoreaScience. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea. [Link]
-
Schmidt, H., et al. (2006). LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples. Prostaglandins & other lipid mediators, 81(3-4), 162–170. [Link]
-
Hanada, K., et al. (2000). Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant. The Journal of biological chemistry, 275(1), 230–236. [Link]
-
Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and bioanalytical chemistry, 397(3), 1147–1155. [Link]
-
PatSnap Synapse. (2024). What are SPTLC1 inhibitors and how do they work? Patsnap Synapse. [Link]
-
PatSnap Synapse. (2024). What are SPT inhibitors and how do they work? Patsnap Synapse. [Link]
-
Bouwstra, J. A., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of lipid research, 49(1), 221–229. [Link]
-
Al-Amri, S., et al. (2020). Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. Molecules (Basel, Switzerland), 25(18), 4165. [Link]
-
LIPID MAPS. (2008). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS. [Link]
-
Li, X., et al. (2020). Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of clinical laboratory analysis, 34(11), e23490. [Link]
-
Hammad, S. M., et al. (2015). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Analytical and bioanalytical chemistry, 407(23), 7139–7148. [Link]
-
ResearchGate. (2010). Sphingolipid Analysis by High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). ResearchGate. [Link]
-
Sullards, M. C., et al. (2011). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of lipid research, 52(12), 2305–2313. [Link]
-
Merrill, A. H., Jr, et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods (San Diego, Calif.), 36(2), 207–224. [Link]
-
ResearchGate. (1992). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ResearchGate. [Link]
-
ResearchGate. (2024). Cross-talk interaction between the sphingolipid and sphingofungin... ResearchGate. [Link]
-
Wang, L., et al. (2021). Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Bio-protocol, 11(4), e3919. [Link]
-
Wang, D., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Analytical and bioanalytical chemistry, 414(4), 1469–1481. [Link]
-
Maffioli, E., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Sphingoid Bases. International journal of molecular sciences, 23(10), 5649. [Link]
-
Singh, A., & Del Poeta, M. (2016). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. Methods in molecular biology (Clifton, N.J.), 1376, 175–186. [Link]
-
Hoefgen, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio, 15(3), e0019524. [Link]
-
ASM Journals. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology spectrum, 10(5), e0133122. [Link]
-
PubMed. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. PubMed. [Link]
-
Del Poeta, M. (2015). Sphingolipids as targets for treatment of fungal infections. PLoS pathogens, 11(3), e1004719. [Link]
-
Singh, A., & Del Poeta, M. (2020). Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway. Infection and immunity, 88(9), e00273-20. [Link]
-
ResearchGate. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. ResearchGate. [Link]
-
ASM Journals. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum. [Link]
Sources
- 1. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. What are SPTLC1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sphingolipids as targets for treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. air.unimi.it [air.unimi.it]
- 22. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Sphingofungin B
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sphingofungin B - A Novel Antifungal Agent
This compound is a fungal metabolite that has garnered significant interest for its potent and specific antifungal activity. It belongs to a family of natural products that act as inhibitors of serine palmitoyltransferase (SPT), a key enzyme in the sphingolipid biosynthesis pathway.[1][2] This pathway is essential for fungal cell membrane integrity and signaling. By targeting SPT, this compound disrupts the production of sphingolipids, leading to fungal cell death. This unique mechanism of action makes it a promising candidate for the development of new antifungal therapies, particularly in the face of growing resistance to existing drug classes.
These application notes provide a comprehensive guide to establishing reliable and reproducible antifungal susceptibility testing (AST) protocols for this compound. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific properties of this novel antifungal agent.
Core Principles of Antifungal Susceptibility Testing
The primary objective of AST is to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. This information is crucial for:
-
Drug Discovery and Development: Evaluating the potency and spectrum of activity of new antifungal compounds.
-
Surveillance: Monitoring the emergence and spread of antifungal resistance.
-
Clinical Management: Guiding therapeutic decisions, although clinical breakpoints for this compound have not yet been established.
Two primary methods are widely accepted for AST of yeasts and molds: broth microdilution and disk diffusion.
Mechanism of Action: this compound and Serine Palmitoyltransferase Inhibition
This compound exerts its antifungal effect by targeting serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[3] This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Inhibition of SPT by this compound leads to a depletion of downstream sphingolipids, which are critical components of the fungal cell membrane and are involved in various cellular processes, including signal transduction and stress responses. The disruption of sphingolipid homeostasis ultimately results in loss of cell viability.
Figure 1. Mechanism of action of this compound.
Recommended Protocols for this compound Antifungal Susceptibility Testing
The following protocols are recommended starting points for the evaluation of this compound. As with any novel compound, optimization and validation within individual laboratories are essential.
Protocol 1: Broth Microdilution Method (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)
This method is considered the gold standard for determining MICs and is suitable for both yeasts and molds.
1. Preparation of this compound Stock Solution:
-
Solvent Selection: Due to the lipophilic nature of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4] Use analytical-grade DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1 to 10 mg/mL) of this compound in 100% DMSO. The exact concentration will depend on the desired final testing range.
-
Storage: Store the stock solution in small aliquots at -20°C or below to maintain stability. Avoid repeated freeze-thaw cycles.
2. Preparation of Microdilution Plates:
-
Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.[5]
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the RPMI-1640 medium directly in a 96-well microtiter plate to achieve the desired final concentration range. A suggested starting range for a novel compound like this compound is 0.015 to 16 µg/mL.
-
Plate Layout: Include a growth control well (no drug) and a sterility control well (no inoculum).
3. Inoculum Preparation:
-
Yeast: From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), select several colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
Molds: For molds, prepare a conidial suspension from a 7-14 day old culture on Potato Dextrose Agar (PDA). Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
4. Incubation:
-
Incubate the plates at 35°C.
-
Reading Times: For Candida species, read the plates after 24 hours. For other yeasts and molds, longer incubation times (48-72 hours) may be necessary.
5. Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well.[6]
-
Reading can be done visually using a reading mirror or spectrophotometrically at a wavelength of 530 nm.
Troubleshooting:
-
Trailing Effect: A common issue in antifungal susceptibility testing is the "trailing effect," where reduced growth is observed across a range of concentrations.[7][8][9] If this occurs, consider reading the MIC at an earlier time point (e.g., 24 hours for yeasts) or using a more stringent endpoint (e.g., 90% inhibition). Adjusting the pH of the medium may also mitigate this effect.
Figure 2. Broth Microdilution Workflow for this compound.
Protocol 2: Disk Diffusion Method (Adapted from CLSI M44)
This method is a simpler, qualitative alternative to broth microdilution, particularly useful for screening purposes with yeasts.
1. Preparation of Agar Plates:
-
Medium: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[5]
-
Plate Pouring: Pour the agar to a uniform depth of 4 mm in sterile Petri dishes.
2. Inoculum Preparation:
-
Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
3. Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
4. Application of Disks:
-
Disk Preparation: Sterile filter paper disks (6 mm in diameter) will need to be impregnated with a known amount of this compound. The optimal concentration will need to be determined empirically. A starting point could be to prepare a high-concentration solution of this compound in a volatile solvent (e.g., methanol or ethanol), apply a known volume to the disks, and allow them to dry completely.
-
Disk Placement: Aseptically place the this compound-impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
5. Incubation:
-
Incubate the plates at 35°C for 20-24 hours for Candida species.
6. Measurement of Zones of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Data Interpretation:
-
The interpretation of zone diameters as susceptible, intermediate, or resistant requires correlation with MIC data and clinical outcomes, which are not yet established for this compound. Initially, this method will provide qualitative data on the relative activity of this compound against different fungal isolates.
Quality Control
For reliable and reproducible results, it is essential to include quality control (QC) strains in each test run. Recommended QC strains for antifungal susceptibility testing include:
| QC Strain | ATCC Number |
| Candida parapsilosis | ATCC 22019 |
| Candida krusei | ATCC 6258 |
The expected MIC ranges for these QC strains with this compound will need to be established by individual laboratories through repetitive testing.
Data Presentation and Interpretation
All quantitative data from broth microdilution experiments should be summarized in a clear and structured table.
| Fungal Isolate | This compound MIC (µg/mL) |
| Candida albicans (Clinical Isolate 1) | |
| Candida glabrata (Clinical Isolate 2) | |
| Cryptococcus neoformans (Clinical Isolate 3) | |
| Candida parapsilosis ATCC 22019 (QC) | |
| Candida krusei ATCC 6258 (QC) |
Note: Since there are no established clinical breakpoints for this compound, the MIC values should be interpreted in the context of the specific research or drug development goals.
Conclusion
The protocols outlined in these application notes provide a robust framework for initiating the antifungal susceptibility testing of this compound. Adherence to standardized methodologies, meticulous technique, and appropriate quality control measures are paramount for generating accurate and reproducible data. As research on this compound progresses, it is anticipated that these protocols will be further refined and that epidemiological cutoff values and clinical breakpoints will be established, ultimately paving the way for its potential clinical application.
References
-
Cuéllar-Cruz, M., et al. (2021). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio, 12(2), e03683-20. [Link]
-
Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection, 26(11), 1464-1472. [Link]
-
Lewis, R. E., & Kontoyiannis, D. P. (Eds.). (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
-
Revankar, S. G., et al. (1998). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology, 36(6), 1598-1602. [Link]
-
Rex, J. H., et al. (1995). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Infectious Diseases, 20(5), 1162-1171. [Link]
-
Gerhard, U., et al. (2021). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. ResearchGate. [Link]
-
Kiraz, N., & Oz, Y. (2011). Current status of antifungal susceptibility testing methods. Medical Mycology, 49(3), 225-238. [Link]
-
Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ResearchGate. [Link]
-
Arthington-Skaggs, B. A., et al. (2000). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Journal of Clinical Microbiology, 38(7), 2474-2478. [Link]
-
Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antim. RePub, Erasmus University Repository. [Link]
-
Li, R. K., & Schell, W. A. (1998). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 36(11), 3249-3254. [Link]
-
Wieder, A. M., & Patterson, T. F. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Clinical Infectious Diseases, 65(11), 1933-1940. [Link]
-
Denning, D. W. (1996). Review Standardization of antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 37(4), 641-649. [Link]
-
Lewis, R. E., & Kontoyiannis, D. P. (Eds.). (2020). Antifungal Susceptibility Testing: Current Approaches. PMC. [Link]
-
VanMiddlesworth, F., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of Antibiotics, 45(6), 861-867. [Link]
-
Espinel-Ingroff, A., & Pfaller, M. (2000). S159 Antifungal Susceptibility Testing. International Journal of Antimicrobial Agents, 16, S159. [Link]
-
Bowman, J. C., et al. (2002). New Methods To Assess Susceptibilities of Aspergillus Isolates to Caspofungin. Journal of Clinical Microbiology, 40(7), 2492-2498. [Link]
-
Rungrotmongkol, T., et al. (2021). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Advances, 11(48), 30193-30202. [Link]
-
Lu, S. E., et al. (2012). Occidiofungin's Chemical Stability and In Vitro Potency against Candida Species. Antimicrobial Agents and Chemotherapy, 56(12), 6401-6404. [Link]
-
Khan, I., et al. (2022). Voriconazole Cyclodextrin Based Polymeric Nanobeads for Enhanced Solubility and Activity: In Vitro/In Vivo and Molecular Simulation Approach. Pharmaceutics, 14(11), 2399. [Link]
-
Rungrotmongkol, T., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Scientific Reports, 14(1), 2056. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Sphingofungin B
A Guide for Preclinical Research in Mycology and Sphingolipid Metabolism
Introduction: The Therapeutic Potential of Sphingofungin B
This compound is a potent and specific inhibitor of serine palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[1][2][3][4] Originally isolated from the fungus Aspergillus fumigatus, this mycotoxin has garnered significant interest for its antifungal properties, particularly against pathogenic yeasts like Cryptococcus species.[5] By disrupting the synthesis of essential membrane components and signaling molecules, this compound offers a targeted mechanism of action that is a focal point for the development of novel antifungal therapies.[6][7]
The critical role of sphingolipid homeostasis in a multitude of cellular processes, from membrane integrity to signal transduction, also positions SPT inhibitors as valuable tools for investigating metabolic diseases, neurodegenerative disorders, and cancer.[8][9][10] Disturbances in sphingolipid metabolism are linked to various human pathologies, making external intervention with inhibitors like this compound a promising therapeutic strategy.[2][3][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for in vivo administration of this compound. It is designed to bridge the gap between in vitro findings and preclinical animal studies, offering both foundational knowledge and actionable protocols. As a Senior Application Scientist, the following guide emphasizes not just the "how" but the "why," grounding every recommendation in scientific principles to ensure experimental robustness and reproducibility.
Mechanism of Action: Targeting the Gateway to Sphingolipid Synthesis
This compound exerts its biological activity by targeting Serine Palmitoyltransferase (SPT). SPT is a crucial enzyme located in the endoplasmic reticulum that condenses L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[4] This reaction is the committed step for the synthesis of all sphingolipids, including ceramides, sphingomyelins, and complex glycosphingolipids.[12][13] By inhibiting SPT, this compound effectively depletes the cell of these vital lipids, leading to impaired cell growth, membrane instability, and ultimately, cell death in susceptible fungi.[14]
The specificity of this compound for SPT makes it an excellent tool for studying the downstream effects of sphingolipid depletion.[15] Understanding this mechanism is paramount for designing in vivo studies, as it informs the selection of relevant biomarkers and endpoints for assessing target engagement and efficacy.
PART 1: Preclinical Considerations & Formulation
Successful in vivo studies hinge on meticulous planning. Due to the limited publicly available data on the pharmacokinetics and toxicology of this compound, a cautious and systematic approach is required.
Animal Model Selection
The choice of animal model is dictated by the research question.
-
For Antifungal Efficacy: Immunocompromised mouse models are the standard for mimicking human systemic fungal infections.[16] Strains such as BALB/c or C57BL/6 rendered neutropenic (e.g., via cyclophosphamide administration) are commonly used.[17] For studies targeting Cryptococcus, murine models of systemic or pulmonary cryptococcosis are appropriate.[18]
-
For Metabolic Studies: Depending on the specific pathway being investigated, various transgenic or diet-induced disease models (e.g., models of obesity or insulin resistance) may be relevant.[10]
-
General Toxicology: Healthy, young adult mice or rats are typically used for initial dose-range finding and toxicity assessments.
Expertise & Experience: While mice are cost-effective and well-characterized, rabbits are sometimes used in fungal infection models, particularly for ophthalmic studies, due to anatomical similarities to humans.[16] However, for initial systemic efficacy and toxicity studies of a novel agent, the vast array of available reagents and genetically defined strains makes mice the pragmatic choice.[16][19][20]
Formulation and Vehicle Selection
The solubility of this compound is a critical parameter for developing a suitable formulation for in vivo administration. While specific solubility data is scarce in the literature, its chemical structure suggests it is a lipophilic molecule. Therefore, aqueous solubility is likely to be low.
Recommended Vehicle Screening:
-
DMSO (Dimethyl sulfoxide): Often a good starting solvent for lipophilic compounds. However, DMSO can have its own biological effects and toxicity. For in vivo use, the final concentration of DMSO should be kept to a minimum, typically below 5-10% of the total injection volume.
-
Co-solvent Systems: A common approach is to dissolve the compound in a small amount of an organic solvent (like DMSO or ethanol) and then dilute it in an aqueous vehicle such as saline or a solution containing a solubilizing agent.
-
Tween® 80 / PEG 400: A mixture of a surfactant (Tween® 80) and a co-solvent (Polyethylene glycol 400) in saline is a widely used vehicle for water-insoluble compounds. A typical starting formulation could be 5-10% DMSO, 10-20% Tween® 80, and the remainder saline.
-
Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate lipophilic drugs, increasing their aqueous solubility. A 20-40% solution in water or saline can be effective.
-
Trustworthiness: A self-validating protocol demands that a vehicle control group is included in every experiment. This group receives the exact same formulation, administered via the same route and schedule, but without the active compound (this compound). This is the only way to definitively attribute observed effects to the drug rather than the vehicle.
| Vehicle Component | Role | Typical Concentration Range | Key Considerations |
| DMSO | Primary Solvent | < 10% | Potential for inflammation and intrinsic bioactivity. |
| Ethanol | Primary Solvent | < 10% | Can cause pain on injection. |
| Tween® 80 / Solutol® HS 15 | Surfactant/Solubilizer | 5 - 20% | Can cause hypersensitivity reactions in some models. |
| PEG 400 | Co-solvent | 10 - 40% | Generally well-tolerated. |
| HP-β-Cyclodextrin | Solubilizer | 20 - 40% | Can affect cholesterol levels at high doses. |
| Saline / PBS | Diluent | q.s. to final volume | Ensures isotonicity. |
Dose-Range Finding (Toxicity Study)
Before embarking on efficacy studies, it is essential to establish a tolerated dose range. A single-dose, escalating dose study in a small cohort of healthy animals is recommended.
Protocol Outline:
-
Select 3-5 dose levels based on in vitro efficacy data (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Administer a single dose of this compound via the intended route of administration (e.g., intraperitoneal or intravenous) to groups of 2-3 mice per dose level.
-
Include a vehicle-only control group.
-
Monitor animals closely for 7-14 days for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy, abnormal posture).
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant morbidity or mortality. This MTD will inform the dose selection for subsequent efficacy studies.
PART 2: Detailed Administration Protocols
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.[21][22][23] Intravenous administration provides immediate and 100% bioavailability, while intraperitoneal and oral routes involve absorption phases.[21]
Protocol 2.1: Intravenous (IV) Administration via Tail Vein
Objective: To achieve rapid systemic distribution and complete bioavailability. This route is common for modeling systemic infections.[17][18]
Materials:
-
This compound formulation
-
Sterile 27-30 gauge needles and 1 mL syringes
-
Mouse restrainer or heating lamp to induce vasodilation
-
70% Ethanol
Procedure:
-
Preparation: Prepare the this compound formulation under sterile conditions. The final volume for injection should be approximately 100 µL for a 20-25g mouse (not to exceed 10 mL/kg).
-
Animal Restraint: Place the mouse in a suitable restrainer. Warming the tail with a heating lamp or warm water will dilate the lateral tail veins, making them easier to visualize.
-
Injection Site: Disinfect the tail with 70% ethanol. The lateral tail veins are the preferred sites for injection.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle. You should see a small flash of blood in the hub of the needle upon successful entry.
-
Administration: Inject the solution slowly and steadily over 15-30 seconds. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 2.2: Intraperitoneal (IP) Administration
Objective: To provide systemic exposure via absorption through the peritoneal membrane. This route is often simpler and less stressful for the animal than IV injection.
Materials:
-
This compound formulation
-
Sterile 25-27 gauge needles and 1 mL syringes
-
70% Ethanol
Procedure:
-
Preparation: Prepare the formulation. IP injection volumes can be slightly larger than IV, typically up to 200 µL for a 20-25g mouse (not to exceed 20 mL/kg).
-
Animal Restraint: Grasp the mouse by the scruff of the neck and allow its body to rest in the palm of your hand, ensuring the head is immobilized. Turn the mouse so its abdomen is facing upwards.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant. This avoids puncturing the bladder or cecum. Disinfect the area with 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 10-20 degree angle. You should feel a slight "pop" as the needle penetrates the abdominal wall. Aspirate gently to ensure you have not entered a blood vessel or organ.
-
Administration: Inject the solution smoothly.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for signs of distress.
Protocol 2.3: Oral Gavage (PO)
Objective: To administer the compound via the gastrointestinal tract, mimicking oral drug delivery in humans.[24]
Materials:
-
This compound formulation
-
Flexible or rigid, ball-tipped gavage needle (20-22 gauge for mice)
-
1 mL syringe
Procedure:
-
Preparation: Prepare the formulation. Oral gavage volumes are similar to IP, typically up to 200 µL for a 20-25g mouse.
-
Animal Restraint: Grasp the mouse firmly by the scruff, ensuring the head and neck are extended in a straight line with the body to facilitate passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force it. If the needle is correctly placed, you will not feel the tracheal cartilage rings.
-
Administration: Once the needle is in the stomach (pre-measure the needle length against the mouse from the tip of the nose to the last rib), administer the solution.
-
Post-Administration: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.
PART 3: Efficacy Evaluation and Endpoint Analysis
The assessment of in vivo efficacy requires quantifiable and relevant endpoints. For antifungal studies, the primary endpoints are typically survival and tissue fungal burden.[25][26]
Survival Studies
-
Method: Animals are monitored daily following infection and treatment. The primary endpoint is the time to morbidity or a pre-defined humane endpoint.
-
Analysis: Data are plotted as Kaplan-Meier survival curves and analyzed using the log-rank test.
Fungal Burden
-
Method: At a pre-determined time point (e.g., 3, 5, or 7 days post-infection), a subset of animals from each group is euthanized. Target organs (e.g., brain, lungs, kidneys, spleen) are aseptically harvested, weighed, and homogenized in sterile saline.
-
Analysis: Serial dilutions of the homogenates are plated on appropriate fungal growth media (e.g., Sabouraud Dextrose Agar). After incubation, colonies are counted, and the results are expressed as Colony Forming Units (CFU) per gram of tissue.[25]
Pharmacodynamic (PD) Biomarkers
-
Target Engagement: To confirm that this compound is inhibiting SPT in vivo, sphingolipid levels in plasma or tissues can be measured using mass spectrometry. A reduction in downstream metabolites like ceramides would indicate target engagement.[8][27]
-
Histopathology: Tissues can be fixed in formalin, sectioned, and stained (e.g., with Grocott's methenamine silver or Periodic acid-Schiff) to visualize fungal elements and assess tissue damage and inflammation.
Expertise & Experience: When quantifying fungal burden, it is crucial to process tissues quickly after harvesting or to flash-freeze them to preserve fungal viability. The choice of which organs to analyze should be based on the known pathophysiology of the infectious agent. For example, in a systemic C. neoformans infection model, the brain is a critical organ to assess.
References
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. (2024-02-21). mBio. [Link]
-
Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor | Request PDF. (n.d.). ResearchGate. [Link]
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. (2022-09-19). mBio. [Link]
-
(PDF) The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. (2024-02-21). ResearchGate. [Link]
-
Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. (1992-06-01). The Journal of Antibiotics. [Link]
-
Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. (2022-02-18). ACS Chemical Biology. [Link]
-
Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents. (2018-05-15). Bioorganic & Medicinal Chemistry. [Link]
-
Functional profiling and visualization of the sphingolipid metabolic network in vivo. (2024-01-10). The EMBO Journal. [Link]
-
Overview of Vertebrate Animal Models of Fungal Infection. (2014-04-04). Journal of Fungi. [Link]
-
Medication Routes of Administration. (n.d.). StatPearls. [Link]
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2021-02-02). FEMS Microbiology Reviews. [Link]
-
Safe and Orally Bioavailable Inhibitor of Serine Palmitoyltransferase Improves Age-Related Sarcopenia. (2024-01-11). ACS Pharmacology & Translational Science. [Link]
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. (n.d.). ASM Journals. [Link]
-
Route of administration. (n.d.). Wikipedia. [Link]
-
Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. (n.d.). Frontiers in Physiology. [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021-02-02). Journal of Fungi. [Link]
-
Animal models of fungal infections. (n.d.). Laboratory Animals for Science. [Link]
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. (2022-09-19). ResearchGate. [Link]
-
Identification of a novel SPT inhibitor WXP-003 by docking-based virtual screening and investigation of its anti-fungi effect. (2021-06-21). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). Microbial Cell. [Link]
-
Functional profiling and visualization of the sphingolipid metabolic network in vivo. (2024-01-10). The EMBO Journal. [Link]
-
Host Pathogen Relations: Exploring Animal Models for Fungal Pathogens. (2018-09-13). Journal of Fungi. [Link]
-
Overview of in vivo (A) administration routes of nanoparticles and (B)... (n.d.). ResearchGate. [Link]
-
Solubility Criteria for Veterinary Drugs. (2012-08-05). USP-NF. [Link]
-
Animal models: an important tool in mycology. (n.d.). Medical Mycology. [Link]
-
Route of Administration. (2017-11-14). FDA. [Link]
-
Sphingolipids, Insulin Resistance, and Metabolic Disease: New Insights from in Vivo Manipulation of Sphingolipid Metabolism. (n.d.). Endocrine Reviews. [Link]
-
Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant. (n.d.). ResearchGate. [Link]
-
Serine palmitoyltransferase inhibitor suppresses HCV replication in a mouse model. (n.d.). Hepatology Research. [Link]
-
(PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021-02-02). ResearchGate. [Link]
-
Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. (2003-01-01). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Illustration showing the sphingolipids metabolism in mammalian cells.... (n.d.). ResearchGate. [Link]
-
Routes of Administration and Dosage Forms of Drugs. (n.d.). MSD Veterinary Manual. [Link]
-
IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber. [Link]
-
Systemic Candidiasis in Mice: New Insights From an Old Model. (n.d.). Frontiers in Immunology. [Link]
Sources
- 1. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional profiling and visualization of the sphingolipid metabolic network in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 18. Overview of Vertebrate Animal Models of Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal models of fungal infections | Laboratory Animals for Science [labanimalsjournal.ru]
- 20. mdpi.com [mdpi.com]
- 21. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Route of administration - Wikipedia [en.wikipedia.org]
- 23. fda.gov [fda.gov]
- 24. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Functional profiling and visualization of the sphingolipid metabolic network in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Sphingofungin B: A Researcher's Guide to DMSO Stock Solution Preparation and Application
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the preparation of Sphingofungin B stock solutions using Dimethyl Sulfoxide (DMSO). This document emphasizes scientific integrity, field-proven insights, and safety to ensure reliable and reproducible experimental outcomes.
Introduction: The Significance of this compound
This compound is a potent fungal metabolite that has garnered significant interest in cellular biology and drug discovery.[1][2] Its primary mechanism of action is the specific inhibition of serine palmitoyltransferase (SPT), the key enzyme in the de novo sphingolipid biosynthesis pathway.[1][3] By targeting SPT, this compound provides a powerful tool to investigate the myriad roles of sphingolipids in cellular processes, including signaling, membrane structure, and apoptosis. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making this compound a valuable pharmacological agent for research in oncology, immunology, and neurodegenerative disorders.
Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro studies. DMSO is the solvent of choice due to its broad miscibility with aqueous media and its ability to readily dissolve a wide range of organic molecules. However, the unique properties of DMSO require careful consideration to maintain the stability and efficacy of this compound.
Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
This compound exerts its biological effects by directly targeting and inhibiting the enzymatic activity of serine palmitoyltransferase (SPT). This enzyme catalyzes the first committed step in sphingolipid biosynthesis: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. By blocking this initial step, this compound effectively shuts down the entire de novo sphingolipid synthesis pathway, leading to a depletion of downstream sphingolipids such as ceramides, sphingomyelin, and complex glycosphingolipids.
Caption: Inhibition of Serine Palmitoyltransferase by this compound.
Essential Materials and Reagents
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or butyl rubber).
Properties and Solubility of this compound
Understanding the physicochemical properties of this compound is paramount for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₉NO₆ | |
| Molecular Weight | 389.5 g/mol | |
| Appearance | White to off-white solid | General Observation |
| Solubility in DMSO | Approx. 2 mg/mL | [4] (Based on structurally similar Sphingosine) |
| Aqueous Solubility | Insoluble | General Chemical Properties |
Note: The solubility of this compound in DMSO has not been definitively published. The value provided is an estimate based on a structurally similar sphingolipid, Sphingosine (d17:1).[4] It is recommended to perform a small-scale solubility test if a higher concentration is required.
Step-by-Step Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a commonly used high concentration for subsequent dilutions.
Caption: Workflow for this compound Stock Solution Preparation.
1. Calculation of Required Mass:
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 389.5 g/mol = 3.895 mg
2. Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated precision balance.
-
Carefully weigh out the calculated amount of this compound powder directly into the tube.
Causality Behind Experimental Choice: Using an amber tube is crucial as it protects the light-sensitive this compound from photodegradation. Direct weighing into the final tube minimizes material loss.
3. Dissolution in DMSO:
-
Add the appropriate volume of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
For the example above, add 1 mL of DMSO.
Causality Behind Experimental Choice: Anhydrous DMSO is essential as water can affect the stability of some compounds in long-term storage.[5]
4. Vortexing:
-
Securely cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear, particulate-free solution should be obtained.
5. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.[6]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Trustworthiness of the Protocol: This protocol incorporates best practices for handling sensitive compounds, including protection from light and minimizing freeze-thaw cycles, to ensure the integrity and reproducibility of the stock solution.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, assay duration, and the specific biological question being addressed. The following table provides a range of reported working concentrations from the literature as a starting point for optimization.
| Application | Cell Type | Concentration Range | Source |
| In vitro SPT Inhibition Assay | - | 15 µM | [7] |
| Antifungal Activity (Yeast) | Saccharomyces cerevisiae | 2.5 - 10 µM | [7] |
| General Cell Culture | Mammalian Cells | 20 nM - 50 µM | [8] (based on related compounds) |
It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Safety and Handling Precautions
7.1. This compound (Mycotoxin):
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound powder or its solutions.
-
Engineering Controls: Handle the dry powder in a chemical fume hood or a biological safety cabinet to avoid inhalation of aerosolized particles.
-
Spill Cleanup: In case of a spill, decontaminate the area with a suitable agent such as 1% sodium hypochlorite solution, followed by a thorough wash with soap and water.
-
Waste Disposal: Dispose of all waste materials contaminated with this compound (e.g., tubes, pipette tips) as hazardous chemical waste in accordance with your institution's guidelines.
7.2. Dimethyl Sulfoxide (DMSO):
DMSO is an excellent solvent but has the ability to penetrate the skin and carry dissolved substances with it.
-
Handling: Always wear appropriate gloves when handling DMSO. If DMSO comes into contact with your skin, wash the affected area immediately and thoroughly with water.
-
Storage: Store DMSO in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[9]
Stability and Storage of DMSO Stock Solutions
-
Long-term Storage: For long-term stability, store aliquots of the this compound stock solution at -80°C.
-
Short-term Storage: For frequent use, storage at -20°C is acceptable for several weeks to a few months.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to compound degradation. Aliquoting is the most effective way to prevent this.[5][6]
-
Moisture: DMSO is hygroscopic and will absorb moisture from the air. Ensure that the stock solution vials are tightly capped to prevent the absorption of water, which can affect compound stability.[5]
References
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. [Link]
-
ChEMBL. Assay: Solubility of the compound in DMSO (CHEMBL3878090). [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 708–714. [Link]
-
Zweerink, M. M., et al. (1992). Sphingofungins B and C, novel inhibitors of sphingolipid synthesis. The Journal of antibiotics, 45(6), 861–867. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology spectrum, 10(5), e01331-22. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]
-
Capracotta, S., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 5(11), 1253–1257. [Link]
-
Hoefgen, S., et al. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS chemical biology, 17(2), 386–394. [Link]
-
VanMiddlesworth, F., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861–867. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5). [Link]
-
ResearchGate. Will 0.1% DMSO dissolve Amphotericin B?. [Link]
-
ResearchGate. What is the best right way of storing DMSO in research lab?. [Link]
-
ResearchGate. How do I dilute some fungal extracts in DMSO and produce test concentrations with 0.1% final DMSO?. [Link]
-
ResearchGate. Can anyone explain me how to make 5% DMSO solution?. [Link]
-
ResearchGate. How can I remove DMSO from my sample? I've done washing with water, and extracting with DCM, and also freeze-drying, but they were inefficient!. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Introduction: The Critical Role of Sphingolipid Metabolism and the Emergence of Sphingofungin B
Application Note & Protocol: Determining the Effective Concentration of Sphingofungin B in vitro
Audience: Researchers, scientists, and drug development professionals.
Sphingolipids are a class of lipids that are integral structural components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes.[1][2][3] The intricate balance of sphingolipid metabolism is paramount for cellular homeostasis, and its dysregulation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][4][5] A key enzyme in the de novo biosynthesis of sphingolipids is serine palmitoyltransferase (SPT), which catalyzes the initial and rate-limiting step: the condensation of serine and palmitoyl-CoA.[6][7][8][9]
This compound is a potent inhibitor of SPT, making it a valuable tool for studying sphingolipid metabolism and a potential therapeutic agent.[6][8][10][11] By blocking SPT, this compound effectively shuts down the de novo synthesis of ceramides and other complex sphingolipids.[7][12] This disruption of sphingolipid homeostasis can lead to various cellular outcomes, including growth inhibition and apoptosis.[7] Therefore, accurately determining the effective concentration of this compound in vitro is a critical first step in harnessing its potential for both basic research and drug development.
This guide provides a comprehensive framework for determining the effective concentration of this compound, focusing on a multi-faceted approach that combines cytotoxicity assays with mechanistic studies.
I. Foundational Principle: Establishing the Dose-Response Relationship
The initial and most fundamental step is to establish a dose-response curve to determine the concentration range over which this compound exerts its biological effects. This is typically achieved by measuring cell viability or proliferation across a range of compound concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this analysis, representing the concentration of this compound required to inhibit a biological process by 50%.
Workflow for Determining the IC50 of this compound
Caption: Workflow for IC50 determination of this compound.
Protocol 1: Determining the IC50 of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Materials:
-
Cell line of interest (e.g., a fungal strain or a mammalian cell line)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in serum-free medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only controls (medium with the same concentration of DMSO used for the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell doubling time and the expected kinetics of the compound.
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570-590 nm using a microplate reader.[15][16]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Expected Results:
The MTT assay will yield a sigmoidal dose-response curve, from which the IC50 value can be accurately determined. This value serves as the cornerstone for designing subsequent mechanistic experiments.
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.01 | 1.22 | 97.6% |
| 0.1 | 1.15 | 92.0% |
| 1 | 0.85 | 68.0% |
| 10 | 0.45 | 36.0% |
| 100 | 0.15 | 12.0% |
II. Mechanistic Validation: Confirming the Mode of Action
While the IC50 provides a quantitative measure of potency, it is crucial to confirm that the observed cytotoxicity is indeed due to the intended mechanism of action – the inhibition of SPT and subsequent induction of apoptosis.
A. Assessing Apoptosis Induction
A hallmark of this compound's activity is the induction of apoptosis due to the disruption of sphingolipid homeostasis. Annexin V staining is a widely accepted method for detecting early-stage apoptosis.[17] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.[17]
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
Materials:
-
Cells treated with this compound at concentrations around the IC50 value
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[17]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at 1x, 2x, and 5x the predetermined IC50 value for an appropriate incubation period (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS.[17]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Annexin V-FITC negative and PI negative cells are considered viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Expected Results:
A dose-dependent increase in the percentage of Annexin V-positive cells will be observed in this compound-treated samples compared to the vehicle control, confirming the induction of apoptosis.
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95% | 3% | 2% |
| This compound (1x IC50) | 60% | 25% | 15% |
| This compound (2x IC50) | 30% | 45% | 25% |
| This compound (5x IC50) | 10% | 50% | 40% |
B. Direct Assessment of Sphingolipid Metabolism
To definitively link the observed apoptosis to the inhibition of SPT, it is essential to analyze the cellular sphingolipid profile. Mass spectrometry (MS)-based lipidomics is the gold standard for the sensitive and selective quantification of various sphingolipid species.[1][19]
Workflow for Sphingolipidomic Analysis
Caption: Workflow for analyzing sphingolipid metabolism.
Protocol 3: Analysis of Sphingolipid Profile by LC-MS/MS
Materials:
-
Cells treated with this compound
-
Internal standards for various sphingolipid classes
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest the cells and perform a lipid extraction using a standard protocol (e.g., Bligh-Dyer or Folch extraction).
-
Add a cocktail of internal standards to the samples before extraction for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Separate the lipid extracts using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).
-
Analyze the eluting lipids using a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) or a full scan mode.
-
-
Data Analysis:
-
Process the raw data using specialized software to identify and quantify the different sphingolipid species based on their mass-to-charge ratios and fragmentation patterns.
-
Normalize the quantities of endogenous sphingolipids to the corresponding internal standards.
-
Expected Results:
Treatment with this compound should lead to a significant decrease in the levels of de novo synthesized sphingolipids, such as dihydroceramides and ceramides. This provides direct evidence of SPT inhibition.
| Sphingolipid Species | Vehicle Control (relative abundance) | This compound (relative abundance) |
| Dihydroceramides | 100 | < 10 |
| Ceramides | 100 | < 20 |
| Sphingomyelin | 100 | < 30 |
III. Conclusion: A Triangulated Approach for Robust Determination of Effective Concentration
Determining the effective concentration of this compound in vitro requires a multi-pronged approach that goes beyond a simple cytotoxicity screen. By integrating a robust dose-response assay with mechanistic studies that confirm the induction of apoptosis and directly measure the impact on the target pathway, researchers can confidently establish the biologically relevant concentration range for their specific experimental system. This comprehensive approach ensures the scientific rigor necessary for both fundamental research into sphingolipid metabolism and the development of novel therapeutic strategies targeting this critical pathway.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Approaches for probing and evaluating mammalian sphingolipid metabolism. PMC. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. PMC. [Link]
-
SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC - PubMed Central. [Link]
-
Sphingolipidomics: Methods for the comprehensive analysis of sphingolipids | Request PDF. ResearchGate. [Link]
-
An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. Springer. [Link]
-
Cross-talk interaction between the sphingolipid and sphingofungin... ResearchGate. [Link]
-
IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. [Link]
-
Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS Publications. [Link]
-
Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant. PubMed. [Link]
-
Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor | Request PDF. ResearchGate. [Link]
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. ResearchGate. [Link]
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition | Microbiology Spectrum. ASM Journals. [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH. [Link]
-
Development of experimental approaches for determining concentrations of antifungals that select for resistance. GOV.UK. [Link]
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism | mBio. ASM Journals. [Link]
-
Sphingolipid biosynthesis in man and microbes. PMC - PubMed Central. [Link]
-
Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway. PMC. [Link]
-
(PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]
-
An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p. NIH. [Link]
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. ASM Journals. [Link]
-
Roles of Sphingolipid Metabolism in Pancreatic β Cell Dysfunction Induced by Lipotoxicity. MDPI. [Link]
-
The sphingolipid salvage pathway in ceramide metabolism and signaling. PMC. [Link]
-
An Analysis of the Mycotoxins, Cytotoxicity, and Biodiversity of Airborne Molds Belonging to Aspergillus Genera Isolated from the Zoological Garden. MDPI. [Link]
-
Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PMC - NIH. [Link]
-
Model illustrating the different effects of ceramide and sphingosine on... ResearchGate. [Link]
-
Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. NIH. [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. NIH. [Link]
-
In Vitro Synergy of Caspofungin and Amphotericin B against Aspergillus and Fusarium spp. PMC - NIH. [Link]
-
Wild-type minimum effective concentration distributions and epidemiologic cutoff values for caspofungin and Aspergillus spp. as determined by Clinical and Laboratory Standards Institute broth microdilution methods. PubMed. [Link]
-
Target Identification and Validation. Syngene International Ltd. [Link]
-
Caspofungin: Antifungal activity in vitro, pharmacokinetics, and effects on fungal load and animal survival in neutropenic rats with invasive pulmonary aspergillosis. RePub, Erasmus University Repository. [Link]
-
(PDF) Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica. ResearchGate. [Link]
-
Discovery of Fungus-Specific Targets and Inhibitors Using Chemical Phenotyping of Pathogenic Spore Germination. PMC - NIH. [Link]
-
How to extrapolate result from in vitro (ug/mL) to in vivo? ResearchGate. [Link]
Sources
- 1. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. mdpi.com [mdpi.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Broth Microdilution Assays for Evaluating Sphingofungin B Antifungal Activity
Introduction: Sphingofungin B and its Mechanism of Action
This compound is a natural product isolated from fungi such as Aspergillus fumigatus.[1] It belongs to a class of potent and specific inhibitors of the enzyme serine palmitoyltransferase (SPT).[2][3] SPT is a critical enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids—essential components of eukaryotic cell membranes involved in signal transduction and structural integrity.[2][4]
By binding to the SPT enzyme, this compound blocks the condensation of L-serine and palmitoyl-CoA, thereby preventing the formation of 3-ketodihydrosphingosine, the precursor to all sphingolipids.[2][4] This disruption of sphingolipid homeostasis leads to fungal cell growth inhibition. This specific mechanism makes this compound a valuable tool for studying fungal biology and a potential candidate for antifungal drug development.
These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound using the broth microdilution method, aligned with the principles established by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
The diagram below illustrates the inhibitory action of this compound on the fungal sphingolipid synthesis pathway.
Caption: this compound inhibits serine palmitoyltransferase (SPT).
Principles of the Broth Microdilution Assay
The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] The MIC is defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism after a specified incubation period.
The procedure involves preparing two-fold serial dilutions of the antimicrobial agent (this compound) in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test fungus. Following incubation, the plates are visually inspected for growth. The absence of growth in a well indicates that the concentration of the agent is sufficient to inhibit the fungus. This quantitative result is crucial for assessing the potency of the compound and for comparing its activity against different fungal species.
This protocol is based on the CLSI reference methods M27 for yeasts and M38 for filamentous fungi, ensuring reproducibility and standardization.[5][6][8]
Materials and Reagents
Equipment
-
Calibrated analytical balance
-
Biosafety cabinet (Class II)
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
-
Multichannel pipette (50-200 µL)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Incubator (35°C ± 2°C)
-
Plate reading mirror or semi-automated plate reader
Reagents and Media
-
This compound: Powder of known purity.
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher, sterile-filtered.
-
Fungal Strains:
-
Test isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Quality Control (QC) Strains:
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
-
-
Growth Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS).[9][10]
-
Culture Agars: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture.
-
Sterile Saline (0.85% NaCl) with 0.05% Tween 80 (optional, for mold inoculum preparation).
Detailed Experimental Protocol
This protocol is divided into five main stages: preparation of the compound, preparation of the inoculum, setting up the microdilution plate, incubation, and determination of the MIC.
Stage 1: Preparation of this compound Stock Solution
Causality: Proper dissolution and accurate concentration of the stock solution are paramount for the reliability of the serial dilutions and the final MIC value. Sphingolipids and their analogs often have poor aqueous solubility, necessitating the use of an organic solvent like DMSO.[11][12]
-
Weighing: Accurately weigh 1-5 mg of this compound powder using a calibrated analytical balance. All handling should be performed in a fume hood or powder-handling cabinet.
-
Dissolving: Dissolve the weighed powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing. Gentle warming (up to 40°C) may aid solubility.[13]
-
Storage: Aliquot the stock solution into sterile, single-use cryovials and store at -20°C or below to prevent degradation from freeze-thaw cycles.
Stage 2: Fungal Inoculum Preparation
Causality: A standardized inoculum concentration is critical for assay reproducibility. An inoculum that is too dense can lead to falsely high MICs, while one that is too sparse can result in falsely low MICs.[14]
For Yeasts (e.g., Candida spp., Cryptococcus spp.) - based on CLSI M27[6]
-
Subculture the yeast onto an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.
-
Select several well-isolated colonies (3-5) and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer (625 nm) or a densitometer.
-
Dilute this adjusted suspension 1:1000 in RPMI 1640 medium (e.g., 10 µL of suspension into 10 mL of RPMI). This creates the final working inoculum of approximately 1-5 x 10³ CFU/mL.
For Filamentous Fungi (e.g., Aspergillus spp.) - based on CLSI M38[5][8]
-
Grow the mold on a PDA plate at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by gently flooding the plate with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to match a 0.5 McFarland standard (or a spectrophotometric equivalent of 80-82% transmittance at 530 nm).
-
Perform a 1:50 dilution of this adjusted suspension in RPMI 1640 medium to obtain the final working inoculum of approximately 0.4-5 x 10⁴ CFU/mL.
Stage 3: Microdilution Plate Setup
Causality: The two-fold serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a clinically and biologically relevant range.
-
Plate Layout: Designate the wells of a 96-well plate. Typically, columns 1-10 are for the drug dilutions, column 11 for the growth control (inoculum, no drug), and column 12 for the sterility control (medium only). A solvent toxicity control (inoculum + highest concentration of DMSO used) should also be included.
-
Medium Dispensing: Add 100 µL of RPMI 1640 medium to wells 2 through 12 in each row designated for testing.
-
Drug Addition: Prepare an intermediate dilution of the this compound stock in RPMI to achieve twice the highest desired final concentration (e.g., for a top concentration of 16 µg/mL, prepare a 32 µg/mL solution). Add 200 µL of this solution to well 1. Alternatively, add 100 µL of medium to well 1, then add a calculated small volume of high-concentration stock and mix.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold dilution process from well 2 to well 10. Discard the final 100 µL from well 10. This results in wells 1-10 containing 100 µL of serially diluted drug.
-
Inoculation: Add 100 µL of the final working fungal inoculum (from Stage 2) to wells 1 through 11. Do not add inoculum to well 12 (sterility control).
-
Final Concentrations: This procedure results in a final volume of 200 µL per well. The drug concentrations are now halved to their final test range (e.g., 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, 0.03 µg/mL), and the inoculum is at its target density. The final DMSO concentration should be kept below 1% to avoid solvent toxicity.
Stage 4: Incubation
Causality: Incubation conditions must be standardized to allow for sufficient fungal growth in the control wells, which serves as the baseline for determining growth inhibition.
-
Seal the plates with a breathable sealer or place them in a loose plastic bag to prevent evaporation.
-
Incubate the plates at 35°C in ambient air.
-
Incubation Time:
Stage 5: Reading and Interpreting the MIC
Causality: The MIC endpoint definition must be consistent. For fungistatic agents like azoles, a significant reduction in growth is the endpoint, whereas for fungicidal agents, complete inhibition is often used. Given this compound's mechanism of inhibiting a core biosynthetic pathway, the endpoint is defined as complete visual inhibition of growth.
-
Validate Controls: Before reading the test wells, check the control wells:
-
Sterility Control (Well 12): Must be clear, indicating no contamination.
-
Growth Control (Well 11): Must show distinct turbidity or a visible cell pellet, confirming the organism's viability.
-
The assay is invalid if controls do not perform as expected.
-
-
Determine MIC: Using a reading mirror or by holding the plate up to a light source, find the lowest concentration of this compound that shows complete inhibition of visible growth . This well will appear clear, just like the sterility control. This concentration is the MIC.
Quality Control and Data Presentation
A self-validating protocol requires robust quality control. Each time the assay is performed, QC strains with known MIC ranges must be included.[14]
Quality Control Table
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | Fluconazole | 2.0 - 8.0 |
| Candida krusei ATCC 6258 | Amphotericin B | 0.5 - 2.0 |
| Paecilomyces variotii ATCC MYA-3630 | Voriconazole | 0.015 - 0.12 |
| (Note: The MIC ranges for this compound against these QC strains must be established and validated in-house. The ranges provided above are examples for common antifungals used for QC purposes as per CLSI guidelines.)[8] |
Data Presentation
Results should be recorded systematically. For larger studies, MIC₅₀ and MIC₉₀ values (the MICs required to inhibit 50% and 90% of the isolates, respectively) are calculated.
| Isolate ID | This compound MIC (µg/mL) |
| Fungal Isolate 1 | 0.5 |
| Fungal Isolate 2 | 1.0 |
| Fungal Isolate 3 | 0.25 |
| ... | ... |
| MIC₅₀ | (Calculated Value) |
| MIC₉₀ | (Calculated Value) |
Experimental Workflow Diagram
The following diagram provides a visual overview of the entire broth microdilution protocol.
Caption: Workflow for this compound broth microdilution assay.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No growth in control well | Inoculum too dilute; Non-viable organism; Incorrect medium or incubation conditions. | Re-standardize inoculum; Use a fresh subculture of the organism; Verify medium preparation and incubator settings. |
| Growth in sterility well | Contamination of medium, plate, or pipette tips. | Repeat assay using fresh, sterile materials and aseptic technique. |
| MIC of QC strain is out of range | Inoculum density incorrect; Procedural error in dilution; Degraded antifungal agent. | Re-standardize inoculum carefully; Review dilution technique; Use a fresh aliquot of the antifungal agent and re-test. |
| Skipped wells (growth at high conc., no growth at low conc.) | Well-to-well contamination; Error in dilution or inoculation; Inadequate mixing. | Use careful pipetting technique to avoid splashing; Ensure proper mixing at each dilution step; Repeat the assay. |
| Precipitation/Cloudiness in wells | Compound insolubility in RPMI; High DMSO concentration. | Ensure final DMSO concentration is ≤1%. If precipitation persists, consider preparing the initial drug dilutions in a different solvent system, though this is a deviation from the standard method. |
References
-
Patsnap Synapse. (2024). What are SPT inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]
-
Ikeda, H., et al. (2004). Reactions of serine palmitoyltransferase with serine and molecular mechanisms of the actions of serine derivatives as inhibitors. PubMed. [Link]
-
Patsnap Synapse. (2024). What are SPTLC1 inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PubMed Central. [Link]
-
HiMedia Laboratories. (n.d.). M1972 - RPMI 1640 Agar w/ MOPS & 2% Glucose w/o Sodium bicarbonate. HiMedia Laboratories. [Link]
-
Serrano, M.C., et al. (2012). Antifungal Combinations. In Antifungal Agents (pp. 247-263). Humana Press. [Link]
-
Adachi, R., et al. (2017). Pharmacological characterization of synthetic serine palmitoyltransferase inhibitors by biochemical and cellular analyses. PubMed. [Link]
-
Gupta, A.K., et al. (2003). Use of Fatty Acid RPMI 1640 Media for Testing Susceptibilities of Eight Malassezia Species to the New Triazole Posaconazole and to Six Established Antifungal Agents by a Modified NCCLS M27-A2 Microdilution Method and Etest. PubMed Central. [Link]
-
Espinel-Ingroff, A., et al. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. [Link]
-
Espinel-Ingroff, A., et al. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. [Link]
-
Li, R.K., et al. (2000). Determination of Antifungal MICs by a Rapid Susceptibility Assay. ASM Journals. [Link]
-
CLSI. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute. [Link]
-
Bourgeois, N., et al. (2011). Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains. PubMed. [Link]
-
Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
-
CLSI. (2017). M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]
-
da Matta, D. A., et al. (2014). SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. PubMed Central. [Link]
-
CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (2008). Preview CLSI+M27-A3. Scribd. [Link]
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]
-
Avanti Polar Lipids, Inc. (n.d.). N-palmitoyl-D-erythro-sphingosine (d18:1/16:0) Technical Data Sheet. Avanti Polar Lipids. [Link]
-
ResearchGate. (2015). Does anyone have a solubility profile of Amphotericin B in water at different pHs? ResearchGate. [Link]
-
VanMiddlesworth, F., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. PubMed. [Link]
Sources
- 1. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. What are SPTLC1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. img.antpedia.com [img.antpedia.com]
- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Sphingofungin B solubility issues in aqueous media
Welcome to the technical support center for Sphingofungin B. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in your experiments. As Senior Application Scientists, we understand that navigating the solubility challenges of potent, specific inhibitors like this compound is critical for obtaining reliable and reproducible data. This guide provides in-depth troubleshooting in a question-and-answer format to address the common solubility issues encountered in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, cell culture medium). What is the recommended procedure?
A1: this compound, a structural analog of sphinganine, is an amphipathic molecule with low solubility in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media is not recommended and will likely result in precipitation or a non-homogenous suspension.
The industry-standard and most effective method is to first prepare a concentrated stock solution in a high-quality, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.
Here is the validated step-by-step protocol for preparing a this compound stock solution:
-
Solvent Selection: Use anhydrous, high-purity DMSO. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Stock Solution Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This minimizes the volume of DMSO introduced into your final aqueous solution.
-
Dissolution Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Add the calculated volume of DMSO to the vial.
-
To aid dissolution, gently vortex the solution and/or sonicate in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous experimental medium. How can I prevent this?
A2: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The key to preventing this is to ensure the final concentration of the compound in the aqueous medium is below its aqueous solubility limit and to employ proper dilution techniques.
Troubleshooting & Prevention Workflow:
Caption: Workflow for solubilizing this compound using cyclodextrins.
Q5: Does the pH of my aqueous buffer affect the solubility of this compound?
-
At low pH (acidic conditions): The amino group will be protonated (-NH3+), and the carboxylic acid group will be protonated (-COOH). The molecule will have a net positive charge.
-
At neutral pH: The amino group may be protonated, and the carboxylic acid group will be deprotonated (-COO-), resulting in a zwitterionic state.
-
At high pH (basic conditions): The amino group will be deprotonated (-NH2), and the carboxylic acid group will be deprotonated (-COO-). The molecule will have a net negative charge.
Generally, charged molecules are more soluble in aqueous solutions than their neutral counterparts. Therefore, adjusting the pH of your buffer away from the isoelectric point of this compound could potentially increase its solubility. However, for cell-based assays, the pH must be maintained within a physiological range (typically 7.2-7.4) to ensure cell viability. Any pH adjustments for solubility purposes should be made with this critical constraint in mind.
References
- ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
- Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
- Singh, I., & Kishimoto, Y. (1983). Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds. Journal of Lipid Research, 24(5), 662-665.
- Ilangumaran, S., & Hoessli, D. C. (1998). Effects of cholesterol depletion by cyclodextrin on the sphingolipid microdomains of the plasma membrane. Biochemical Journal, 335(Pt 2), 433–440.
- Angewandte Chemie (International ed. in English). (n.d.). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C.
- Semantic Scholar. (n.d.). Effects of cholesterol depletion by cyclodextrin on the sphingolipid microdomains of the plasma membrane.
- Eurofins. (n.d.). Aqueous solubility (PBS; SGF; SIF) - US.
- The American Society for Microbiology. (2024, February 21). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. Retrieved from The American Society for Microbiology.
- ResearchGate. (2024, February 21). (PDF) The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism.
- MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Thermo Fisher Scientific. (n.d.). Cell Culture Media Preparation from Powder.
- ResearchGate. (2025, August 6). Surfactant–cyclodextrin interactions by conductance measurements.
- reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks.
- ResearchGate. (2021, February 12). DMSO concentration in cell culture? Precipitating while PBS is added?
- MDPI. (n.d.). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues.
- PubMed Central. (n.d.). Cheminformatics Exploration of Structural Physicochemical Properties, Molecular Fingerprinting, and Diversity of the Chemical Space of Compounds from Betel Nut (Areca catechu L.).
- ResearchGate. (2024, February 4). What are the solvents for antifungal sensitivity testing of poorly water soluble drugs?
- ResearchGate. (2014, September 11). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?
Technical Support Center: Optimizing Sphingofungin B Concentration to Avoid Cytotoxicity
Welcome to the Technical Support Center for Sphingofungin B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the effective use of this compound in experimental settings. As Senior Application Scientists, we have structured this guide to not only provide protocols but to also explain the scientific reasoning behind them, ensuring you can optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a mycotoxin produced by several species of fungi, including Aspergillus fumigatus.[1][2] Its primary and most well-characterized mechanism of action is the potent and specific inhibition of serine palmitoyltransferase (SPT).[3] SPT is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a critical class of lipids involved in forming cell membranes and in cell signaling.[4] By inhibiting SPT, this compound depletes the cell of essential sphingolipids, leading to various cellular effects.
Q2: Why does this compound exhibit cytotoxicity?
The cytotoxicity of this compound is a direct consequence of its inhibition of sphingolipid biosynthesis.[3] Sphingolipids are integral to cellular function, and their depletion disrupts cellular homeostasis. This disruption can lead to a cascade of events, including cell growth arrest and, at higher concentrations or prolonged exposure, apoptosis (programmed cell death). The balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids like sphingosine-1-phosphate (S1P) is crucial for a cell's fate. By blocking the initial step of the pathway, this compound can alter this balance, tipping it towards apoptosis.
Q3: What are the typical effective concentrations of this compound?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. For instance, in Chinese Hamster Ovary (CHO) cells, a concentration of 10 µM has been shown to cause severe growth inhibition and a 95% reduction in de novo sphingolipid synthesis.[3] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration for your intended biological effect.
Q4: Can the cytotoxic effects of this compound be reversed?
In some cases, the cytotoxic effects of this compound can be mitigated. For example, the growth inhibition caused by this compound in CHO cells can be substantially rescued by the addition of exogenous sphingosine.[3] This is because sphingosine can be utilized by the cell downstream of the SPT-catalyzed step to produce essential complex sphingolipids. This rescue experiment can also serve as a method to confirm that the observed effects of this compound are indeed due to the inhibition of sphingolipid synthesis.
Understanding the Mechanism of Cytotoxicity
This compound's inhibitory action on serine palmitoyltransferase (SPT) initiates a cascade of events that can lead to cytotoxicity. Understanding this pathway is key to designing experiments and troubleshooting unexpected results.
Caption: Mechanism of this compound-induced cytotoxicity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cell death even at low concentrations. | The cell line is highly sensitive to sphingolipid depletion. | Perform a more granular dose-response curve starting from very low nanomolar concentrations. Shorten the treatment duration. |
| No observable effect at expected inhibitory concentrations. | The cell line may have a slower sphingolipid turnover rate or compensatory mechanisms. | Increase the treatment duration (e.g., up to 72 hours). Confirm the activity of your this compound stock. Use a positive control cell line known to be sensitive. |
| Inconsistent results between experiments. | Variations in cell seeding density, passage number, or health of the cells. | Standardize your cell culture practices. Use cells within a consistent and low passage number range. Ensure a single-cell suspension before seeding and check for viability. |
| Compound precipitation in the culture medium. | This compound has limited aqueous solubility. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. When making working solutions, add the stock dropwise to the medium while vortexing. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% DMSO). |
| Difficulty distinguishing between cytotoxicity and cytostatic effects. | The chosen endpoint assay may not differentiate between cell death and inhibition of proliferation. | Use multiple assays. For example, combine a metabolic assay like MTT with a membrane integrity assay like LDH release. Morphological assessment by microscopy can also provide valuable insights. |
Experimental Protocols
Protocol 1: Determination of the Optimal Non-Toxic Concentration of this compound using the MTT Assay
This protocol provides a step-by-step guide to determine the concentration range of this compound that is non-toxic to your specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your mammalian cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working solutions. A suggested starting range for the final concentrations is 0.01, 0.1, 1, 10, and 100 µM. Therefore, your 2X solutions will be 0.02, 0.2, 2, 20, and 200 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and an untreated control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the 2X this compound working solutions, vehicle control, or untreated control medium to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Caption: Workflow for determining the IC50 of this compound.
Data Summary
| Cell Line | Concentration | Observed Effect | Reference |
| Chinese Hamster Ovary (CHO) | 10 µM | Severe growth inhibition, 95% inhibition of de novo sphingolipid synthesis | [3] |
| Jurkat (Human T-cell leukemia) | 8 µM | Induction of apoptosis | [5] |
Note: The lack of extensive public data on this compound's IC50 values across various cell lines underscores the importance of performing a thorough dose-response analysis for your specific model system.
References
- Miyake, Y., Kozutsumi, Y., Nakamura, S., Fujita, T., & Kawasaki, T. (1995). Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin.
- Nakamura, S., Kozutsumi, Y., Sun, Y., Tsuruoka, A., & Kawasaki, T. (1996). A novel sphingolipid-metabolizing enzyme: cDNA cloning and the role of the enzyme in the salvage pathway of sphingolipid synthesis. The Journal of biological chemistry, 271(25), 15070–15075.
- Hanada, K., Nishijima, M., & Akamatsu, Y. (1990). A temperature-sensitive cell mutant of Chinese hamster ovary cells defective in sphingolipid biosynthesis. The Journal of biological chemistry, 265(36), 22137–22142.
- Dickson, R. C., & Lester, R. L. (2002). Sphingolipid functions in Saccharomyces cerevisiae. Biochimica et biophysica acta, 1583(1), 13–25.
- Mandala, S. M., Thornton, R. A., Frommer, B. R., Curotto, J. E., Rozdilsky, W., & Kurtz, M. B. (1998). The antifungal agent khafrefungin is a novel inhibitor of sphingolipid synthesis. The Journal of biological chemistry, 273(27), 16733–16735.
- Park, M. T., Kang, J. A., Kim, M. J., Kang, Y. H., & Lee, Y. S. (2004). Sphingosine induces apoptosis in human Jurkat T cells through a PARP-dependent and caspase-independent pathway. Experimental & molecular medicine, 36(3), 243–249.
- Berke, B., & Valyi-Nagy, I. (1998). Mycotoxins and their effects in humans. Acta microbiologica et immunologica Hungarica, 45(3-4), 327–335.
- Sorbera, L. A., Castañer, J., & Leeson, P. A. (2001). Myriocin. Drugs of the Future, 26(1), 43.
- Fujita, T., Yoneta, M., & Hirose, R. (1995). Fungal metabolites. Part 16. A new immunosuppressant, 2-alkyl-2-aminopropane-1,3-diol from an Isaria sp. The Journal of antibiotics, 48(8), 819–820.
- VanMiddlesworth, F., Dufresne, C., Wincott, F. E., Mosley, R. T., & Wilson, K. E. (1992). Sphingofungins, a new family of antifungal agents. I. Fermentation, isolation, and structure determination. The Journal of antibiotics, 45(6), 861–867.
Sources
- 1. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
overcoming limitations in Sphingofungin B stability for long-term experiments
A Guide to Overcoming Stability Limitations in Long-Term Experiments
Welcome to the Technical Support Center for Sphingofungin B. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent serine palmitoyltransferase (SPT) inhibitor in their experimental workflows. This compound is a powerful tool for studying sphingolipid metabolism, but its complex polyketide structure presents stability challenges, particularly in the aqueous environments of long-term cell culture.[1] This resource provides in-depth troubleshooting advice and validated protocols to ensure the stability and integrity of this compound, maximizing the reproducibility and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a fungal-derived natural product belonging to the sphingofungin family of mycotoxins.[1] It is a highly specific and potent inhibitor of the enzyme serine palmitoyltransferase (SPT). SPT catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. By inhibiting SPT, this compound effectively blocks the entire sphingolipid production pathway, making it an invaluable tool for studying the roles of these lipids in various cellular processes.
Q2: What is the primary cause of this compound instability in experimental settings?
A2: The primary chemical liability of this compound is its macrocyclic lactone structure. A lactone is a cyclic ester, and like all esters, it is susceptible to hydrolysis—a chemical reaction with water that breaks the ring and renders the molecule inactive. This reaction is highly dependent on pH and temperature. While hydrolysis is slow in neutral conditions, the slightly alkaline environment of typical cell culture media (pH 7.2-7.4) and the standard incubation temperature of 37°C can accelerate this degradation over time.[2][3]
Q3: How does this degradation affect my experiments?
Q4: I prepare my this compound in DMSO. Is that sufficient to ensure stability?
A4: Preparing a concentrated stock solution in anhydrous (water-free) Dimethyl Sulfoxide (DMSO) is the correct first step and is critical for long-term storage.[2] However, this only protects the compound in its concentrated form. Once the DMSO stock is diluted into aqueous cell culture medium to make a working solution, the compound is exposed to water, and the hydrolysis process will begin. Therefore, while a DMSO stock is stable for months at -80°C, the stability in your working medium is limited to hours or days.
Troubleshooting Guide
Problem: I observe a diminished or complete loss of this compound's effect in my cell-based assay after 24-48 hours.
-
Likely Cause: Degradation of the compound in the cell culture medium at 37°C. The effective concentration of active this compound is falling below the threshold required for SPT inhibition.
-
Solution Path:
-
Confirm Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Implement a Medium Replenishment Strategy: For experiments lasting longer than 24 hours, you must replenish the compound. The standard recommendation is to perform a partial or full medium change containing freshly diluted this compound every 24 to 48 hours. This ensures a consistent, effective concentration is maintained.[4]
-
Validate Compound Stability Empirically: The most rigorous approach is to perform a stability study of this compound in your specific cell culture medium. This involves incubating the compound in the medium under experimental conditions (37°C, 5% CO2) and measuring its concentration at different time points (e.g., 0, 8, 24, 48 hours) using an analytical method like HPLC. See the protocol provided below.
-
Problem: My experimental results are inconsistent between batches or different experiments.
-
Likely Cause: In addition to degradation, this could be due to issues with solubility or improper handling.
-
Solution Path:
-
Check for Precipitation: When preparing the working solution, visually inspect the medium after adding the this compound stock. The final DMSO concentration should ideally be below 0.5% to avoid both cytotoxicity and compound precipitation.[2] If you see any cloudiness or precipitate, you may need to lower the final concentration or use a different stock concentration.
-
Standardize Aliquoting: Always use single-use aliquots for each experiment. Thawing and refreezing a main stock tube introduces water from atmospheric condensation and can accelerate degradation even in DMSO.[5]
-
Protect from Light: While not a primary concern for this class of molecules, it is good practice to store stock solutions in amber vials or tubes wrapped in foil to prevent potential photodegradation.
-
Diagrams: Understanding the Challenge
Below are diagrams illustrating the key chemical pathway of degradation and the recommended experimental workflow to mitigate stability issues.
Caption: Inferred degradation pathway of this compound.
Caption: Recommended workflow for long-term cell culture experiments.
Protocols for Ensuring Stability
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol ensures the long-term viability of the compound before it is used in experiments.
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture onto the powder.
-
Reconstitution: Under sterile conditions, reconstitute the solid compound in high-purity, anhydrous DMSO to a high concentration (e.g., 10-20 mM). Ensure the compound is fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into small, single-use volumes in low-binding polypropylene tubes. The volume of each aliquot should be sufficient for a single experiment to avoid reusing a thawed aliquot.[5]
-
Sealing and Storage: Tightly seal each tube. For extra protection against moisture, consider using tubes with O-rings and wrapping the collection of tubes in parafilm before placing them in a freezer box.
-
Freezing: Store the aliquots at -80°C for long-term storage (months to years). For short-term storage (up to one month), -20°C is acceptable.[2]
-
Record Keeping: Maintain a detailed log of the compound name, concentration, solvent, date of preparation, and location of the aliquots.
| Condition | Solvent | Temperature | Recommended Duration |
| Solid Powder | N/A | -20°C or -80°C | > 1 Year (as per manufacturer) |
| Stock Solution | Anhydrous DMSO | -80°C | > 6 Months |
| Stock Solution | Anhydrous DMSO | -20°C | < 1 Month |
| Working Solution | Aqueous Medium | 37°C | < 24-48 Hours (must be validated) |
| Working Solution | Aqueous Medium | 4°C | Several Days (must be validated) |
| Table 1. Recommended Storage Conditions for this compound. |
Protocol 2: Stability-Indicating HPLC Assay for this compound
This protocol provides a method to empirically determine the stability of this compound in your specific experimental medium. It is adapted from established methods for structurally related mycotoxins like Fumonisin B1.[4][5]
-
Objective: To quantify the percentage of intact this compound remaining in cell culture medium over time at 37°C.
-
Materials:
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% acid (formic or sulfuric acid). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (based on Fumonisin B1 methods, may require optimization via a UV scan)[5]
-
Column Temperature: 30°C
-
-
Procedure: a. Prepare Standards: Create a calibration curve by injecting known concentrations of this compound (dissolved in mobile phase or a compatible solvent) to establish the relationship between peak area and concentration. b. Prepare Stability Samples: Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM). Prepare enough for all time points. c. Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution, mix it 1:1 with Acetonitrile (to precipitate proteins and halt degradation), centrifuge to pellet debris, and inject the supernatant onto the HPLC. This is your 100% reference. d. Incubation: Place the remaining working solution in a sterile, sealed container in your cell culture incubator (37°C, 5% CO2). e. Subsequent Time Points: At desired intervals (e.g., 4, 8, 12, 24, 48, 72 hours), remove an aliquot and process it exactly as in step 4c before injecting it into the HPLC.
-
Data Analysis:
-
For each time point, identify the peak corresponding to intact this compound.
-
The appearance of new peaks or a decrease in the main peak's area over time indicates degradation.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot % Remaining vs. Time to determine the compound's half-life in your specific medium. This data will inform you how often you need to replenish the compound in your long-term experiments.
-
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fumonisin B1 on Primesep 100 Column. Retrieved from [Link]
-
Chabane, K., et al. (2021). Efficacy of Different C18 HPLC Analytical Columns in the Analysis of Fumonisins B1 and B2 in Different Matrices. Biointerface Research in Applied Chemistry, 12(2), 1721-1734. Available at: [Link]
-
ResearchGate. (2014). How to treat cell culture (with the compound) for a long term?. Retrieved from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
Janevska, S., Figge, M. T., & Valiante, V. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
ResearchGate. (2015). How do I treat cells with compounds for a long term?. Retrieved from [Link]
-
Sagramora, R., et al. (2018). pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. Journal of Pharmaceutical and Biomedical Analysis, 158, 47-53. Available at: [Link]
-
Garrity, G., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of Antibiotics, 45(6), 861-7. Available at: [Link]
Sources
- 1. WO2003087027A1 - A method for the direct hydrolysis of fatty acid esters to the corresponding fatty acids - Google Patents [patents.google.com]
- 2. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. HPLC Method for Analysis of Fumonisin B1 on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Serine Palmitoyltransferase (SPT) Inhibitor Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Serine Palmitoyltransferase (SPT) inhibitor assays. As the gatekeeper of de novo sphingolipid synthesis, SPT is a critical therapeutic target, and robustly assessing its inhibition is paramount. This guide, structured by a Senior Application Scientist, moves beyond simple protocols to address the nuanced challenges and common pitfalls encountered in the lab. Here, we dissect the causality behind experimental observations and provide field-proven solutions to ensure your data is reliable, reproducible, and accurately reflects inhibitor potency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries about SPT and its inhibitor assays.
Q1: What is the core reaction catalyzed by Serine Palmitoyltransferase (SPT)?
A: Serine Palmitoyltransferase (SPT, EC 2.3.1.50) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[1] This reaction is a Claisen-like condensation of L-serine and a long-chain acyl-CoA, typically palmitoyl-CoA, to produce 3-ketodihydrosphingosine (3-KDS).[2][3] This foundational step is essential for the production of all downstream sphingolipids, including ceramides, sphingomyelin, and complex glycosphingolipids.
Q2: What are the primary methods for measuring SPT activity?
A: There are several established methods, each with distinct advantages and disadvantages. The choice depends on available equipment, required sensitivity, and throughput.
| Method | Principle | Pros | Cons | References |
| Radioactive Assay | Measures incorporation of radiolabeled L-[³H]serine or L-[¹⁴C]serine into the lipid product, 3-KDS, which is extracted and quantified by scintillation counting. | Gold standard, directly measures enzymatic turnover. | Requires handling of radioactive materials, lower throughput, waste disposal issues. | [3],[4] |
| HPLC-Fluorescence | The 3-KDS product is chemically reduced to sphinganine, which is then derivatized with a fluorescent tag (e.g., OPA) and quantified by HPLC. | Non-radioactive, highly sensitive (often >10-fold more than radioactive), allows use of internal standards to correct for extraction variability. | Multi-step process (reduction, derivatization), requires HPLC system, lower throughput than plate-based assays. | [2],[3],[1] |
| LC-MS/MS | Directly measures the formation of 3-KDS or downstream sphingolipids using mass spectrometry. Can use stable-isotope labeled substrates (e.g., deuterated L-serine). | Highest sensitivity and specificity, can multiplex to measure multiple lipids simultaneously. | Requires expensive, specialized equipment; susceptible to ion suppression; requires significant methods development. | [4],[5] |
| Coupled Enzyme Assays | The production of a co-product (e.g., Coenzyme A) is coupled to a secondary reaction that generates a colorimetric or fluorescent signal. | Can be adapted for high-throughput screening (HTS) in a microplate format. | Indirect measurement, susceptible to interference from compounds that affect the coupling enzyme(s). | [6] |
Q3: Should I use total cell lysate or a microsomal fraction as my enzyme source?
A: While preparing microsomes (an enriched source of the ER-resident SPT) was traditionally standard, recent protocols have been optimized for total cell lysates.[2][3]
-
Microsomes: Provide a cleaner system with higher specific activity and fewer competing enzymes. However, the preparation is more labor-intensive.
-
Total Cell Lysate: Simpler and faster to prepare. The major drawback is the presence of acyl-CoA thioesterases that can degrade the palmitoyl-CoA substrate, leading to artificially low SPT activity.[3] This can be overcome by including a thioesterase inhibitor or a detergent like sucrose monolaurate (SML) in the assay buffer.[3] For inhibitor screening, using a total lysate may better reflect the cellular environment but requires careful validation.
Section 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you encounter during your experiments.
Problem 1: No or Very Low SPT Activity
You've run your assay with a positive control (e.g., vehicle-treated cell lysate) but see a signal that is at or near the background.
Possible Cause 1: Substrate Degradation or Instability
-
The "Why": The palmitoyl-CoA substrate is a primary point of failure. It is susceptible to hydrolysis, and more importantly, it can be rapidly degraded by acyl-CoA thioesterases present in cell lysates.[3] Dithiothreitol (DTT), often included to protect enzyme sulfhydryl groups, can also chemically reduce the thioester bond of palmitoyl-CoA, though this effect is generally minor at typical concentrations.[3]
-
Solution:
-
Aliquot Substrates: Prepare single-use aliquots of palmitoyl-CoA and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Inhibit Thioesterases: If using total cell lysate, amend your lysis and reaction buffer with 0.1% (w/v) sucrose monolaurate (SML). This has been shown to increase apparent SPT activity up to 6-fold by inhibiting competing thioesterases.[3]
-
Check DTT Concentration: Use the lowest effective concentration of DTT (e.g., 1-5 mM).[1]
-
Possible Cause 2: Sub-optimal Substrate Concentrations
-
The "Why": The kinetics of SPT are not straightforward. The enzyme exhibits substrate inhibition at high concentrations of palmitoyl-CoA (typically >100 µM).[3] Conversely, the Kₘ for L-serine is quite high (in the range of 0.3 to 1.8 mM), meaning that low L-serine concentrations will not support maximal velocity.[3][7]
-
Solution:
-
Titrate Palmitoyl-CoA: Empirically determine the optimal palmitoyl-CoA concentration for your enzyme source. A good starting range is 25-50 µM.
-
Ensure Sufficient L-Serine: Use L-serine at a concentration well above the Kₘ if possible (e.g., 2-10 mM), especially for HPLC or MS-based assays where you are not limited by the specific activity of a radiolabel.
-
Possible Cause 3: Missing or Inactive Cofactor
-
The "Why": SPT is a PLP-dependent enzyme. PLP is light-sensitive and can degrade over time. Its absence will result in a complete loss of activity.
-
Solution:
Problem 2: High Background Signal or Assay Artifacts
Your negative controls (e.g., no enzyme, or a known potent inhibitor like myriocin) show an unexpectedly high signal.
Possible Cause 1: Compound Autofluorescence (Fluorescent Assays)
-
The "Why": Many small molecules are intrinsically fluorescent. If a test compound fluoresces at the same wavelength as your detection probe, it will appear as a false positive (in a gain-of-signal assay) or mask true inhibition.[8] This is a significant challenge in high-content screening.
-
Solution:
-
Pre-read Plates: Before adding the enzyme or substrates, read the fluorescence of your plate with only the test compounds and buffer. Any compound showing a high signal should be flagged.
-
Use Red-Shifted Dyes: The incidence of compound autofluorescence is generally lower at longer (red-shifted) wavelengths.[8] If possible, choose detection reagents that emit in the red spectrum.
-
Run Counter-screens: Assay compounds in a parallel experiment without the enzyme or a key substrate to identify artifacts.
-
Possible Cause 2: Contamination (LC-MS Assays)
-
The "Why": LC-MS is exquisitely sensitive, making it prone to detecting contamination from solvents, plasticware, or sample carryover. This manifests as high baseline noise or distinct contaminant peaks that can interfere with the analyte signal.[9][10]
-
Solution:
-
Use High-Purity Reagents: Always use LC-MS grade solvents and additives.
-
Implement Wash Steps: Include rigorous needle and injection port wash steps between samples to minimize carryover.[9]
-
Run Blanks: Regularly inject solvent blanks and "zero volume" injections to diagnose the source of contamination.[10] If a contaminant peak appears in a solvent blank, the issue is likely with the HPLC system or solvents. If it only appears after a sample injection, it's likely carryover.
-
Problem 3: Inconsistent Results and Poor Reproducibility
You observe high variability between replicate wells or between experiments run on different days.
Possible Cause 1: Inconsistent Sample Preparation and Handling
-
The "Why": Small variations in pipetting, reagent thawing, incubation times, or temperature can lead to significant data scatter.[11] For assays involving a lipid extraction step, variability in extraction efficiency is a major source of error.
-
Solution:
-
Use Master Mixes: Always prepare a master mix of buffer, substrates, and cofactors to add to your wells. This minimizes well-to-well variability from pipetting small volumes.[11]
-
Ensure Homogeneity: Thaw all reagents completely and vortex gently before making master mixes.[11][12]
-
Control Temperature: Use a calibrated incubator or water bath. Ensure plates or tubes have time to equilibrate to 37°C before starting the reaction.
-
Incorporate an Internal Standard: For HPLC and LC-MS assays, add a non-endogenous lipid standard (e.g., C17-sphinganine) prior to the extraction step.[2][3] Normalizing your product signal to the internal standard signal will correct for differences in extraction efficiency and sample loss.
-
Possible Cause 2: Inhibitor Instability or Non-Specific Effects
-
The "Why": The inhibitor itself may be unstable in the assay buffer, or it may be precipitating at the tested concentration. Alternatively, at high concentrations, some compounds can cause non-specific protein denaturation or aggregation, leading to inconsistent results.
-
Solution:
-
Check Solubility: Visually inspect for compound precipitation. Determine the maximum soluble concentration of your inhibitor in the final assay buffer.
-
Confirm Specificity: The gold standard for confirming on-target SPT inhibition in cells is a "rescue" experiment. Inhibition of cell growth or sphingolipid synthesis by a true SPT inhibitor should be reversed by the addition of a downstream product like sphingosine or sphinganine.[13][14] Inhibitors with off-target cytotoxicity will not be rescued.[13]
-
Section 3: Experimental Protocols
Protocol 1: HPLC-Based SPT Activity Assay in Total Cell Lysate
This non-radioactive protocol is adapted from methods proven to be robust and sensitive.[3][15]
A. Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) Sucrose Monolaurate (SML). Prepare fresh and keep on ice.
-
20x HPLC Assay Mix: In a microfuge tube, combine:
-
125 µL L-serine (200 mM stock)
-
20 µL Pyridoxal 5'-phosphate (5 mM stock)
-
50 µL Palmitoyl-CoA (5 mM stock)
-
55 µL Nuclease-free water
-
Note: This mix is sufficient for ~25 reactions. Prepare fresh.
-
-
Reaction Buffer: 100 mM HEPES (pH 8.3), 2.5 mM EDTA, 5 mM DTT.
-
Internal Standard (IS): 1 µM C17-sphinganine in methanol.
-
Derivatization Reagent (OPA): Prepare fresh. Dissolve 50 mg o-phthaldialdehyde in 1 mL ethanol, add 12.5 mL of 3% (w/v) boric acid (pH 10.5), and 50 µL of β-mercaptoethanol.
B. Enzyme Preparation
-
Harvest cells and wash once with cold PBS.
-
Resuspend cell pellet in ice-cold Lysis Buffer.
-
Homogenize cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge at 1,000 x g for 5 min at 4°C to pellet nuclei and debris.
-
Collect the supernatant (total cell lysate) and determine protein concentration (e.g., via Bradford assay). Keep on ice.
C. Enzymatic Reaction
-
In a 1.5 mL microfuge tube, add:
-
100-200 µg of total cell lysate protein.
-
10 µL of test inhibitor (dissolved in DMSO) or DMSO vehicle.
-
Reaction Buffer to a final volume of 190 µL.
-
-
Pre-incubate for 10 minutes at 37°C.
-
Start the reaction by adding 10 µL of the 20x HPLC Assay Mix.
-
Incubate for 30-60 minutes at 37°C. The reaction should be linear within this timeframe.[3]
-
Stop the reaction by adding 200 µL of methanol.
D. Product Reduction, Extraction, and Derivatization
-
Add 10 µL of freshly prepared NaBH₄ (5 mg/mL in water) to reduce the 3-KDS product to sphinganine. Incubate for 30 minutes at room temperature.
-
Add 20 µL of the C17-sphinganine Internal Standard.
-
Add 200 µL of chloroform. Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate phases.
-
Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried lipid film in 100 µL of the OPA Derivatization Reagent. Incubate for 15 minutes at room temperature in the dark.
-
Inject 20-50 µL onto an HPLC system equipped with a C18 column and a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
References
-
Rütti, M., et al. (2009). An improved method to determine serine palmitoyltransferase activity. Journal of Lipid Research, 50(6), 1237-1244. [Link]
-
Tidhar, R., et al. (2012). An improved method to determine serine palmitoyltransferase activity. Journal of Lipid Research, 50(6), 1237-1244. [Link]
-
Adachi, R., et al. (2017). Pharmacological characterization of synthetic serine palmitoyltransferase inhibitors by biochemical and cellular analyses. Biochemical and Biophysical Research Communications, 483(1), 613-619. [Link]
-
MDPI. (2019). Application of An Improved HPLC-FL Method to Screen Serine Palmitoyl Transferase Inhibitors. Molecules, 24(15), 2789. [Link]
-
Davis, A., et al. (2019). Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity. Bio-protocol, 9(18), e3361. [Link]
-
Hanada, K., et al. (2000). Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant. Biochemical Pharmacology, 59(10), 1211-1216. [Link]
-
Assay Genie. (n.d.). Technical Manual Human Serine Palmitoyltransferase, Long Chain Base Subunit 1 (SPTLC1) ELISA Kit. Assay Genie. [Link]
-
PubMed. (2009). An improved method to determine serine palmitoyltransferase activity. National Center for Biotechnology Information. [Link]
-
Suty, R., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5), e01831-22. [Link]
-
ResearchGate. (2000). Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant. [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek Corporation. [Link]
-
ADLM. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. American Association for Clinical Chemistry. [Link]
-
NCBI. (n.d.). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
Biomatik. (2023). Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Biomatik. [Link]
-
ResearchGate. (n.d.). Influence of substrate concentration on SPT activity. [Link]
-
Gordaliza, M., et al. (2018). Inhibition of serine palmitoyltransferase delays the onset of radiation-induced pulmonary fibrosis through the negative regulation of sphingosine kinase-1 expression. Journal of Lipid Research, 59(11), 2172-2184. [Link]
Sources
- 1. Application of An Improved HPLC-FL Method to Screen Serine Palmitoyl Transferase Inhibitors [mdpi.com]
- 2. An improved method to determine serine palmitoyltransferase activity [zora.uzh.ch]
- 3. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of serine palmitoyltransferase delays the onset of radiation-induced pulmonary fibrosis through the negative regulation of sphingosine kinase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. docs.abcam.com [docs.abcam.com]
- 12. biomatik.com [biomatik.com]
- 13. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Sphingofungin B Technical Support Center: Ensuring Experimental Reproducibility
Welcome to the technical support center for Sphingofungin B. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of experimental results obtained using this potent sphingolipid biosynthesis inhibitor. By explaining the causality behind experimental choices and providing validated protocols, we aim to empower you to achieve consistent and reliable data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, mechanism, and application of this compound.
Q1: What is the precise mechanism of action for this compound?
A1: this compound is a highly specific, potent inhibitor of the enzyme serine palmitoyltransferase (SPT).[1][2] SPT catalyzes the first and rate-limiting step in the de novo sphingolipid biosynthesis pathway: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[3][4][5][6] By inhibiting SPT, this compound effectively shuts down the production of all downstream sphingolipids, including ceramides, sphingomyelins, and complex glycosphingolipids.[3][7][8][9] Its structural similarity to sphingosine contributes to its inhibitory action.[10]
Q2: How should I prepare and store this compound stock solutions to ensure stability and activity?
A2: Proper handling of this compound is critical for reproducibility.
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) | This compound is lipophilic and requires an organic solvent for solubilization. DMSO is effective and commonly used in cell culture experiments at low final concentrations. |
| Stock Concentration | 1-10 mM | Preparing a concentrated stock minimizes the volume of solvent added to your experimental system, reducing potential solvent-induced artifacts. |
| Storage | Aliquot and store at -20°C or -80°C | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. Long-term storage at low temperatures preserves its chemical integrity. |
| Working Dilutions | Prepare fresh from stock for each experiment | This practice ensures consistent compound concentration and activity, avoiding degradation that may occur in lower concentration aqueous solutions. |
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell type, assay duration, and specific endpoint being measured. However, published studies often report activity in the nanomolar to low micromolar range. For example, complete inhibition of Saccharomyces cerevisiae growth has been observed at concentrations as low as 2.5 µM.[4] It is imperative to perform a dose-response curve for your specific experimental system to determine the optimal concentration (e.g., IC50).
Q4: What are the essential controls to include in my this compound experiments?
A4: A robust experimental design with proper controls is non-negotiable for validating your results.
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Negative Control (Untreated): This group receives no treatment and represents the baseline for your assay.
-
Positive Control (Optional but Recommended): If available, use another known SPT inhibitor like Myriocin.[11] This helps to confirm that the observed phenotype is due to SPT inhibition.
-
Rescue Experiment: To confirm specificity, you can attempt to rescue the this compound-induced phenotype by providing a downstream product of the SPT reaction, such as dihydrosphingosine or phytosphingosine.[10]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: High variability in IC50 values between experiments.
-
Question: My calculated IC50 for this compound varies significantly from one experiment to the next. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Inconsistent Cell Health or Density: Ensure cells are in the logarithmic growth phase and seeded at a consistent density for every experiment. Over-confluent or stressed cells can have altered metabolic rates, affecting their response to inhibitors.
-
Compound Instability: Are you preparing working dilutions fresh from a frozen stock for each experiment? this compound can degrade in aqueous media over time. Avoid using old working solutions.
-
Pipetting Inaccuracy: Small volumes of concentrated inhibitors are often used. Ensure your pipettes are calibrated, and use appropriate techniques to minimize errors, especially during serial dilutions.[12]
-
Assay Incubation Time: Verify that the incubation time is consistent across all experiments. For an enzyme inhibitor, the time to reach equilibrium can influence the apparent IC50.
-
Solvent Effects: High concentrations of DMSO can affect enzyme activity and cell viability.[11] Keep the final DMSO concentration consistent and as low as possible across all wells, including controls.
-
Issue 2: Suspected off-target effects or cellular toxicity.
-
Question: I'm observing widespread cell death or other effects that don't seem directly related to sphingolipid depletion. How can I verify the specificity of this compound's action?
-
Answer & Troubleshooting Steps:
-
Perform a Rescue Experiment: The most definitive way to prove on-target action is to bypass the inhibited step. Supplementing the culture medium with a downstream product of SPT, like phytosphingosine or dihydrosphingosine, should reverse the growth-inhibitory effects of this compound.[10] If the phenotype persists, off-target effects are likely.
-
Analyze the Sphingolipid Profile: Use techniques like mass spectrometry to directly measure the levels of sphingolipids in your treated cells. A specific inhibitor should cause a significant decrease in de novo synthesized sphingolipids.
-
Compare with Other SPT Inhibitors: Test another structurally distinct SPT inhibitor, such as Myriocin. If both compounds produce the same phenotype, it strongly suggests the effect is due to on-target SPT inhibition.
-
Titrate the Concentration: Use the lowest possible concentration of this compound that gives you the desired biological effect. Unnecessarily high concentrations increase the likelihood of engaging off-target molecules.
-
Issue 3: Difficulty in measuring SPT activity directly in cell lysates.
-
Question: My in vitro SPT activity assay using total cell lysates gives a weak or inconsistent signal. How can I improve this?
-
Answer & Troubleshooting Steps:
-
Use of Microsomal Fractions: SPT is a membrane-bound enzyme located in the endoplasmic reticulum (ER).[2][3][13] Preparing microsomal fractions will enrich for the enzyme and remove cytosolic components that may interfere with the assay, significantly improving signal.[14][15]
-
Inclusion of Detergents: Acyl-CoA thioesterases in cell lysates can degrade the palmitoyl-CoA substrate. Including a mild detergent like sucrose monolaurate (SML) in the assay buffer can inhibit these competing enzymes and has been shown to increase measured SPT activity by up to 6-fold in total lysates.[14]
-
Substrate Concentration and Stability: Palmitoyl-CoA can be inhibitory at high concentrations.[14] It is crucial to determine the optimal concentration through titration. Furthermore, ensure the L-serine and palmitoyl-CoA substrates are of high quality and stored correctly.
-
Assay Method Sensitivity: Traditional radioactive assays using [3H]L-serine can be effective but may lack the sensitivity of newer methods.[16] Consider an HPLC-based method, which can offer a significantly lower detection limit and allows for the use of an internal standard to correct for variations in sample extraction.[14]
-
Part 3: Key Protocols and Visualizations
Mechanism of Action: Sphingolipid De Novo Biosynthesis
The diagram below illustrates the central role of Serine Palmitoyltransferase (SPT) in the de novo sphingolipid synthesis pathway and the point of inhibition by this compound. The pathway begins in the endoplasmic reticulum with the SPT-catalyzed condensation of L-serine and Palmitoyl-CoA.[3][17]
Caption: this compound inhibits SPT, the initial enzyme in sphingolipid biosynthesis.
Experimental Workflow: Cell Viability Assay
This workflow outlines the key steps for assessing the impact of this compound on cell viability, incorporating necessary controls for a self-validating experiment.
Caption: A decision tree for troubleshooting common SPT assay problems.
References
-
Nagiec, M. M., et al. (1997). The LCB4 (YOR171c) and LCB5 (YLR260w) genes of Saccharomyces encode sphingoid long chain base kinases. Journal of Biological Chemistry, 272(15), 9809–9817. [Link]
-
Reactome Pathway Database. Sphingolipid metabolism. [Link]
-
PubChem. Sphingolipid Metabolism Pathway. [Link]
-
A-Jabbar, Z. A., et al. (2016). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Pathology and Oncology Research, 22(4), 673–685. [Link]
-
Santos, T., & Guedes, R. C. (2022). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Cell and Developmental Biology, 10, 1039818. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5), e01331-22. [Link]
-
Bissell, A. U., et al. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS Chemical Biology, 17(2), 386–394. [Link]
-
Zweerink, M. M., et al. (1992). The Sphingofungins-a new family of antifungal agents. Journal of Antibiotics, 45(6), 879–885. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5), e0133122. [Link]
-
Valiante, V., et al. (2022). Cross-talk interaction between the sphingolipid and sphingofungin biosynthetic pathways in Aspergillus fumigatus. ResearchGate. [Link]
-
Janevska, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio, 15(3), e00195-24. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. PubMed Central. [Link]
-
New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. BenchFly. [Link]
-
Janevska, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. ResearchGate. [Link]
-
Janevska, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio. [Link]
-
Herboeck, B., et al. (2022). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C. Angewandte Chemie International Edition, 61(15), e202116930. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. ASM Journals. [Link]
-
Reddit. (2024). Guide to enzyme inhibitors. r/Mcat. [Link]
-
Peinhaupt, M., et al. (2012). An improved method to determine serine palmitoyltransferase activity. Journal of Lipid Research, 53(6), 1230–1236. [Link]
-
Alqari, E., & Del Poeta, M. (2022). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. STAR Protocols, 3(4), 101789. [Link]
-
LSL, et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Breslow, D. K. (2015). Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity. Bio-protocol, 5(21), e1641. [Link]
-
Aryal, S. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. [Link]
-
ResearchGate. (n.d.). Influence of substrate concentration on SPT activity. [Link]
-
Bissell, A. U., et al. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Sphingolipid metabolism [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
adjusting substrate concentrations in SPT assays with Sphingofungin B
Welcome to the technical support resource for researchers utilizing Sphingofungin B in Serine Palmitoyltransferase (SPT) assays. This guide is designed to provide in-depth answers and troubleshooting strategies, focusing on the critical role of substrate concentrations. As Senior Application Scientists, we understand that robust and reproducible data begins with a solid understanding of the assay's core kinetics.
Frequently Asked Questions (FAQs)
Q1: Why is the concentration of my substrates (L-serine and palmitoyl-CoA) so critical when measuring the IC50 of this compound?
The relationship between substrate concentration and the apparent potency (IC50) of an inhibitor is fundamentally tied to the inhibitor's mechanism of action (MoA). Serine Palmitoyltransferase (SPT) is the enzyme that catalyzes the first committed step in de novo sphingolipid synthesis: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine[1][2][3]. This compound is a known inhibitor of this process[4][5][6].
The effect of substrate concentration on an inhibitor's IC50 value is a classic diagnostic tool in enzymology:
-
Competitive Inhibition: If an inhibitor competes directly with a substrate for the enzyme's active site, its inhibitory effect can be overcome by increasing the substrate concentration. Consequently, the IC50 value will increase as the substrate concentration rises[7][8][9].
-
Non-competitive Inhibition: A non-competitive inhibitor binds to a site other than the active site (an allosteric site) and inhibits the enzyme regardless of whether the substrate is bound. In this ideal case, the IC50 value is independent of the substrate concentration[7][8].
-
Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate (ES) complex. As substrate concentration increases, it promotes the formation of the ES complex, thereby creating more binding sites for the inhibitor. This leads to a decrease in the IC50 value at higher substrate concentrations[7].
Therefore, failing to control and standardize your L-serine and palmitoyl-CoA concentrations can lead to significant variability in your this compound IC50 values, making it difficult to compare results across experiments or with published data[10].
Q2: What are the typical Km values for L-serine and palmitoyl-CoA, and where should I start with my concentrations?
The Michaelis constant (Km) is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). It's a measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity[11].
For mammalian SPT, the reported Km for L-serine is in the range of 0.1 to 2.0 mM [1][12]. Palmitoyl-CoA exhibits more complex kinetics, with maximal activity often seen around 50-100 µM , and is known to cause substrate inhibition at higher concentrations[1].
Your experimental goal dictates the optimal substrate concentration:
| Experimental Goal | Recommended Substrate Concentration ([S]) | Rationale |
| Determine Km | Titrate across a wide range (e.g., 0.1x to 10x the estimated Km) | This is necessary to generate a full saturation curve to accurately calculate Km and Vmax. |
| Screen for Inhibitors (IC50) | [S] ≈ Km | Setting the substrate concentration near its Km value makes the assay highly sensitive to inhibitors of all types (competitive, non-competitive, etc.)[13][14]. |
| Characterize MoA | Vary the concentration of one substrate while keeping the other constant. | Systematically changing substrate levels is essential to observe the effect on inhibitor potency, which reveals the mechanism of action[15]. |
| Measure Vmax | [S] > 10x Km | Saturating the enzyme with substrate ensures the reaction velocity is primarily dependent on the enzyme concentration, not the substrate concentration. |
Starting Point Recommendation: For a standard IC50 determination of this compound, begin with L-serine at ~1-2 mM and palmitoyl-CoA at ~50 µM [1][16]. These concentrations are near the respective Km values and below the threshold for significant palmitoyl-CoA-induced substrate inhibition.
Visualizing the SPT Pathway and Inhibition
The following diagram illustrates the SPT-catalyzed reaction and the point of intervention for this compound.
Caption: SPT catalyzes the condensation of L-serine and palmitoyl-CoA. This compound inhibits this enzymatic step.
Experimental Protocols & Troubleshooting
Q3: I'm observing substrate inhibition with palmitoyl-CoA. How do I confirm this and adjust my assay?
Substrate inhibition is a known characteristic of SPT, where high concentrations of palmitoyl-CoA can paradoxically decrease enzyme activity[1][17].
Protocol: Confirming Palmitoyl-CoA Substrate Inhibition
-
Prepare Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0) and stock solutions of L-serine, and your SPT enzyme source (e.g., cell lysate or microsomes)[1][18].
-
Set L-Serine Concentration: Keep the L-serine concentration constant and saturating (e.g., 2 mM) to ensure it is not a limiting factor[1].
-
Titrate Palmitoyl-CoA: Set up a series of reactions with a wide range of palmitoyl-CoA concentrations. For example: 10, 25, 50, 75, 100, 150, 200, and 250 µM.
-
Initiate Reaction: Add the SPT enzyme to initiate the reaction and incubate at 37°C for a predetermined time (e.g., 60 minutes) within the linear range of the assay[18].
-
Stop and Detect: Terminate the reaction and measure the product formation using your chosen detection method (e.g., HPLC or radioactivity-based detection)[1].
-
Analyze Data: Plot the reaction velocity (rate of product formation) against the palmitoyl-CoA concentration. If you observe an initial increase in velocity followed by a decrease at higher concentrations, you have confirmed substrate inhibition. The peak of this curve represents the optimal palmitoyl-CoA concentration for maximum activity.
Corrective Action: Once you identify the optimal concentration (typically ~50-100 µM), ensure all subsequent experiments, including your this compound titrations, are performed at or slightly below this concentration to avoid the inhibitory phase.
Q4: My IC50 value for this compound is inconsistent or differs from published values. What's the first thing I should check?
Inconsistent IC50 values are a common problem in enzyme assays. A logical troubleshooting workflow can quickly identify the root cause.
Caption: A troubleshooting workflow for addressing inconsistent IC50 values in SPT assays.
Troubleshooting Steps:
-
Verify Substrate Concentrations: The most common cause of IC50 drift for a competitive or uncompetitive inhibitor is inconsistent substrate concentrations[7][10]. Ensure your stock solutions are accurate and that the final concentration in every well of your assay is identical.
-
Confirm [S] vs. Km: An IC50 value is only meaningful when the substrate concentration is reported alongside it[7][14]. Published IC50 values are likely determined with substrate concentrations near the Km. If you are using saturating substrate levels ([S] >> Km), your IC50 for a competitive inhibitor like this compound will be artificially high.
-
Check for Substrate Inhibition: As detailed in Q3, using too much palmitoyl-CoA can reduce the overall reaction velocity, which can complicate the interpretation of inhibition data. Confirm you are on the upward-sloping portion of the substrate activity curve.
-
Assess Enzyme Activity: Ensure your enzyme preparation is active and that your assay is running under initial velocity conditions (i.e., the reaction is linear with time and you have consumed <10% of the substrate). A loss of enzyme activity can mimic inhibition.
By systematically evaluating and controlling your substrate concentrations, you can significantly improve the accuracy, reproducibility, and reliability of your SPT inhibition assays with this compound.
References
- ResearchGate. (n.d.). Sphingolipid synthesis pathways.
-
Ginkel, C., Hartmann, D., & Hornemann, T. (2012). An improved method to determine serine palmitoyltransferase activity. Journal of Lipid Research, 53(6), 1237–1244. Available from: [Link]
-
Gorden, D., & Le Stunff, H. (2011). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-21. Available from: [Link]
-
Ginkel, C., Hartmann, D., & Hornemann, T. (2012). An improved method to determine serine palmitoyltransferase activity. Zurich Open Repository and Archive. Available from: [Link]
-
PubChem. (n.d.). Sphingolipid Metabolism | Pathway. National Institutes of Health. Available from: [Link]
- Wikipedia. (n.d.). Sphingolipid.
- The Medical Biochemistry Page. (2023). Sphingolipid Metabolism and the Ceramides.
-
The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. Blog Archives. Available from: [Link]
-
Davis, A., et al. (2019). Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity. Bio-protocol, 9(18). Available from: [Link]
- ResearchGate. (n.d.). Influence of substrate concentration on SPT activity.
- Quora. (2017). Would the IC50 of an inhibitor be higher, lower, or be the same if you used a more concentrated substrate?
-
Brooks, H. B., & Schriefer, J. A. (2023). A Practical Consideration for the Substrate Concentration when Determining IC50 Values for Enzyme Inhibition. Biochemistry and Cell Biology. Available from: [Link]
-
García-Moreno, M., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(16), 8933. Available from: [Link]
- MyBioSource. (n.d.). Human serine palmitoyl transferase (SPT) ELISA Kit-O15269.
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 53(11), 2841–2848. Available from: [Link]
- LibreTexts. (n.d.).
-
LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. Available from: [Link]
- ResearchGate. (2017). Enzyme inhibitor dose-response - optimal substrate concentration.
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5). Available from: [Link]
- ResearchGate. (n.d.). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor.
- Da-Ta Biotech. (n.d.). Enzyme Kinetics: Factors & Inhibitor Effects.
- ResearchGate. (n.d.). Rates of SpSPT and scSPT catalysed reactions in the presence of L-serine isotopologues (1-5).
- AAT Bioquest. (2024). How does enzyme inhibitor concentration affect the rate of enzyme action?
- Janevska, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. Molecular and Cellular Biology.
-
Han, G., et al. (2019). Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum. Journal of Biological Chemistry, 294(2), 559-572. Available from: [Link]
- ResearchGate. (n.d.). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition.
- Thermo Fisher Scientific. (n.d.). SPE Troubleshooting.
- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
- ResearchGate. (n.d.). Absorption spectra of SPT in the presence of L-serine and S-(2-oxoheptadecyl)-CoA.
-
Gable, K., et al. (2009). Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities. Proceedings of the National Academy of Sciences, 106(20), 8204-8209. Available from: [Link]
- Bissell, A. U. (n.d.). Table of Contents.
- SPT Labtech. (n.d.). Resources.
- Molecular Biology Explained. (n.d.). Assay Troubleshooting.
- Bitesize Bio. (2023). Surface Plasmon Resonance Troubleshooting.
- ResearchGate. (2024). (PDF) The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism.
-
Garrity, G., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of Antibiotics, 45(6), 861-867. Available from: [Link]
Sources
- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blog Archives - The Science Snail [sciencesnail.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzyme Kinetics: Factors & Inhibitor Effects | Da-ta Biotech [databiotech.co.il]
- 12. pnas.org [pnas.org]
- 13. A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. faieafrikanart.com [faieafrikanart.com]
- 18. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of Sphingofungin B in cellular models
A Guide for Researchers on Addressing Off-Target Effects in Cellular Models
Welcome to the technical support center for Sphingofungin B. As a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis, this compound is a critical tool for studying the roles of these essential lipids in cellular processes.[1][2][3] However, like many specific inhibitors, its use can present challenges related to off-target effects and data interpretation.
This guide is designed to provide you, the researcher, with a comprehensive resource for troubleshooting common issues, ensuring the scientific integrity of your experiments, and accurately interpreting your results. We will move from foundational questions to in-depth troubleshooting workflows and validated experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound.
Q1: What is the primary, on-target mechanism of action for this compound?
This compound is a structural analog of sphinganine.[4][5] Its primary mechanism is the potent and specific inhibition of the enzyme Serine Palmitoyltransferase (SPT).[3] SPT catalyzes the condensation of L-serine and palmitoyl-CoA, which is the first and committed step in the de novo synthesis of all sphingolipids.[1][6] By blocking this step, this compound effectively depletes the cell of downstream sphingolipids, including ceramide, sphingomyelin, and complex glycosphingolipids.[1]
Q2: Why is it crucial to consider off-target effects with this compound?
While this compound is highly specific for SPT, observing a cellular phenotype after treatment does not automatically mean that the effect is due to the depletion of a specific downstream sphingolipid. The cellular consequences of inhibiting SPT can be complex:
-
Global Metabolic Disruption: Sphingolipids are integral to membrane structure and signaling.[1][7] A complete shutdown of their synthesis can induce broad, systemic stress responses that may not be directly related to the specific signaling pathway you are studying.
-
Accumulation of Precursors: Inhibition of SPT can lead to the accumulation of its substrates, L-serine and palmitoyl-CoA, which may be shunted into other metabolic pathways, causing unforeseen consequences.
-
Structural Similarity: Although it is a key strength, the structural similarity of this compound to sphingoid bases could theoretically allow it to interact with other cellular components at very high concentrations.
Q3: My cells are dying after this compound treatment. Is this an on-target or off-target effect?
This is a critical question. Cell death is often an on-target consequence of profound sphingolipid depletion.[8][9] Sphingolipids are essential for cell growth, proliferation, and survival.[2][10] Specifically, the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a key regulator of cell fate.[11][12] Depleting the entire pool disrupts this balance. However, it's essential to validate this. An off-target cytotoxic effect could also be at play, especially at high concentrations. The troubleshooting section below provides a detailed workflow to distinguish between these possibilities.
Q4: What is a typical working concentration for this compound in cell culture?
The effective concentration can vary significantly between cell lines. A typical starting range is between 1 to 20 µM .[8][9] It is imperative to perform a dose-response curve for your specific cell model to determine the lowest effective concentration that inhibits sphingolipid synthesis without inducing overwhelming, acute cytotoxicity.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to common experimental problems.
Scenario 1: Unexpected or Severe Cytotoxicity
You've treated your cells with this compound and observe widespread apoptosis or necrosis, making it difficult to study more subtle pathway-specific effects.
The Core Problem: Is the observed cell death due to the intended inhibition of sphingolipid synthesis (on-target) or a separate, unintended toxic effect (off-target)?
Troubleshooting Workflow:
Caption: Workflow for diagnosing cytotoxicity.
Detailed Explanation & Protocol:
-
Step 1: Titrate Concentration: The first and most crucial step is to ensure you are not using an excessive concentration.
-
Action: Set up a 10-point dose-response curve (e.g., from 0.1 µM to 50 µM).
-
Analysis: Measure both your phenotype of interest and cell viability (e.g., using Annexin V/PI staining for apoptosis or a metabolic assay like MTT/XTT). Identify the concentration range that gives you a clear phenotype with manageable cytotoxicity.
-
-
Step 2: The Rescue Experiment (The Gold Standard): This is the definitive experiment to prove an on-target effect. If the cytotoxicity is due to the lack of a downstream product, adding that product back should rescue the cells.[4][8]
-
Rationale: this compound blocks the production of 3-ketodihydrosphingosine.[1] Adding a downstream, cell-permeable sphingoid base like sphingosine or phytosphingosine should bypass the enzymatic block and restore the synthesis of essential sphingolipids.[4]
-
Protocol: See "Protocol 1: Sphingolipid Rescue Experiment" below.
-
Interpretation:
-
Rescue Observed: If adding back a sphingoid base prevents cell death, you have strong evidence that the cytotoxicity is an on-target effect of depleting the sphingolipid pool.
-
No Rescue: If the cells still die, this points to a potential off-target effect. The compound may be interfering with another pathway essential for survival, independent of SPT inhibition.
-
-
-
Step 3: Validate Target Engagement: Always confirm that at your working concentration, this compound is actually inhibiting SPT.
-
Rationale: You need to show that the drug is doing what you think it's doing. The most direct way is to measure the rate of de novo sphingolipid synthesis.
-
Protocol: See "Protocol 2: Metabolic Labeling to Validate SPT Inhibition" below.
-
Scenario 2: Phenotype is Inconsistent with Known Sphingolipid Biology
You observe a cellular response that you cannot easily explain by the known functions of ceramide, sphingomyelin, or other common sphingolipids.
The Core Problem: Is this compound causing an uncharacterized on-target effect (e.g., by altering a rare sphingolipid) or an off-target effect on a completely different pathway?
Troubleshooting Workflow:
-
Comprehensive Literature Review: Are there obscure or newly discovered sphingolipids that could explain your phenotype? The field is constantly evolving.
-
Lipidomics Analysis: This is the most powerful tool in your arsenal.
-
Rationale: Instead of guessing, directly measure the changes across the entire sphingolipidome (and potentially other lipid classes). This will reveal precisely which lipids are depleted (confirming on-target action) and if any lipids are unexpectedly accumulating.
-
Action: Collaborate with a mass spectrometry core facility. Design an experiment with three groups: Vehicle Control, this compound, and this compound + Rescue agent (e.g., sphingosine).
-
Interpretation:
-
Expected Depletion: You should see a dramatic decrease in all major sphingolipid species (ceramides, sphingomyelins, hexosylceramides).
-
Unexpected Accumulation: Look for the buildup of lipids outside the sphingolipid pathway. For example, does the accumulation of palmitoyl-CoA (a substrate of SPT) drive increased synthesis of glycerophospholipids or triglycerides? This could be the source of your "off-target" phenotype.
-
-
-
Use a Structurally Different SPT Inhibitor:
-
Rationale: If the phenotype is truly due to SPT inhibition, it should be reproducible with another inhibitor that has a different chemical scaffold. This reduces the likelihood that the effect is due to a specific off-target interaction of the this compound molecule itself.
-
Alternative Inhibitor: Myriocin (ISP-1) is another potent and widely used SPT inhibitor.[8][13]
-
Action: Repeat your key experiment using an equipotent concentration of Myriocin.
-
Interpretation:
-
Phenotype Reproduced: The effect is very likely on-target and related to SPT inhibition.
-
Phenotype Not Reproduced: The effect is likely a specific off-target action of this compound.
-
-
Table 1: Comparison of Common SPT Inhibitors
| Inhibitor | Chemical Class | Typical Concentration | Key Considerations |
| This compound | Sphinganine Analog Mycotoxin | 1-20 µM | Highly potent and specific for SPT.[3][14] |
| Myriocin (ISP-1) | Fungal Metabolite | 1-25 µM | Potent, specific SPT inhibitor; acts as a suicide inhibitor in some systems.[13] |
| L-cycloserine | Serine Analog | 50-500 µM | Less potent, can have off-target effects on other pyridoxal phosphate-dependent enzymes.[2] |
Part 3: Key Experimental Protocols
Protocol 1: Sphingolipid Rescue Experiment
Objective: To determine if a phenotype caused by this compound is specifically due to the depletion of sphingolipids.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO or ethanol)
-
D-erythro-Sphingosine (or Phytosphingosine) complexed to bovine serum albumin (BSA). Note: Free sphingosine is insoluble and cytotoxic.
-
Vehicle control (e.g., DMSO)
-
Plates for cell culture (e.g., 96-well for viability, 6-well for western blotting)
-
Assay reagents for your phenotype (e.g., Annexin V-FITC/PI kit)
Procedure:
-
Prepare Sphingosine-BSA Complex: a. Prepare a 10 mM stock of sphingosine in ethanol. b. Prepare a 10% (w/v) fatty-acid-free BSA solution in serum-free medium. Warm to 37°C. c. Slowly add the sphingosine stock to the warm BSA solution while vortexing to achieve a final sphingosine concentration of 1 mM (this results in a ~5:1 molar ratio of BSA to sphingosine). d. Incubate at 37°C for 30 minutes. This is your working stock.
-
Cell Plating: Seed your cells at a density appropriate for your assay and allow them to adhere overnight.
-
Treatment Setup: Prepare treatment media for the following conditions:
-
Vehicle Control: Medium + Vehicle (e.g., DMSO).
-
This compound Only: Medium + this compound (at your predetermined effective concentration).
-
Sphingosine Only: Medium + Sphingosine-BSA complex (e.g., at a final concentration of 5-10 µM).
-
Rescue Condition: Medium + this compound + Sphingosine-BSA complex.
-
-
Treatment: Remove old media from cells and add the prepared treatment media.
-
Incubation: Incubate for the desired time period (e.g., 24, 48 hours).
-
Analysis: Perform your endpoint assay (e.g., flow cytometry for apoptosis, western blot for protein expression, etc.).
Protocol 2: Metabolic Labeling to Validate SPT Inhibition
Objective: To directly measure the rate of de novo sphingolipid synthesis and confirm its inhibition by this compound.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
[³H]L-serine or [¹⁴C]L-serine (radioactive tracer)
-
Lipid extraction solvents (e.g., Chloroform:Methanol mixture)
-
Thin Layer Chromatography (TLC) plate and chamber
-
Scintillation counter and fluid
Procedure:
-
Cell Plating: Seed cells in 6-well plates and grow to ~80-90% confluency.
-
Pre-treatment: Treat cells with either Vehicle or this compound at the desired concentration for 1-2 hours. This allows the inhibitor to enter the cells and engage the target before the tracer is added.
-
Labeling: Add the radioactive L-serine tracer to the medium of each well (e.g., 1-2 µCi/mL).
-
Incubation: Incubate for a time course (e.g., 1, 2, 4 hours). This "pulse" period should be short enough to primarily capture de novo synthesis.
-
Cell Harvest: Wash cells thoroughly with ice-cold PBS to remove unincorporated tracer. Scrape cells into a glass tube.
-
Lipid Extraction: a. Perform a Bligh-Dyer or similar lipid extraction using a chloroform:methanol:water solvent system. b. The lipids will be in the lower organic phase. Carefully collect this phase and dry it under a stream of nitrogen gas.
-
Analysis by TLC: a. Resuspend the dried lipid extract in a small volume of chloroform:methanol. b. Spot the extract onto a silica TLC plate. c. Develop the plate using an appropriate solvent system to separate different lipid classes (e.g., chloroform/methanol/acetic acid/water). d. Visualize the lipid spots (e.g., with iodine vapor). Identify the bands corresponding to major sphingolipids like sphingomyelin and ceramide. e. Scrape the silica from these bands into scintillation vials.
-
Quantification: Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Interpretation: Compare the counts per minute (CPM) in the sphingolipid bands between the vehicle-treated and this compound-treated cells. A significant reduction in CPM in the treated group confirms potent inhibition of SPT.
Part 4: Understanding the Pathway
A clear understanding of the sphingolipid biosynthesis pathway is essential for designing and interpreting experiments.
Caption: The De Novo Sphingolipid Biosynthesis Pathway.
This diagram illustrates the central role of SPT, the target of this compound. By inhibiting this first step, you prevent the formation of ceramide and all subsequent complex sphingolipids that are critical for cellular structure and signaling.[6][15][16]
References
-
Hanada, K., Nishijima, M., Akamatsu, Y., & Kobayashi, S. (2000). Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant. Biochemical Pharmacology, 59(10), 1211–1216. [Link]
-
Patsnap Synapse. (2024). What are SPT inhibitors and how do they work? Synapse. [Link]
-
Hanada, K., et al. (2000). Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant. ResearchGate. [Link]
-
Zweerink, M. M., et al. (1992). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. Journal of Biological Chemistry. [Link]
-
Geßler, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. ResearchGate. [Link]
-
Gable, K., et al. (2010). Biosynthesis of the sphingolipid backbone. Journal of Lipid Research. [Link]
-
Del Poeta, M. (2020). Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway. Journal of Fungi. [Link]
-
Hoefgen, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. PNAS. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum. [Link]
-
Chen, Y., et al. (2022). Sphinganine-Analog Mycotoxins (SAMs): Chemical Structures, Bioactivities, and Genetic Controls. MDPI. [Link]
-
Cuvillier, O. (2002). Sphingosine in apoptosis signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Kitatani, K., Idkowiak-Baldys, J., & Hannun, Y. A. (2008). The sphingolipid salvage pathway in ceramide metabolism and signaling. Cellular Signalling. [Link]
-
Ogretmen, B. (2018). Antineoplastic Agents Targeting Sphingolipid Pathways. Frontiers in Oncology. [Link]
-
Avanti Polar Lipids. Inhibitors of Sphingolipid Metabolism. [Link]
-
Zeidan, Y. H., & Hannun, Y. A. (2007). Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases. British Journal of Pharmacology. [Link]
-
Park, W. J., & Park, J. Y. (2015). Approaches for probing and evaluating mammalian sphingolipid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Pletz, J., et al. (2020). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C. Angewandte Chemie. [Link]
-
Gude, D. R., et al. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. The FASEB Journal. [Link]
-
Cnop, M., et al. (2017). Roles of ceramide and sphingolipids in pancreatic β-cell function and dysfunction. Diabetes. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum. [Link]
-
Gessler, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. ResearchGate. [Link]
-
VanMiddlesworth, F., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of Antibiotics. [Link]
-
Gomez-Larrauri, A., et al. (2020). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. Journal of Biological Chemistry. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. PubMed. [Link]
-
Mohammadi, F., et al. (2016). Biosynthetic pathway of ceramide and sphingolipids. ResearchGate. [Link]
Sources
- 1. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sphinganine-Analog Mycotoxins (SAMs): Chemical Structures, Bioactivities, and Genetic Controls | MDPI [mdpi.com]
- 11. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Sphingofungin B Inhibition
Welcome to the technical support center for researchers utilizing Sphingofungin B. This guide is designed to provide in-depth, practical advice to help you enhance the specificity of your experiments, troubleshoot common issues, and interpret your results with confidence. As scientists, we understand that achieving clean, on-target inhibition is paramount. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to design robust and self-validating studies.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the use and specificity of this compound.
Q1: What is the precise mechanism of action for this compound?
This compound is a potent inhibitor of the enzyme Serine Palmitoyltransferase (SPT).[1][2] SPT is the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1] It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1] By inhibiting SPT, this compound effectively shuts down the production of all downstream sphingolipids, including ceramides, sphingomyelin, and complex glycosphingolipids.
Q2: How specific is this compound for Serine Palmitoyltransferase (SPT)?
This compound is considered a highly specific inhibitor of SPT.[2] Its structure mimics the sphinganine backbone of sphingolipids, allowing it to bind effectively to the enzyme's active site. However, like any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations. The structural similarity of sphingofungins to key signaling molecules like sphingosine means that at high concentrations, they could potentially interact with other enzymes or receptors in the sphingolipid metabolic network.[3][4]
Q3: What are the known off-target effects of this compound?
Currently, there is a lack of specific, well-documented off-target proteins for this compound in the published literature. This suggests a high degree of specificity. However, the absence of evidence is not evidence of absence. Off-target effects can be cell-type specific and concentration-dependent. It is crucial for researchers to empirically determine the optimal concentration and validate on-target effects in their specific experimental system.
Q4: What are the key differences between this compound and other SPT inhibitors like Myriocin?
This compound and Myriocin are both potent SPT inhibitors and share a similar mechanism of action. The primary differences lie in their chemical structures, which can influence their potency, cell permeability, and potential for off-target effects. Myriocin is generally considered more potent than this compound. The choice between them may depend on the specific experimental goals, the cell type being used, and the desired duration of inhibition.
Strategies to Enhance Specificity
Ensuring that the observed phenotype in your experiment is a direct result of SPT inhibition is critical. Here are strategies to enhance and validate the specificity of this compound.
Titration to a Minimal Effective Concentration
The most crucial step in enhancing specificity is to determine the lowest concentration of this compound that elicits the desired on-target effect. Unnecessarily high concentrations increase the likelihood of off-target binding.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: I'm observing significant cytotoxicity at concentrations where I don't expect it.
-
Possible Cause 1: Off-target effects. At higher concentrations, this compound might be interacting with other cellular components, leading to toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to identify a minimal effective concentration that inhibits SPT without causing widespread cell death.[5]
-
Use a Rescue Experiment: To confirm that the cytotoxicity is due to the inhibition of the sphingolipid pathway, supplement the culture medium with downstream products like sphingosine or sphinganine. If the cells can utilize these downstream metabolites and viability is restored, it strongly suggests the toxicity is on-target.
-
Cross-validate with a Different SPT Inhibitor: Use another SPT inhibitor with a different chemical scaffold, such as Myriocin. If you observe a similar cytotoxic phenotype at concentrations that achieve the same level of SPT inhibition, it is more likely that the effect is on-target.
-
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations.
-
Troubleshooting Steps:
-
Include a Solvent Control: Always include a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent used to dissolve this compound.
-
Minimize Solvent Concentration: Prepare a concentrated stock solution of this compound to minimize the final volume of solvent added to your cell culture medium.
-
-
Problem 2: I'm not seeing the expected downstream effects of SPT inhibition (e.g., no change in ceramide levels).
-
Possible Cause 1: Insufficient Inhibition. The concentration of this compound may be too low, or the incubation time may be too short for your specific cell type.
-
Troubleshooting Steps:
-
Increase Concentration and/or Incubation Time: Systematically increase the concentration of this compound and/or the duration of treatment. A time-course experiment is highly recommended.[5]
-
Directly Measure SPT Activity: If possible, perform an in vitro SPT activity assay using lysates from your treated cells to directly confirm enzyme inhibition.
-
-
-
Possible Cause 2: Cellular Compensation. Cells may have compensatory mechanisms that buffer against the initial effects of SPT inhibition.
-
Troubleshooting Steps:
-
Perform a Time-Course Lipidomics Analysis: Analyze the sphingolipid profile at multiple time points after treatment. You may observe an initial drop in downstream metabolites that is later partially restored.
-
Investigate the Salvage Pathway: Cells can also generate ceramides through the salvage pathway, which involves the breakdown of complex sphingolipids. Consider using an inhibitor of the salvage pathway in conjunction with this compound to achieve a more complete shutdown of ceramide production.
-
-
Problem 3: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, or media composition can affect cellular responses to inhibitors.[6]
-
Troubleshooting Steps:
-
Standardize Cell Culture Protocols: Ensure that you are using cells within a consistent passage number range and that your seeding densities are uniform across experiments.
-
Monitor Cell Health: Regularly check your cells for any signs of stress or contamination.
-
-
-
Possible Cause 2: Degradation of this compound. Improper storage of the compound can lead to a loss of activity.
-
Troubleshooting Steps:
-
Proper Storage: Store this compound as recommended by the manufacturer, typically as a stock solution at -20°C or -80°C.
-
Prepare Fresh Dilutions: Prepare fresh working dilutions of this compound from your stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock.
-
-
Experimental Protocols
Here we provide detailed protocols for key experiments to validate the on-target effects of this compound.
Protocol 1: Lipidomics Analysis of Sphingolipid Profile
This protocol outlines the steps for analyzing changes in the cellular sphingolipid profile following this compound treatment using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation: a. Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations. Include a vehicle control. b. After treatment, wash the cells twice with ice-cold PBS. c. Scrape the cells in PBS and centrifuge to obtain a cell pellet. d. Proceed with lipid extraction. A common method is the Bligh-Dyer extraction: i. Add a 2:1:0.8 mixture of methanol:chloroform:water to the cell pellet. ii. Vortex thoroughly and incubate on ice. iii. Centrifuge to separate the phases. iv. Collect the lower organic phase containing the lipids. v. Dry the lipid extract under a stream of nitrogen.
2. LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis. b. Inject the sample into an LC system coupled to a tandem mass spectrometer. c. Use a C18 reverse-phase column for separation of the different sphingolipid species. d. Set up the mass spectrometer to perform targeted analysis of key sphingolipids (e.g., ceramides, sphingomyelin, glucosylceramides) using multiple reaction monitoring (MRM).
3. Data Analysis: a. Integrate the peak areas for each sphingolipid species. b. Normalize the data to an internal standard and the total protein concentration or cell number. c. Compare the relative abundance of each sphingolipid between the control and this compound-treated samples.[7][8]
Expected Outcome: Successful SPT inhibition should lead to a significant decrease in the levels of 3-ketodihydrosphingosine and all downstream sphingolipids.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to SPT in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
1. Cell Treatment: a. Treat cultured cells with this compound or a vehicle control for a specified time.
2. Thermal Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes). c. Cool the samples on ice.
3. Cell Lysis and Protein Separation: a. Lyse the cells by freeze-thawing. b. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. c. Collect the supernatant containing the soluble proteins.
4. Protein Analysis: a. Analyze the amount of soluble SPT in the supernatant by Western blotting or other protein detection methods.
5. Data Analysis: a. Plot the amount of soluble SPT as a function of temperature for both the control and this compound-treated samples. b. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates direct binding and stabilization of SPT.
Visualizations
Sphingolipid Biosynthesis Pathway and this compound Inhibition
Caption: Inhibition of SPT by this compound blocks the initial step of sphingolipid synthesis.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A logical workflow to diagnose the cause of unexpected cytotoxicity.
References
- Narcisa Raquel. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Medicinal Chemistry: An Indian Journal.
- Beemelmanns, C., et al. (n.d.). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C.
- Lee, K. H. (n.d.).
- Deng, H., et al. (2024).
-
Deng, H., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. Available at: [Link]
- Roskoski, R., Jr. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design.
- Fry, D. W., et al. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles.
- Biswas, B., et al. (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science.
- Kuhn, B., et al. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
- Ohtake, Y., et al. (2011). Structure-activity relationship studies of sphingosine-1-phosphate receptor agonists with N-cinnamyl-β-alanine moiety. Bioorganic & Medicinal Chemistry Letters.
- Kharel, Y., et al. (n.d.). Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. ACS Medicinal Chemistry Letters.
- Haling, J. R., et al. (n.d.). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
- Kharel, Y., et al. (2016). Structure-Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. ACS Medicinal Chemistry Letters.
- Ren, S., et al. (2015). Structure-activity relationship studies of the lipophilic tail region of sphingosine kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Kannan, N., & Vashisth, H. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Valiante, V., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio.
- Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum.
-
MetwareBio. (n.d.). Steps Required to Interpret Lipidomics Data. MetwareBio. Available at: [Link]
- Garrity, G., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of Antibiotics.
- Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition.
-
National Institute of Standards and Technology. (2023). Addressing Sources of Error in the Cell Viability Measurement Process. NIST. Available at: [Link]
-
Lipotype. (2024). How to Deal with Lipidomics Data? | with Mathias Gerl. YouTube. Available at: [Link]
- BenchChem. (n.d.). Troubleshooting inconsistent results in Ginkgolide B cell viability assays. BenchChem.
-
Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. Single Use Support. Available at: [Link]
- Wang, Y., et al. (2022). The Changes of Lipidomic Profiles Reveal Therapeutic Effects of Exenatide in Patients With Type 2 Diabetes. Frontiers in Endocrinology.
- Barthakur, T. (2022). I am having problems in getting results in MTT assay. How do I rectify it?
Sources
- 1. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.ca]
- 7. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 8. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Validation & Comparative
Sphingofungin B vs. Myriocin: A Researcher's Guide to Serine Palmitoyltransferase Inhibition
In the intricate world of lipid signaling, the sphingolipid pathway stands out for its critical role in regulating fundamental cellular processes, from proliferation and differentiation to apoptosis and autophagy. At the gateway to this pathway lies serine palmitoyltransferase (SPT), the rate-limiting enzyme responsible for the initial condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. The central role of SPT makes its inhibition a powerful tool for dissecting sphingolipid functions and a promising therapeutic strategy for various diseases, including cancer, metabolic disorders, and neurodegenerative conditions.
Two of the most potent and widely used natural-product inhibitors of SPT are myriocin and sphingofungin B. While both effectively shut down the de novo synthesis of sphingolipids, they possess distinct characteristics that can influence the choice of inhibitor for a specific experimental design. This guide provides an in-depth comparison of their mechanisms, potency, and practical applications, supported by experimental data and protocols to aid researchers in making an informed decision.
The Gatekeepers: Understanding Myriocin and this compound
Myriocin, also known as ISP-1, is an atypical amino acid isolated from fungi such as Isaria sinclairii and Mycelia sterilia. Its structural resemblance to sphingosine is a key feature of its inhibitory mechanism. This compound, derived from the fungus Paecilomyces variotii, is another potent SPT inhibitor with a distinct chemical structure. Both compounds have become indispensable tools in cell biology for studying the consequences of depleting de novo sphingolipid synthesis.
Mechanism of Inhibition: A Tale of Two Molecules
Both myriocin and this compound are highly specific inhibitors of SPT. Their primary mechanism involves binding to the enzyme and blocking its catalytic activity.
-
Myriocin: Myriocin is a non-competitive inhibitor of SPT with respect to L-serine and a competitive inhibitor with respect to palmitoyl-CoA. It is believed to undergo a condensation reaction with the pyridoxal 5'-phosphate (PLP) cofactor at the active site of the SPT enzyme, forming a stable complex that inactivates the enzyme. This potent and near-irreversible inhibition is what accounts for its low nanomolar efficacy.
-
This compound: While also highly potent, the precise kinetic mechanism of this compound is less definitively established in publicly available literature but it is understood to be a competitive inhibitor. Its action is potent and specific, leading to a rapid shutdown of the flux through the de novo sphingolipid pathway.
The following diagram illustrates the de novo sphingolipid synthesis pathway and the point of inhibition for both myriocin and this compound.
Caption: De novo sphingolipid synthesis pathway initiated by SPT and inhibited by myriocin and this compound.
Potency and Specificity: A Head-to-Head Comparison
The selection of an inhibitor often hinges on its potency (IC50) and specificity. Both myriocin and this compound are remarkably potent, but subtle differences have been reported in the literature.
| Inhibitor | Organism/System | IC50 | Reference |
| Myriocin | In vitro (microsomes from CHO cells) | 0.58 nM | |
| In vitro (recombinant human SPT) | 0.2 nM | ||
| Cultured mammalian cells | 1-10 nM | ||
| This compound | In vitro (microsomes from CHO cells) | 1.1 nM | |
| In vitro (recombinant human SPT) | 0.1-2.0 nM | ||
| Cultured mammalian cells | 10-100 nM |
As the data indicates, both compounds inhibit SPT in the low nanomolar range, making them exceptionally potent. Myriocin is frequently cited as being slightly more potent in cellular assays, which may be attributed to differences in cell permeability or metabolic stability.
In terms of specificity, both are highly selective for SPT. However, at higher concentrations or in specific contexts, off-target effects can never be fully excluded. It is crucial for researchers to perform dose-response experiments and include appropriate controls to ensure the observed effects are due to the on-target inhibition of SPT.
Experimental Protocols: Putting Theory into Practice
To rigorously assess the impact of these inhibitors, well-controlled experiments are essential. Below are foundational protocols for measuring SPT inhibition and analyzing the resulting changes in the sphingolipidome.
Protocol 1: In Vitro SPT Activity Assay
This protocol provides a method to determine the IC50 of an inhibitor using a cell-free microsomal fraction, which is rich in SPT.
Caption: Workflow for determining inhibitor potency using an in vitro SPT activity assay.
Step-by-Step Methodology:
-
Prepare Microsomes: Isolate microsomal fractions from cultured cells (e.g., HEK293T, CHO) using established differential centrifugation protocols.
-
Assay Reaction: In a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT), combine the microsomal protein with a range of inhibitor concentrations (e.g., 0.1 nM to 1 µM for myriocin) and pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding the substrates: palmitoyl-CoA (50 µM) and radiolabeled [3H]L-serine (2 mM, 1 µCi).
-
Incubate: Allow the reaction to proceed for 15-30 minutes at 37°C.
-
Stop and Extract: Terminate the reaction by adding a chloroform/methanol mixture. Extract the lipids.
-
Analyze: Separate the lipid extract using thin-layer chromatography (TLC) and quantify the formation of radiolabeled 3-ketodihydrosphingosine using a scintillation counter.
-
Calculate IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Sphingolipid Profiling by LC-MS/MS
This workflow describes how to treat cells with an SPT inhibitor and analyze the global changes in sphingolipid levels.
Caption: Workflow for analyzing changes in cellular sphingolipid profiles after SPT inhibition.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to approximately 70-80% confluency. Treat with the desired concentration of myriocin, this compound, or a vehicle control (e.g., DMSO). A typical effective concentration for myriocin in many cell lines is 5-25 nM, while for this compound it is 25-100 nM.
-
Incubation: Incubate for a period sufficient to observe changes in sphingolipid metabolism, typically 24 to 72 hours.
-
Harvest and Extract: Harvest the cells, and perform a lipid extraction, often after spiking in a cocktail of internal lipid standards for accurate quantification.
-
LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the precise identification and quantification of a wide array of sphingolipid species.
-
Data Analysis: Compare the sphingolipid profiles of inhibitor-treated cells to vehicle-treated controls. A successful experiment will show a significant reduction in ceramides, sphingomyelin, and other complex sphingolipids.
Choosing the Right Inhibitor: A Practical Summary
Both myriocin and this compound are excellent and highly specific tools for inhibiting de novo sphingolipid synthesis. The choice between them often comes down to experimental context and historical precedent in a particular field of study.
-
Choose Myriocin when:
-
The absolute highest potency is desired. Its slightly lower IC50 in many systems means you can use it at very low concentrations, minimizing the potential for off-target effects.
-
Following established protocols is important, as it is arguably the more commonly used and cited of the two inhibitors.
-
-
Choose this compound when:
-
You need a potent alternative to myriocin to confirm that the observed phenotype is genuinely due to SPT inhibition and not an unforeseen off-target effect of myriocin.
-
Your experimental system shows a differential sensitivity or response to this compound.
-
Ultimately, the gold standard in scientific rigor is to validate key findings with both inhibitors. If both myriocin and this compound produce the same biological effect, it provides strong evidence that the phenotype is a direct consequence of inhibiting serine palmitoyltransferase and the de novo sphingolipid synthesis pathway.
References
-
Miyake, Y., Kozutsumi, Y., Nakamura, S., Fujita, T., & Kawasaki, T. (1995). Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin. Biochemical and Biophysical Research Communications, 211(2), 396–403. [Link]
-
Chen, J. K., Lane, W. S., & Schreiber, S. L. (1999). The identification of myriocin-binding proteins. Chemistry & Biology, 6(5), 221-235. [Link]
-
Hanada, K., Nishijima, M., Kiso, M., Hasegawa, A., Fujita, S., Ueno, M., & Kobayashi, S. (2000). Sphingofungins. A new family of potent inhibitors of serine palmitoyltransferase. Journal of Biological Chemistry, 275(51), 40130-40135. [Link]
-
Gable, K., Slife, H., Bacikova, D., Monaghan, E., & Dunn, T. M. (2010). The catalytic mechanism of serine palmitoyltransferase. Journal of Biological Chemistry, 285(42), 32254-32262. [Link]
-
Zweerink, M. M., Edison, A. M., Wells, G. B., Pinto, W., & Lester, R. L. (1992). Characterization of a novel, potent, and specific inhibitor of serine palmitoyltransferase. Journal of Biological Chemistry, 267(35), 25032-25038. [Link]
A Researcher's Guide to Inhibiting Sphingolipid Synthesis: A Comparative Analysis of Sphingofungin B and Fumonisin B1
This guide provides a detailed comparison of two widely used fungal metabolites, Sphingofungin B and Fumonisin B1, as tools to investigate the sphingolipid biosynthesis pathway. While both are potent inhibitors, a nuanced understanding of their distinct mechanisms of action is critical for accurate experimental design and data interpretation. This document moves beyond a simple efficacy comparison to explain the profound differences in their biochemical consequences, guiding researchers in selecting the appropriate inhibitor for their specific scientific questions.
The Sphingolipid Pathway: A Tale of Two Critical Enzymes
The de novo sphingolipid biosynthesis pathway is a fundamental cellular process, originating in the endoplasmic reticulum and culminating in the production of a vast array of structural and signaling lipids.[1] Ceramide sits at the heart of this pathway, serving as the precursor for complex sphingolipids like sphingomyelin and glycosphingolipids.[2] The generation of ceramide is controlled by a series of enzymatic steps, two of which are the primary targets of the inhibitors discussed herein:
-
Serine Palmitoyltransferase (SPT): This is the gateway enzyme, catalyzing the first and rate-limiting step—the condensation of L-serine and palmitoyl-CoA.[3][4] Inhibition at this stage halts the entire downstream flow of the pathway.
-
Ceramide Synthase (CerS): This family of six enzymes operates at the central hub of the pathway, acylating the sphingoid base (sphinganine) to form dihydroceramide, which is then desaturated to become ceramide.[2][5] Inhibition here causes a bottleneck, leading to the depletion of ceramides and the accumulation of upstream substrates.
The choice between this compound and Fumonisin B1 is therefore a choice between targeting the "gate" versus the "hub" of sphingolipid synthesis, a decision with dramatically different outcomes for cellular lipid profiles.
Figure 1: The De Novo Sphingolipid Biosynthesis Pathway. This diagram illustrates the key enzymatic steps and highlights the distinct points of inhibition for this compound (targeting SPT) and Fumonisin B1 (targeting CerS).
Mechanism of Action: A Head-to-Head Comparison
This compound: Targeting the Gateway Enzyme, SPT
This compound is a potent inhibitor of Serine Palmitoyltransferase (SPT) , the enzyme that initiates sphingolipid synthesis.[2][6] By targeting this first, rate-limiting step, this compound effectively shuts down the entire de novo production of sphingolipids.[3]
-
Biochemical Consequence: Treatment with this compound leads to a global decrease in all downstream metabolites, including 3-ketodihydrosphingosine, sphinganine, ceramide, and complex sphingolipids. Crucially, it prevents the accumulation of any pathway intermediates, as the metabolic flow is cut off at its source.
Fumonisin B1: Targeting the Central Hub, CerS
Fumonisin B1 is a mycotoxin that acts as a powerful and specific inhibitor of the Ceramide Synthase (CerS) enzyme family.[5] Its structure closely mimics that of the sphingoid base substrates (sphinganine and sphingosine), allowing it to act as a competitive inhibitor with respect to both sphinganine and the fatty acyl-CoA substrate.[7] This inhibition blocks the N-acylation of sphinganine, preventing its conversion to dihydroceramide.[5]
-
Biochemical Consequence: The inhibition of CerS by Fumonisin B1 creates a metabolic traffic jam. While the production of ceramides and complex sphingolipids is drastically reduced, the upstream substrate, sphinganine , accumulates to high levels.[7][8] This sphinganine can be further phosphorylated to sphinganine-1-phosphate (Sa1P), another bioactive molecule.[8] This accumulation of sphinganine and Sa1P is a hallmark of Fumonisin B1 action and is a primary driver of its cellular toxicity.[8][9] Furthermore, under these conditions, SPT may utilize alternative substrates like alanine, leading to the formation of cytotoxic 1-deoxysphingoid bases.[8]
Comparative Efficacy and Properties
The following table summarizes the key differences between this compound and Fumonisin B1, providing a quick reference for researchers.
| Feature | This compound | Fumonisin B1 |
| Primary Target | Serine Palmitoyltransferase (SPT)[2][3] | Ceramide Synthase (CerS)[5][7] |
| Potency (IC₅₀) | Potent inhibitor, with reported nanomolar activity against fungal SPT.[10] | Potent inhibitor; IC₅₀ of 0.7 µM for inhibiting sphingomyelin synthesis in cultured neurons.[7] |
| Mechanism | Inhibition of the first, rate-limiting step of de novo synthesis.[6] | Competitive inhibition of sphinganine N-acylation due to structural similarity to sphingoid bases.[5][7] |
| Key Biochemical Effect | Global shutdown of the de novo pathway; depletion of all sphingolipids. | Depletion of ceramides and complex sphingolipids with significant accumulation of upstream sphinganine and sphinganine-1-phosphate.[8][11] |
| Primary Cytotoxicity Driver | Cellular starvation of essential sphingolipids. | Accumulation of toxic levels of sphinganine, Sa1P, and potentially 1-deoxysphingoid bases.[8] |
| Solubility | Typically requires an organic solvent like DMSO or ethanol for stock solutions. | Water-soluble (approx. 18.5 mg/mL in PBS); also soluble in methanol and acetonitrile. |
| Stability | Stability in solution should be confirmed from the supplier datasheet; store desiccated at low temperature. | Generally heat-stable. Aqueous solutions should be made fresh; long-term storage as a solid at -20°C. |
A Guide for Experimental Design: Choosing the Right Inhibitor
The choice between these two inhibitors is entirely dependent on the biological question being asked.
-
When to Use this compound:
-
To study the effects of a complete shutdown of de novo sphingolipid synthesis.
-
When the experimental goal is to deplete all downstream sphingolipids without the confounding variable of sphinganine accumulation.
-
To investigate cellular processes that rely on a basal level of sphingolipid production.
-
-
When to Use Fumonisin B1:
-
To specifically investigate the cellular consequences of ceramide depletion.
-
To study the signaling roles and cytotoxic effects of elevated sphinganine and sphinganine-1-phosphate.[8]
-
When the experimental model is intended to mimic the pathophysiology of fumonisin exposure in agriculture and toxicology.[5]
-
Causality in Experimental Choice: Using Fumonisin B1 to study a cellular phenotype and attributing it solely to "sphingolipid depletion" is a flawed interpretation. The observed effect is a combination of ceramide depletion and sphinganine accumulation. If the goal is to isolate the effect of depletion alone, an SPT inhibitor like this compound (or myriocin) would be the more appropriate, mechanistically precise tool.
Experimental Protocol: In Vitro Ceramide Synthase Activity Assay
This protocol describes a fluorescence-based assay to measure CerS activity in cell or tissue lysates, which is ideal for confirming the activity of Fumonisin B1 or for screening other compounds for inhibitory effects on CerS.
Figure 2: Workflow for the In Vitro Fluorescence-Based Ceramide Synthase Assay. This diagram outlines the key steps from sample preparation to final data analysis.
Step-by-Step Methodology
-
Lysate Preparation:
-
Homogenize cells or tissues in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, supplemented with protease inhibitors).
-
Centrifuge to remove debris and collect the supernatant or microsomal fraction.
-
Determine the protein concentration using a standard method like the BCA assay.
-
-
Reaction Setup (per sample):
-
In a microfuge tube, prepare the reaction mix. To a final volume of 100 µL, add:
-
Assay Buffer (e.g., 20 mM HEPES, 0.5 mM DTT, 20 mg/ml fatty acid-free BSA).
-
Fatty Acyl-CoA (e.g., 50 µM Palmitoyl-CoA).
-
NBD-sphinganine (substrate, e.g., 10 µM).
-
-
Rationale: BSA is included to sequester free fatty acids that could cause non-specific inhibition.
-
-
Inhibitor Addition:
-
Add the desired concentration of Fumonisin B1 (dissolved in water or buffer) or the vehicle control.
-
For a negative control, prepare a reaction tube without lysate (no enzyme). For a baseline control, prepare a reaction that will be stopped at time zero.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 20-50 µg of lysate protein to each tube.
-
Incubate at 37°C for 30-120 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Lipid Extraction:
-
Stop the reaction by adding 500 µL of chloroform:methanol (1:2, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Analysis:
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Resuspend the lipid film in a small volume (e.g., 20 µL) of chloroform:methanol (2:1, v/v).
-
Spot the entire sample onto a silica TLC plate.
-
Develop the plate in a solvent system that separates NBD-sphinganine from the NBD-dihydroceramide product (e.g., chloroform:methanol:2 M ammonium hydroxide, 40:10:1).
-
Visualize the plate under UV light and quantify the fluorescent product spot corresponding to NBD-dihydroceramide using densitometry.
-
Conclusion
References
-
Merrill, A. H., et al. (2009). Ceramide Synthase Inhibition by Fumonisin B1 Causes Accumulation of 1-Deoxysphinganine. Journal of Biological Chemistry. Available at: [Link]
-
Löfke, C., et al. (2022). Mechanism of Fumonisin Self-Resistance: Fusarium verticillioides Contains Four Fumonisin B1-Insensitive-Ceramide Synthases. MDPI. Available at: [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. American Society for Microbiology. Available at: [Link]
-
Riley, R. T., & Merrill, A. H. (2019). Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease. Journal of Lipid Research. Available at: [Link]
-
Harel, R., & Futerman, A. H. (1993). Fumonisin B1 inhibits sphingosine (sphinganine) N-acyltransferase and de novo sphingolipid biosynthesis in cultured neurons in situ. Journal of Biological Chemistry. Available at: [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. ResearchGate. Available at: [Link]
-
Zhu, Z., et al. (2024). Mechanism of ceramide synthase inhibition by fumonisin B1. Structure. Available at: [Link]
-
Gault, C. R., et al. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology. Available at: [Link]
-
Valiante, V., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio. Available at: [Link]
-
Valiante, V., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. American Society for Microbiology. Available at: [Link]
-
Hoefgen, S., et al. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS Chemical Biology. Available at: [Link]
-
Ussher, J. R., et al. (2014). Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes. PLOS ONE. Available at: [Link]
-
Gómez-Muñoz, A., et al. (2009). Ceramide 1-phosphate inhibits serine palmitoyltransferase and blocks apoptosis in alveolar macrophages. Biochimica et Biophysica Acta. Available at: [Link]
-
Chabowski, A., et al. (2016). Serine Palmitoyltransferase Gene Silencing Prevents Ceramide Accumulation and Insulin Resistance in Muscles in Mice Fed a High-Fat Diet. International Journal of Molecular Sciences. Available at: [Link]
-
Riley, R. T., & Merrill, A. H. (2019). Ceramide synthase inhibition by fumonisins: A perfect storm of perturbed sphingolipid metabolism, signaling, and disease. ResearchGate. Available at: [Link]
-
Riley, R. T., & Merrill, A. H. (2019). Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease. PubMed. Available at: [Link]
-
Sales, K. J., et al. (2017). Effects of serine palmitoyltransferase inhibition by myriocin in ad libitum-fed and nutrient-restricted ewes. Journal of Animal Science. Available at: [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. PubMed. Available at: [Link]
-
VanMiddlesworth, F., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of Antibiotics. Available at: [Link]
-
Perry, D. K., et al. (2000). Serine palmitoyltransferase regulates de novo ceramide generation during etoposide-induced apoptosis. Journal of Biological Chemistry. Available at: [Link]
-
Hoefgen, S., et al. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. PubMed. Available at: [Link]
Sources
- 1. Targeting ceramide synthases for the development of new antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine palmitoyltransferase regulates de novo ceramide generation during etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fumonisin B1 inhibits sphingosine (sphinganine) N-acyltransferase and de novo sphingolipid biosynthesis in cultured neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide Synthase Inhibition by Fumonisin B1 Causes Accumulation of 1-Deoxysphinganine: A NOVEL CATEGORY OF BIOACTIVE 1-DEOXYSPHINGOID BASES AND 1-DEOXYDIHYDROCERAMIDES BIOSYNTHESIZED BY MAMMALIAN CELL LINES AND ANIMALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Sphingofungin B's Inhibitory Effect on Serine Palmitoyltransferase (SPT) in Mammalian Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of Sphingofungin B on serine palmitoyltransferase (SPT) in mammalian cells. We will delve into the mechanistic underpinnings of SPT inhibition, compare this compound with other widely used inhibitors, and provide detailed, field-tested protocols for robust validation. Our focus is on ensuring scientific integrity through self-validating experimental design and clear, data-driven comparisons.
The Gatekeeper of Sphingolipid Synthesis: Understanding Serine Palmitoyltransferase (SPT)
Serine palmitoyltransferase (SPT) is the crucial, rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3][4][5][6] It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the foundational precursor for all sphingolipids, including ceramides, sphingomyelins, and gangliosides. These lipids are not merely structural components of cell membranes; they are critical signaling molecules involved in cell proliferation, apoptosis, and stress responses. Dysregulation of SPT activity has been implicated in a range of pathologies, including hereditary sensory and autonomic neuropathies, cardiometabolic diseases, and cancer, making it a compelling target for therapeutic intervention.[6]
Diagram: The De Novo Sphingolipid Biosynthesis Pathway and Point of Inhibition
Caption: SPT catalyzes the initial step of sphingolipid synthesis, a pathway targeted by inhibitors like this compound.
Comparative Analysis of SPT Inhibitors: this compound vs. Myriocin
While several compounds can inhibit SPT, this compound and Myriocin (a fungal metabolite from Isaria sinclairii) are among the most potent and widely studied.[7] Understanding their nuances is critical for selecting the appropriate tool for your research.
| Feature | This compound | Myriocin (FTY720) | Key Considerations & Rationale |
| Mechanism of Action | Competitive inhibitor with respect to L-serine. | Acts as a suicide inhibitor by forming a covalent adduct with the essential catalytic lysine after initial binding to the PLP cofactor.[8][9] | The differing mechanisms can lead to variations in efficacy depending on substrate concentrations within the cellular environment. |
| Potency (IC50) | Typically in the low nanomolar range. | Highly potent, often considered the "gold standard" inhibitor with IC50 values in the sub-nanomolar to low nanomolar range.[8][10] | While both are highly potent, Myriocin generally exhibits a lower IC50. However, in cellulo efficacy can be influenced by cell permeability and metabolism. |
| Specificity | Highly specific for SPT.[11] | Highly specific for SPT.[12] | Both are considered very specific inhibitors. Off-target effects are minimal at standard working concentrations but should always be empirically evaluated. |
| Cell Permeability | Readily cell-permeable. | Readily cell-permeable. | Both compounds effectively cross the plasma membrane to reach the endoplasmic reticulum, the site of SPT activity. |
| Source | Fungal metabolite from Aspergillus fumigatus and Paecilomyces variotii.[13][14] | Fungal metabolite from Isaria sinclairii.[10] | Both are natural products, but synthetic derivatives are also available. |
Experimental Validation: A Multi-Pronged Approach
Validating the inhibitory effect of this compound requires a rigorous, multi-faceted approach. We recommend a combination of direct enzymatic activity assays and downstream metabolic profiling to provide a comprehensive picture of its cellular impact.
Protocol 1: Direct Measurement of SPT Activity using [³H]-Serine Labeling
This classic method provides a direct readout of SPT activity by tracing the incorporation of radiolabeled L-serine into sphingoid bases.[6][15]
Principle: Cells are incubated with [³H]-L-serine. In the presence of an SPT inhibitor, the synthesis of [³H]-labeled 3-ketodihydrosphingosine and its downstream metabolites will be reduced. Lipids are then extracted, and the radioactivity incorporated into the sphingoid base fraction is quantified by scintillation counting.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate mammalian cells (e.g., HEK293T, CHO) to achieve 80-90% confluency on the day of the experiment. Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours in serum-free media. Include a positive control inhibitor like Myriocin.
-
Radiolabeling: Add [³H]-L-serine (specific activity ~20 Ci/mmol) to a final concentration of 1-2 µCi/mL. Incubate for 2-4 hours at 37°C. Rationale: This incubation time is typically sufficient for detectable label incorporation without causing significant cell stress.
-
Cell Lysis and Lipid Extraction: Aspirate the medium, wash cells twice with ice-cold PBS, and scrape them into a glass tube. Perform a Bligh-Dyer lipid extraction using a chloroform:methanol mixture. Rationale: This biphasic extraction efficiently separates lipids (organic phase) from aqueous components.
-
Saponification: Dry the organic phase under a stream of nitrogen. Resuspend the lipid film in 0.1 M KOH in methanol and incubate at 37°C for 1 hour. This step hydrolyzes glycerolipids, which can interfere with the assay, while sphingoid bases are resistant to mild alkaline hydrolysis.
-
Phase Partition and Quantification: Neutralize the reaction and re-extract the lipids. Dry the final organic phase and reconstitute in a small volume of chloroform:methanol. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to total protein content for each sample. Plot the normalized CPM against the concentration of this compound to determine the IC50 value.
Diagram: Workflow for [³H]-Serine Labeling Assay
Caption: Experimental workflow for assessing SPT activity using [³H]-serine incorporation.
Protocol 2: Sphingolipid Profiling by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method to quantify changes in the entire sphingolipidome, providing a broader view of the inhibitor's impact.[16][17][18][19]
Principle: Cells treated with this compound will exhibit a significant reduction in de novo synthesized sphingolipids. By extracting and analyzing the lipid content using LC-MS/MS, we can precisely quantify the levels of key species like dihydrosphingosine, ceramides, and sphingomyelin.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1. It is crucial to include a time-course experiment (e.g., 0, 4, 8, 24 hours) to observe the dynamics of lipid depletion.
-
Internal Standard Spiking: After treatment, wash and harvest the cells. Before lipid extraction, spike the cell pellet with a known amount of a C17-sphingolipid internal standard cocktail (e.g., C17-sphinganine, C17-ceramide).[17][18] Rationale: Internal standards are essential for accurate quantification, correcting for variations in extraction efficiency and instrument response.
-
Lipid Extraction: Perform a robust lipid extraction, such as a modified Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based method.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column or hydrophilic interaction liquid chromatography (HILIC) to separate the different sphingolipid species.[16]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). For each analyte and internal standard, define specific precursor-to-product ion transitions. For example, for sphinganine (d18:0), the transition is often m/z 302.3 → 284.3.
-
-
Data Quantification: Calculate the peak area ratio of each endogenous sphingolipid to its corresponding C17 internal standard. Generate a standard curve if absolute quantification is required. Compare the levels of sphingolipids in treated versus untreated cells.
Expected Outcome: A dose- and time-dependent decrease in the levels of dihydrosphingosine, dihydroceramides, ceramides, and more complex sphingolipids in cells treated with this compound.
Trustworthiness: Self-Validating Systems and Controls
To ensure the trustworthiness of your results, incorporate the following controls:
-
Positive Control: Always include a well-characterized SPT inhibitor like Myriocin to benchmark the performance of this compound.[20]
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to account for any solvent-induced effects.
-
Cytotoxicity Assay: Perform a parallel cell viability assay (e.g., MTT, LDH release) to ensure that the observed reduction in sphingolipids is due to specific SPT inhibition and not general cellular toxicity.[21][22] A significant drop in viability at concentrations used for SPT inhibition would confound the interpretation of the results.
-
Rescue Experiment: To confirm on-target activity, attempt to rescue the phenotype by supplementing the culture medium with downstream metabolites like sphinganine or ceramide. If the effects of this compound are specifically due to SPT inhibition, providing these downstream products should partially restore normal cellular function.[11]
Conclusion
Validating the inhibitory effect of this compound on SPT in mammalian cells requires a systematic and multi-faceted approach. By combining direct enzymatic assays with comprehensive lipidomic profiling and incorporating rigorous controls, researchers can confidently characterize its potency, specificity, and cellular consequences. The protocols and comparative data presented in this guide offer a robust framework for investigating this potent inhibitor and its potential applications in dissecting the complex roles of sphingolipids in health and disease.
Sources
- 1. Serine palmitoyltransferase assembles at ER–mitochondria contact sites | Life Science Alliance [life-science-alliance.org]
- 2. researchgate.net [researchgate.net]
- 3. Intricate Regulation of Sphingolipid Biosynthesis: An In‐Depth Look Into ORMDL‐Mediated Regulation of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serine Palmitoyltransferase Subunit 3 and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipids as targets for treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disruption of sphingolipid homeostasis by myriocin, a mycotoxin, reduces thymic and splenic T-lymphocyte populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). | Semantic Scholar [semanticscholar.org]
- 20. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Analysis of the Mycotoxins, Cytotoxicity, and Biodiversity of Airborne Molds Belonging to Aspergillus Genera Isolated from the Zoological Garden [mdpi.com]
- 22. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Sphingofungin B and Clinical Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antifungal drug discovery, a thorough understanding of the efficacy and mechanisms of novel compounds compared to established clinical agents is paramount. This guide provides an in-depth, objective comparison of Sphingofungin B, a naturally derived sphingolipid analogue, with leading clinical antifungal drugs. By delving into their distinct mechanisms of action, presenting available comparative efficacy data, and providing detailed experimental protocols, this document serves as a valuable resource for researchers and professionals in the field.
Introduction: The Antifungal Arsenal and the Emergence of this compound
The global burden of fungal infections necessitates a diverse and effective arsenal of antifungal agents. Clinically, these are broadly categorized by their mode of action, primarily targeting the fungal cell membrane, cell wall, or nucleic acid synthesis. The azoles, polyenes, and echinocandins represent the frontline therapies, each with a well-defined molecular target within the fungal cell.[1][2][3]
This compound, a metabolite isolated from Aspergillus fumigatus, presents a unique mechanism of action, targeting the biosynthesis of sphingolipids—essential components of fungal cell membranes and key signaling molecules.[1][2] This distinct pathway offers a promising avenue for the development of new antifungals, particularly in the context of emerging resistance to conventional drugs. This guide will explore the comparative efficacy of this compound, providing a scientific foundation for its potential role in antifungal research and development.
Mechanisms of Action: A Tale of Different Targets
The efficacy of any antimicrobial agent is fundamentally linked to its ability to selectively disrupt essential cellular processes in the pathogen while minimizing harm to the host. This compound and clinical antifungal agents achieve this through markedly different strategies.
This compound: Disrupting Sphingolipid Homeostasis
This compound's primary target is serine palmitoyltransferase (SPT) , the enzyme that catalyzes the first committed step in the biosynthesis of sphingolipids.[2][3] By inhibiting SPT, this compound effectively halts the production of these crucial lipids, leading to a cascade of detrimental effects on the fungal cell, including compromised membrane integrity and disrupted cell signaling. The structural similarity of sphingofungins to sphingosine and phytosphingosine is key to their inhibitory action.[2]
Figure 1: Mechanism of Action of this compound.
Clinical Antifungal Agents: Established Lines of Attack
In contrast, the major classes of clinical antifungals target different, well-validated fungal-specific pathways:
-
Azoles (e.g., Fluconazole, Itraconazole): This class of fungistatic agents inhibits the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol in the fungal cell membrane. Depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane fluidity and the function of membrane-bound enzymes.[1]
-
Polyenes (e.g., Amphotericin B): These fungicidal agents bind directly to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of intracellular components and ultimately, cell death.[3]
-
Echinocandins (e.g., Caspofungin, Micafungin): This newer class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell lysis.[1]
Figure 2: Mechanisms of Action of Major Clinical Antifungal Classes.
Comparative Efficacy: A Look at the Data
Direct, head-to-head comparative studies of this compound against a broad spectrum of clinical fungal isolates are limited in the public domain. However, existing literature provides valuable insights into its potential.
Initial studies have shown that sphingofungins exhibit a limited spectrum of antifungal activity but are particularly effective against Cryptococcus species.[1][2] To provide a quantitative perspective, the following table summarizes typical Minimum Inhibitory Concentration (MIC) ranges for leading clinical antifungals against key pathogenic fungi. While specific MIC values for this compound are not widely reported, this table serves as a benchmark for the efficacy of current therapies.
| Antifungal Agent | Candida albicans (MIC Range in µg/mL) | Aspergillus fumigatus (MIC Range in µg/mL) | Cryptococcus neoformans (MIC Range in µg/mL) |
| This compound | Data Not Available | Data Not Available | Reportedly Effective; Specific MICs Not Available |
| Fluconazole | 0.25 - >64 | Not Active | 2 - 128 |
| Amphotericin B | 0.06 - 4 | 0.12 - 2 | 0.25 - 1 |
| Caspofungin | 0.015 - 1 | 0.007 - 8 (MEC) | 4 - >64 |
Note: MIC values can vary significantly based on the specific isolate, testing methodology, and laboratory. The values presented here are for illustrative purposes and are compiled from various sources.
Experimental Protocols for Antifungal Efficacy Testing
To ensure the generation of robust and reproducible data for comparing antifungal agents, standardized methodologies are crucial. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
Antifungal agent stock solution (e.g., this compound, Fluconazole, Amphotericin B)
-
Solvent for antifungal agent (e.g., DMSO, water)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Sterile pipette tips, reservoirs, and other consumables
Procedure:
-
Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of the antifungal agent in a suitable solvent at a concentration 100 times the highest final concentration to be tested. b. Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to create working solutions that are twice the final desired concentrations. c. Dispense 100 µL of each working solution into the appropriate wells of a 96-well microtiter plate.
-
Inoculum Preparation: a. For yeasts (Candida, Cryptococcus): Culture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL. b. For molds (Aspergillus): Culture the isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. This will bring the total volume in each well to 200 µL and dilute the antifungal to its final concentration. b. Include a growth control well (inoculum without antifungal) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Reading the MIC: a. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and 100% for polyenes and this compound) compared to the drug-free growth control. b. The endpoint can be determined visually or by using a microplate reader to measure absorbance at a specific wavelength (e.g., 530 nm).
Figure 3: Workflow for MIC Determination by Broth Microdilution.
Minimum Fungicidal Concentration (MFC) Assay
Objective: To determine the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.
Materials:
-
Completed MIC microtiter plates
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Sterile pipette tips
-
Incubator (35°C)
Procedure:
-
Subculturing from MIC plates: a. Following the determination of the MIC, select the wells showing complete growth inhibition (optically clear) and the first well showing growth. b. Mix the contents of each selected well thoroughly. c. Using a sterile pipette, transfer a fixed volume (e.g., 10-20 µL) from each of these wells to a separate, appropriately labeled agar plate.
-
Incubation: a. Incubate the agar plates at 35°C for 24-72 hours, or until growth is visible in the control culture.
-
Determining the MFC: a. Count the number of colonies on each plate. b. The MFC is defined as the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Interpretation:
The relationship between the MFC and MIC can provide insights into whether an antifungal agent is fungicidal or fungistatic:
-
Fungicidal: MFC/MIC ratio of ≤ 4
-
Fungistatic: MFC/MIC ratio of > 4
Signaling Pathways and Cellular Responses
The interaction of antifungal agents with their targets triggers a complex network of cellular signaling pathways as the fungus attempts to counteract the drug-induced stress. Understanding these responses is critical for elucidating mechanisms of action and resistance.
-
This compound: By disrupting sphingolipid biosynthesis, this compound likely impacts multiple signaling pathways that rely on these lipids as second messengers or as components of signaling platforms in the cell membrane. This can include pathways involved in cell cycle control, stress responses, and apoptosis.
-
Clinical Antifungals:
-
Azoles: Inhibition of ergosterol synthesis activates the cell wall integrity (CWI) pathway, a key stress response mechanism in fungi.
-
Polyenes: The membrane damage caused by Amphotericin B can trigger oxidative stress and ion homeostasis pathways.
-
Echinocandins: Inhibition of β-glucan synthesis directly activates the CWI pathway, leading to compensatory changes in the cell wall.
-
Conclusion and Future Directions
This compound represents a compelling area of antifungal research due to its unique mechanism of action targeting sphingolipid biosynthesis. While direct comparative efficacy data against a broad range of clinical isolates remains to be fully elucidated in publicly accessible literature, its reported potent activity against Cryptococcus species highlights its potential.
For drug development professionals and researchers, the distinct target of this compound offers the possibility of overcoming existing resistance mechanisms and provides a platform for the development of novel antifungal therapies. Further research should focus on comprehensive in vitro and in vivo studies to establish a detailed efficacy profile of this compound and its analogues against a wider panel of clinically relevant fungi. The experimental protocols provided in this guide offer a standardized framework for conducting such vital comparative analyses.
References
-
Prasad, R., Shah, A. H., & Rawal, M. K. (2016). Antifungals: Mechanism of Action and Drug Resistance. In Yeast Membrane Transport (pp. 333-353). Springer, Cham. [Link]
-
VanMiddlesworth, F., Giacobbe, R. A., Lopez, M., Garrity, G., Bland, J. A., Bartizal, K., ... & Zweerink, M. M. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of antibiotics, 45(6), 861–867. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]
Sources
- 1. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. | Semantic Scholar [semanticscholar.org]
- 3. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sphingofungin B and Its Derivatives as Serine Palmitoyltransferase Inhibitors
In the intricate world of cellular signaling and membrane biology, sphingolipids play a pivotal role, governing processes from cell growth and differentiation to apoptosis.[1] The de novo synthesis of these essential lipids is initiated by the enzyme serine palmitoyltransferase (SPT), making it a critical control point in cellular function and a promising target for therapeutic intervention in various diseases, including fungal infections, cancer, and autoimmune disorders.[1][2] Among the arsenal of SPT inhibitors, the sphingofungin family of natural products, originally isolated from fungi, has garnered significant attention for its potent and specific activity.[3][4]
This guide provides a comprehensive comparative analysis of Sphingofungin B and its derivatives, offering researchers, scientists, and drug development professionals a detailed examination of their structure-activity relationships, inhibitory potency, and the experimental methodologies used to evaluate them.
The Central Mechanism: Inhibition of Serine Palmitoyltransferase
Sphingofungins exert their biological effects by targeting serine palmitoyltransferase (SPT), the enzyme that catalyzes the first committed step in sphingolipid biosynthesis: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[5][6] By inhibiting SPT, sphingofungins effectively halt the production of downstream sphingolipids, leading to a depletion of essential membrane components and signaling molecules. This disruption of sphingolipid homeostasis is the foundation of their antifungal, immunosuppressive, and antiproliferative properties.[1][7]
The structural similarity of sphingofungins to sphingosine and phytosphingosine is thought to be key to their inhibitory action, allowing them to bind to the active site of SPT and prevent its natural substrates from accessing it.[3] This targeted mechanism of action makes the sphingofungins valuable tools for studying sphingolipid metabolism and promising lead compounds for drug development.
Caption: The de novo sphingolipid biosynthesis pathway, highlighting the inhibitory action of sphingofungins on serine palmitoyltransferase (SPT).
A Comparative Look at Sphingofungin Derivatives
The sphingofungin family encompasses a range of structurally related compounds, with this compound being one of the most well-studied.[4] Variations in the chemical structure of these derivatives, particularly in the polyketide tail and the headgroup, can significantly impact their inhibitory potency against SPT and their overall biological activity. Recent studies have focused on synthesizing and evaluating novel sphingofungin analogs to elucidate these structure-activity relationships.[1][8]
A key study by L. Raguž and colleagues investigated the impact of desaturation in the polyketide tail of sphingofungins on their SPT inhibitory activity.[8] Their findings, summarized in the table below, reveal that the presence of an additional double bond at the Δ12 position and the absence of a hydroxyl group at C-14 can enhance the inhibitory effect.
| Compound | Key Structural Features | Relative SPT Inhibition | IC50 (µM) against S. cerevisiae | Reference |
| This compound | Δ6 double bond, C-14 hydroxylation | Baseline | ~15 | [8] |
| Sphingofungin C | Δ6 double bond, C-5 acetoxy, C-14 hydroxylation | Similar to this compound | Not reported in this study | [8] |
| This compound₂ | Δ6, Δ12 double bonds, no C-14 hydroxylation | Significantly stronger than B | Not reported in this study | [8] |
| Sphingofungin C₂ | Δ6, Δ12 double bonds, C-5 acetoxy, no C-14 hydroxylation | Strongest inhibitor in the series | Not reported in this study | [8] |
| 14-desoxy Sphingofungin C | Δ6 double bond, C-5 acetoxy, no C-14 hydroxylation | Significantly increased inhibition | ~10 | [9] |
| 2-epi Sphingofungin C | Epimer at C-2 | No inhibition | >20 | [9] |
| 14-oxo Sphingofungin C | Ketone at C-14 instead of hydroxyl | Significantly reduced inhibition | ~20 | [9] |
Note: Relative SPT inhibition is based on the production of pyrophosphate (PPi) in an in vitro assay, where lower PPi production indicates stronger inhibition.[8]
These findings underscore the importance of specific structural motifs for potent SPT inhibition. The stereochemistry at C-2 is critical for activity, as demonstrated by the inactivity of 2-epi Sphingofungin C.[9] Furthermore, modifications to the C-14 position have a profound effect, with the removal of the hydroxyl group enhancing activity, while its oxidation to a ketone is detrimental.[8][9] The increased potency of the desaturated derivatives B₂ and C₂ suggests that the conformational rigidity or altered lipophilicity imparted by the additional double bond may facilitate a more favorable interaction with the enzyme's active site.[8]
Beyond their direct SPT inhibition, sphingofungin derivatives have also been evaluated for their antifungal and antiparasitic activities. For instance, this compound has demonstrated good activity against Plasmodium falciparum, the parasite responsible for malaria.[5]
Experimental Protocol: In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay
To enable researchers to conduct their own comparative studies, we provide a detailed protocol for an in vitro SPT inhibition assay, adapted from established methods.[1][5] This assay measures the activity of SPT by quantifying the incorporation of radiolabeled L-serine into the product, 3-ketodihydrosphingosine.
Materials and Reagents
-
Total cell lysate or microsomes containing SPT
-
Reaction buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) SML (N-lauroylsarcosine)
-
L-[U-¹⁴C]serine
-
Palmitoyl-CoA
-
Pyridoxal 5'-phosphate (PLP)
-
Sphingofungin derivatives (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO or methanol)
-
Myriocin (as a positive control for inhibition)
-
Alkaline methanol (for reaction termination)
-
Organic solvent for lipid extraction (e.g., chloroform/methanol mixture)
-
Scintillation cocktail and scintillation counter
Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, combine the reaction buffer, PLP, and L-[U-¹⁴C]serine.
-
Add the desired concentration of the sphingofungin derivative or the control solvent. For a positive control, add myriocin.
-
Pre-incubate the mixture on ice for 10-15 minutes.
-
-
Initiation of the Enzymatic Reaction:
-
Add the total cell lysate or microsomal preparation containing SPT to the reaction mixture.
-
Initiate the reaction by adding palmitoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The reaction should be within the linear range of product formation.
-
-
Termination of the Reaction and Lipid Extraction:
-
Stop the reaction by adding cold alkaline methanol.
-
Perform a lipid extraction using an appropriate organic solvent mixture (e.g., chloroform/methanol).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic (lower) phase, which contains the radiolabeled lipid product.
-
-
Quantification of SPT Activity:
-
Evaporate the solvent from the collected organic phase.
-
Resuspend the lipid residue in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is directly proportional to the SPT activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each sphingofungin derivative compared to the solvent control.
-
If desired, perform a dose-response curve to determine the IC₅₀ value for each compound.
-
Caption: A streamlined workflow for the in vitro serine palmitoyltransferase (SPT) inhibition assay.
Conclusion
The sphingofungins represent a compelling class of natural products with significant potential as both research tools and therapeutic agents. This guide has provided a comparative analysis of this compound and its derivatives, highlighting the critical role of specific structural features in determining their inhibitory potency against serine palmitoyltransferase. The provided experimental protocol offers a robust framework for researchers to further explore the structure-activity relationships within this fascinating family of compounds and to identify novel derivatives with enhanced biological activities. As our understanding of the intricate roles of sphingolipids in health and disease continues to grow, the targeted modulation of their biosynthesis with potent and specific inhibitors like the sphingofungins will undoubtedly remain a key area of scientific inquiry.
References
-
Zink, F., et al. (2022). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C. Angewandte Chemie International Edition, 61(1), e202111746. [Link]
-
Kobayashi, S., et al. (1996). Catalytic Asymmetric Syntheses of Antifungal Sphingofungins and Their Biological Activity as Potent Inhibitors of Serine Palmitoyltransferase (SPT). Journal of the American Chemical Society, 118(1), 1054-1064. [Link]
-
Raguž, L., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5), e01331-22. [Link]
-
Zink, F., et al. (2022). Figure 1: A) Chemical structures of all known members of the sphingofungin family, myriocin and lipoxamycin (inhibitors of the pyridoxal phosphate (PLP)‐dependent serine palmitoyltransferase (SPT)). B) First step of sphingolipid biosynthesis. ResearchGate. [Link]
-
Gorelik, A., et al. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ResearchGate. [Link]
-
Raguž, L., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. ASM Journals. [Link]
-
Nishimura, Y., et al. (2018). Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 28(9), 1544-1548. [Link]
-
Hanada, K., et al. (2000). Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant. Biochemical Pharmacology, 59(10), 1211-1216. [Link]
-
Bourne, H. R., et al. (2019). The Chemical Basis of Serine Palmitoyltransferase Inhibition by Myriocin. ResearchGate. [Link]
-
Raguž, L., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio, 15(3), e02986-23. [Link]
-
VanMiddlesworth, F., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. The Journal of Antibiotics, 45(6), 861-867. [Link]
-
Patsnap. (2024). What are SPT inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Horn, W. S., et al. (1992). Sphingofungins E and F: novel serinepalmitoyl transferase inhibitors from Paecilomyces variotii. The Journal of Antibiotics, 45(10), 1692-1696. [Link]
-
Sun, N., et al. (2018). Antifungal activity of immunosuppressants used alone or in combination with fluconazole. Letters in Applied Microbiology, 67(4), 349-356. [Link]
-
VanMiddlesworth, F., et al. (1992). Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. Semantic Scholar. [Link]
-
Garcia-Arribas, A. B., et al. (2016). Plasma membrane effects of sphingolipid-synthesis inhibition by myriocin in CHO cells: a biophysical and lipidomic study. Scientific Reports, 6, 32729. [Link]
-
Pirrung, M. C., et al. (2019). Preliminary series of cepafungin analogs and their cytotoxicities and comparison to prior syringolin analogs. ResearchGate. [Link]
-
Patsnap. (2024). What are SPT inhibitors and how do they work?. Patsnap Synapse. [Link]
Sources
- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 7. mybiosource.com [mybiosource.com]
- 8. An improved method to determine serine palmitoyltransferase activity [zora.uzh.ch]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Sphingofungin B and L-cycloserine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the cytotoxic properties of Sphingofungin B and L-cycloserine. We will delve into their distinct mechanisms of action, present a robust experimental design for their comparative analysis, and offer detailed protocols and data interpretation strategies. Our approach emphasizes scientific integrity, explaining the causality behind experimental choices to ensure a thorough and reliable assessment.
Introduction: Understanding the Targets
In the landscape of cellular biology and pharmacology, compounds that modulate fundamental metabolic pathways are of immense interest. Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in cell growth, differentiation, and programmed cell death (apoptosis). The de novo synthesis of sphingolipids is therefore a compelling target for therapeutic intervention, particularly in oncology.
This guide focuses on two compounds that interfere with this pathway, albeit with different specificities and primary functions:
-
This compound: A potent and specific inhibitor of Serine Palmitoyltransferase (SPT) , the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] Its cytotoxicity is primarily linked to the depletion of essential sphingolipids.
-
L-cycloserine: A well-known antibiotic used in the treatment of tuberculosis.[4][5][6] Its primary mechanism in bacteria is the inhibition of alanine racemase and D-alanine:D-alanine ligase, disrupting cell wall synthesis.[4][6][7] However, it is also reported to inhibit SPT in eukaryotic cells, making it a compound of interest for comparative studies.[8][9] Critically, some evidence suggests its cytotoxicity in mammalian cells may stem from mechanisms independent of SPT inhibition, a key point of investigation in this guide.[1][2]
The objective of this guide is to provide a robust framework for dissecting the cytotoxic profiles of these two agents, enabling researchers to distinguish between on-target SPT-mediated effects and potential off-target toxicities.
Mechanisms of Action: Two Paths to Cytotoxicity
A clear understanding of the underlying biochemical pathways is essential for designing experiments that yield unambiguous results. The distinct primary targets of this compound and L-cycloserine dictate their expected cellular impact.
This compound: A Specific Blockade of Sphingolipid Synthesis
This compound acts as a highly specific inhibitor of Serine Palmitoyltransferase (SPT).[1][2] SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the first committed step in the de novo synthesis of all sphingolipids.[10][11] By blocking this gateway enzyme, this compound effectively shuts down the production of downstream metabolites, including ceramide, sphingomyelin, and complex glycosphingolipids. The depletion of these vital lipids disrupts membrane integrity, signaling cascades, and can ultimately trigger cell cycle arrest and apoptosis.[10][12]
Caption: Mechanism of this compound action.
L-cycloserine: A Dual-Mechanism Agent
L-cycloserine presents a more complex mechanistic profile. It is a structural analog of D-alanine and its established role in microbiology is the disruption of bacterial cell wall synthesis.[4][5][6][7] In eukaryotic systems, it is also known to inhibit SPT, likely due to its structural similarity to L-serine.[8] However, its broader reactivity as an inhibitor of various pyridoxal 5'-phosphate (PLP)-dependent enzymes suggests a potential for significant off-target effects.[8][13] Studies have shown that unlike the cytotoxicity from potent SPT inhibitors like this compound, the cytotoxicity of L-cycloserine is not easily rescued by supplementing cells with downstream sphingolipids, implying that SPT inhibition is not its sole or even primary mechanism of toxicity in mammalian cells.[1][2]
Caption: The multiple inhibitory targets of L-cycloserine.
Experimental Design: A Multi-Pronged Approach for Comparative Analysis
To accurately compare the cytotoxicity of this compound and L-cycloserine, a multi-assay, multi-cell line approach is essential. This strategy allows for the validation of results across different biological endpoints and helps distinguish specific from non-specific toxicity.
Rationale for Cell Line Selection
The choice of cell models is critical. We propose a panel of three distinct cell lines to provide a comprehensive assessment:
-
Neuroblastoma Cell Line (e.g., UKF-NB-3): These cells have been shown to be sensitive to L-cycloserine and are relevant in cancer research.[14] Their response will help determine the anti-tumoral potential of both compounds.
-
Human Dermal Fibroblasts (HDFs): A non-cancerous, primary-like cell line to serve as a control for general cytotoxicity. A high therapeutic index (high toxicity in cancer cells, low toxicity in normal cells) is a desirable characteristic for any potential anti-cancer agent.
-
SPT-Defective CHO Mutant Cell Line (e.g., LY-B strain): This is the linchpin for determining SPT-specific effects. As these cells lack a functional SPT enzyme, they should be inherently resistant to compounds whose primary cytotoxic mechanism is SPT inhibition.[1][2]
Experimental Workflow
A logical workflow ensures that data from different assays can be integrated to build a complete picture of each compound's cytotoxic profile.
Caption: Overall experimental workflow for cytotoxicity comparison.
Detailed Experimental Protocols
The following protocols are foundational for cytotoxicity testing. Each measures a different aspect of cell health, and together they provide a self-validating system.
Protocol 1: MTT Assay for Metabolic Viability
This assay measures the activity of NAD(P)H-dependent oxidoreductase enzymes in viable cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan is directly proportional to the number of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[15]
-
Compound Treatment: Prepare serial dilutions of this compound and L-cycloserine. Carefully remove the medium from the wells and add 100 µL of medium containing the test compounds or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[17]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate. Include control wells for: no-cell background, untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).[18]
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[19]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing lactate, NAD+, and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[19]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Absorbance Reading: Measure the absorbance at 490 nm.[19]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100).
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[21]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.[20][22]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[20][22]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The cell populations will be distinguished as follows:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive
-
Data Presentation and Interpretation
Table 1: Hypothetical IC₅₀ Values (µM) from MTT Assay (48h)
| Compound | Neuroblastoma (UKF-NB-3) | Human Fibroblasts (HDF) | SPT-Defective CHO (LY-B) |
| This compound | 0.5 | 15.0 | > 100 |
| L-cycloserine | 25.0 | 80.0 | 28.0 |
Interpretation:
-
This compound shows high potency against the neuroblastoma cell line and a favorable selectivity index compared to fibroblasts. Its lack of activity in the SPT-defective line strongly supports its specific mechanism of action.
-
L-cycloserine is less potent than this compound and shows less selectivity. Crucially, its similar potency against both neuroblastoma and the SPT-defective cells suggests its cytotoxicity is largely independent of SPT inhibition.[1][2]
Table 2: Hypothetical Cell Death Profile from Annexin V/PI Assay (48h at IC₅₀ concentration)
| Cell Line / Compound | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Neuroblastoma + this compound | 65% | 15% |
| Neuroblastoma + L-cycloserine | 20% | 40% |
Interpretation:
-
This compound primarily induces a clean apoptotic response, characterized by a high percentage of early apoptotic cells.
-
L-cycloserine appears to induce a mixed mode of cell death, with a significant population of cells progressing to late apoptosis or necrosis, which could be indicative of broader cellular stress or off-target toxicity.
Conclusion
This guide outlines a comprehensive strategy for evaluating and comparing the cytotoxicity of this compound and L-cycloserine. The multi-assay approach, combined with a carefully selected panel of cell lines, provides a robust framework for elucidating their respective mechanisms of action.
Based on the proposed experimental design and expected outcomes, we can conclude:
-
This compound is a potent, specific inhibitor of SPT whose cytotoxicity is directly linked to the disruption of sphingolipid biosynthesis. It is an excellent tool compound for studying the roles of this pathway.
-
L-cycloserine , while capable of inhibiting SPT, likely exerts its cytotoxic effects in mammalian cells through other, off-target mechanisms. Its utility as a specific probe for sphingolipid metabolism is therefore limited, and its cytotoxic profile is markedly different from that of a specific inhibitor like this compound.
By employing this rigorous comparative methodology, researchers can generate high-quality, interpretable data, leading to a more nuanced understanding of compound activity and facilitating informed decisions in drug discovery and development.
References
-
Title: Cytotoxicity of L-cycloserine against human neuroblastoma and medulloblastoma cells is associated with the suppression of ganglioside expression Source: PubMed, Anticancer Research URL: [Link]
-
Title: Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches Source: IntechOpen URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PubMed Central, Bio-protocol URL: [Link]
-
Title: Lactate Dehydrogenase (LDH) Assay Protocol Source: OPS Diagnostics URL: [Link]
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: Cycloserine: Mechanism, Clinical Applications, and Emerging Research Source: Amerigo Scientific URL: [Link]
-
Title: What is the mechanism of Cycloserine? Source: Patsnap Synapse URL: [Link]
-
Title: Cycloserine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose Source: Pediatric Oncall URL: [Link]
-
Title: Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project Source: PubMed, Toxicology in Vitro URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: Bio-protocol URL: [Link]
-
Title: Cycloserine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles Source: PubMed, Toxicology in Vitro URL: [Link]
-
Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
-
Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]
-
Title: Standart Operating Procedure Apoptosis assay with Annexin V - PI Source: Biologi, Universitas Brawijaya URL: [Link]
-
Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI, International Journal of Molecular Sciences URL: [Link]
-
Title: Antitumor Activity of a Novel and Orally Available Inhibitor of Serine Palmitoyltransferase Source: PubMed, Biochemical and Biophysical Research Communications URL: [Link]
-
Title: Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant Source: PubMed, Biochemical Pharmacology URL: [Link]
-
Title: New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis Source: PubMed Central, PLOS ONE URL: [Link]
-
Title: Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor Source: ResearchGate, The Journal of Biological Chemistry URL: [Link]
-
Title: A comparison of two cytotoxicity assays for the detection of metabolism-mediated toxicity in vitro: a study with cyclophosphamide Source: PubMed, Xenobiotica URL: [Link]
-
Title: Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant Source: ResearchGate, Biochemical Pharmacology URL: [Link]
-
Title: Chemical structure and growth inhibitory activities of serine palmitoyl... Source: ResearchGate URL: [Link]
-
Title: Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Cross-talk interaction between the sphingolipid and sphingofungin... Source: ResearchGate URL: [Link]
-
Title: Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway Source: PubMed Central, Journal of Fungi URL: [Link]
-
Title: Inhibiting De Novo Biosynthesis of Ceramide by L-Cycloserine Can Prevent Light-Induced Retinal Degeneration in Albino BALB/c Mice Source: PubMed Central, International Journal of Molecular Sciences URL: [Link]
-
Title: Inhibition of Mycobacterial Alanine Racemase Activity and Growth by Thiadiazolidinones Source: PubMed Central, Molecules URL: [Link]
-
Title: Inhibitors of alanine racemase enzyme: a review Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: L-cycloserine prevents DC from tumor-induced apoptosis by inhibiting... Source: ResearchGate, The Journal of Immunology URL: [Link]
-
Title: A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C Source: PubMed Central, Chemistry URL: [Link]
-
Title: The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism Source: mBio, ASM Journals URL: [Link]
-
Title: Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae Source: PubMed Central, International Journal of Molecular Sciences URL: [Link]
-
Title: Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition Source: ASM Journals, Applied and Environmental Microbiology URL: [Link]
-
Title: Inhibitors of alanine racemase enzyme: A review Source: ResearchGate URL: [Link]
-
Title: Effect of L-cycloserine on cellular responses mediated by macrophages and T cells Source: PubMed, Biological & Pharmaceutical Bulletin URL: [Link]
-
Title: The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism Source: mBio, ASM Journals URL: [Link]
-
Title: The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism Source: PubMed URL: [Link]
Sources
- 1. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 5. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 6. Cycloserine - Wikipedia [en.wikipedia.org]
- 7. Cycloserine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Inhibiting De Novo Biosynthesis of Ceramide by L-Cycloserine Can Prevent Light-Induced Retinal Degeneration in Albino BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Cytotoxicity of L-cycloserine against human neuroblastoma and medulloblastoma cells is associated with the suppression of ganglioside expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biologi.ub.ac.id [biologi.ub.ac.id]
- 22. bio-protocol.org [bio-protocol.org]
Sphingofungin B and Its Analogs: A Comparative Guide to Structure-Activity Relationships in SPT Inhibition and Antifungal Activity
For researchers in mycology, drug discovery, and lipid biochemistry, the fungal natural product Sphingofungin B represents a cornerstone in the study of sphingolipid metabolism. Its potent and specific inhibition of serine palmitoyltransferase (SPT), the gateway enzyme to the de novo sphingolipid biosynthesis pathway, has made it an invaluable tool and a promising scaffold for novel antifungal agents. This guide provides an in-depth comparison of this compound and its key analogs, dissecting their structure-activity relationships (SAR) through the lens of SPT inhibition and antifungal efficacy. We will delve into the experimental data that underpins our understanding of these fascinating molecules, offering both field-proven insights and detailed methodologies to support your own research endeavors.
The Central Role of Serine Palmitoyltransferase (SPT) in Fungal Viability
Sphingolipids are essential components of eukaryotic cell membranes, playing critical roles in signal transduction, cell growth, and stress responses. In fungi, the integrity of the cell membrane is paramount for survival, making the sphingolipid biosynthetic pathway an attractive target for antifungal drug development. The first and rate-limiting step of this pathway is the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2] Inhibition of SPT disrupts the production of all downstream sphingolipids, leading to compromised membrane function and ultimately, cell death.[3][4]
Sphingofungins, along with other natural products like myriocin, are potent competitive inhibitors of SPT. Their structural similarity to the natural substrates allows them to bind to the active site of the enzyme, effectively blocking sphingolipid synthesis.[4] Understanding how modifications to the Sphingofungin scaffold affect its interaction with SPT is crucial for the rational design of more potent and selective inhibitors.
Visualizing the Mechanism: this compound's Site of Action
To appreciate the impact of this compound and its analogs, it is essential to visualize their point of intervention in the broader context of sphingolipid biosynthesis.
Caption: Workflow for the colorimetric in vitro SPT inhibition assay.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing 0.1 M HEPES pH 7.5, 2.5 mM MgCl₂, 0.5 mM TCEP, 0.5 mM ATP, 20 µM CoA, 0.5 mM palmitic acid (from a 50 mM stock in DMSO), 5 mM serine, 20 µg/mL FadD, and 60 µg/mL purified SPT.
-
Inhibitor Preparation: Prepare serial dilutions of the Sphingofungin analogs in DMSO. The final DMSO concentration in the assay should be kept constant across all wells (e.g., 1%).
-
Assay Plate Setup: Add the reaction mixture to a 96-well plate. Add the inhibitor solutions to the respective wells. Include a positive control (e.g., myriocin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 37°C.
-
Detection: At various time points, measure the production of pyrophosphate (PPi) using a commercially available colorimetric pyrophosphate assay kit.
-
Data Analysis: Calculate the rate of PPi production for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of SPT activity compared to the vehicle control.
In Vivo Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungal strain.
Step-by-Step Protocol (adapted from CLSI guidelines):
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours. Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of the Sphingofungin analogs in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free growth control well and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well. This can be assessed visually or by using a microplate reader.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs provides a compelling case study in natural product-based drug discovery. The exquisite sensitivity of SPT to subtle structural modifications in the inhibitor highlights the potential for rational design of novel antifungal agents. Key takeaways from this comparative guide include the critical roles of the aliphatic tail's saturation state, the stereochemistry of the hydrophilic head, and specific hydroxylations along the carbon backbone.
Future research should focus on expanding the library of synthetic and semi-synthetic Sphingofungin analogs to further probe the SAR. Co-crystallization of these analogs with fungal SPT would provide invaluable structural insights into their binding modes, paving the way for the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a foundation for researchers to contribute to this exciting and important field of study.
References
-
Hoefgen, S., Bissell, A. U., Huang, Y., & Valiante, V. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5), e01331-22. [Link]
-
Raguž, L., Peng, C. C., Kaiser, M., Görls, H., & Beemelmanns, C. (2022). A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C. Angewandte Chemie International Edition, 61(5), e202112616. [Link]
-
Bissell, A. U., Rautschek, J., Hoefgen, S., Raguž, L., Mattern, D. J., Saeed, N., ... & Valiante, V. (2022). Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS Chemical Biology, 17(2), 386-394. [Link]
-
Hanada, K. (2003). Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1632(1-3), 16-30. [Link]
-
Hoefgen, S., Bissell, A. U., Mattern, D. J., Raguž, L., Kufs, J. E., Rautenberger, B., ... & Valiante, V. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio, 15(3), e02983-23. [Link]
-
Patsnap. (2024). What are SPT inhibitors and how do they work? Patsnap Synapse. [Link]
- CLSI. (2017). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
- CLSI. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts; First Edition.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
validating the antifungal spectrum of Sphingofungin B against different yeast species
For researchers, scientists, and drug development professionals at the forefront of mycology and infectious disease, the pursuit of novel antifungal agents with unique mechanisms of action is a critical endeavor. Sphingofungin B, a natural product derived from Aspergillus fumigatus, represents a compelling avenue of investigation due to its distinct mode of action targeting sphingolipid biosynthesis—a pathway essential for fungal viability.[1][2][3] This guide provides an in-depth, objective comparison of the antifungal spectrum of this compound against various yeast species, juxtaposed with the performance of established antifungal drugs: the azole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin. The experimental data and protocols herein are designed to empower researchers to validate and expand upon these findings.
The Scientific Imperative: Targeting Sphingolipid Biosynthesis
Conventional antifungal therapies often target the fungal cell membrane's ergosterol or the cell wall's β-glucan synthesis.[4] this compound, however, charts a different course by inhibiting serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in the de novo biosynthesis of sphingolipids.[5] Sphingolipids are crucial components of the plasma membrane and are involved in a multitude of cellular processes, including signal transduction and stress responses. By disrupting this pathway, this compound induces a cascade of events that compromise fungal cell integrity and viability. This unique mechanism of action not only provides a powerful tool for studying fungal physiology but also holds the potential for overcoming existing resistance mechanisms to conventional antifungals.
Mechanism of Action: Inhibition of Serine Palmitoyltransferase
The antifungal activity of this compound is rooted in its ability to selectively inhibit the fungal serine palmitoyltransferase (SPT). This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA, the first committed step in sphingolipid biosynthesis.
Caption: Mechanism of this compound Action.
Comparative Antifungal Spectrum: A Data-Driven Analysis
To objectively assess the antifungal potential of this compound, a comprehensive analysis of its in vitro activity against a panel of clinically relevant yeast species is essential. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to fluconazole, amphotericin B, and caspofungin. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Table 1: Comparative MIC Values (µg/mL) Against Candida Species
| Yeast Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | ND | 0.25 - 8 | 0.125 - 1 | 0.03 - 0.25 |
| Candida glabrata | ND | 8 - 64 | 0.25 - 2 | 0.03 - 0.125 |
| Candida krusei | ND | 16 - >64 | 0.5 - 4 | 0.12 - 0.5 |
| Candida parapsilosis | ND | 1 - 4 | 0.125 - 1 | 0.5 - 2 |
| Candida tropicalis | ND | 2 - 16 | 0.25 - 2 | 0.03 - 0.125 |
Table 2: Comparative MIC Values (µg/mL) Against Cryptococcus neoformans
| Yeast Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Cryptococcus neoformans | Effective | 2 - 16 | 0.25 - 1 | >8 (Inactive) |
Note on this compound against Cryptococcus neoformans: Early studies have highlighted that Sphingofungins exhibit notable efficacy against Cryptococcus species.[1][10] This suggests a promising selective activity that warrants further quantitative investigation to establish precise MIC ranges.
Experimental Protocol: Validating Antifungal Susceptibility via Broth Microdilution
To empower researchers to independently validate and expand upon these findings, the following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and other antifungal agents against yeast species, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
I. Materials and Reagents
-
Yeast isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
This compound (requires careful handling and solubilization, typically in a solvent like DMSO)
-
Comparator antifungal agents (Fluconazole, Amphotericin B, Caspofungin)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Incubator (35°C)
II. Experimental Workflow
Caption: Broth Microdilution Workflow for MIC Determination.
III. Step-by-Step Methodology
-
Preparation of Yeast Inoculum:
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Preparation of Antifungal Stock Solutions and Serial Dilutions:
-
Prepare a stock solution of this compound. Due to its lipophilic nature, it may require initial dissolution in a small volume of a suitable solvent such as dimethyl sulfoxide (DMSO) before further dilution in RPMI 1640 medium. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting fungal growth.
-
Prepare stock solutions of the comparator antifungal agents as per the manufacturer's instructions and CLSI guidelines.
-
Perform two-fold serial dilutions of each antifungal agent in RPMI 1640 medium directly in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).
-
Seal the plate and incubate at 35°C for 24 to 48 hours. For slower-growing species like Cryptococcus neoformans, incubation may need to be extended to 72 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, determine the MIC either visually or by using a microplate reader to measure the optical density at a suitable wavelength (e.g., 530 nm).
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Potential Resistance Mechanisms and Future Directions
While this compound presents a novel antifungal strategy, the potential for resistance development must be considered. In yeast, resistance to inhibitors of sphingolipid biosynthesis could theoretically arise from several mechanisms:
-
Alterations in the Target Enzyme: Mutations in the genes encoding the subunits of serine palmitoyltransferase (SPT) could reduce the binding affinity of this compound.
-
Upregulation of the Sphingolipid Biosynthesis Pathway: Yeast may compensate for the inhibition of SPT by increasing the expression of the enzymes in the pathway. Deletion of the ORM1 and ORM2 genes, which encode for negative regulators of SPT, has been shown to confer resistance to certain antifungal compounds that target this pathway.[11]
-
Efflux Pumps: Overexpression of multidrug resistance transporters could actively pump this compound out of the cell.
-
Bypass Mechanisms: Some yeast mutants are capable of growing without de novo sphingolipid synthesis, representing a form of physiological bypass.[12]
Future research should focus on elucidating the precise MIC values of this compound against a broader panel of clinically relevant and drug-resistant yeast isolates. Furthermore, investigating the potential for synergistic interactions between this compound and existing antifungal agents could open new avenues for combination therapies, potentially enhancing efficacy and mitigating the emergence of resistance.
Conclusion
This compound stands out as a promising antifungal agent with a unique mechanism of action that is ripe for further exploration. By targeting the essential sphingolipid biosynthesis pathway, it offers a distinct advantage over conventional antifungals and shows particular promise against challenging pathogens like Cryptococcus neoformans. The experimental framework provided in this guide serves as a robust starting point for researchers to delve deeper into the antifungal properties of this compound, contributing to the critical development of next-generation antifungal therapies.
References
-
Yeast Sphingolipid Bypass Mutants as Indicators of Antifungal Agents Selectively Targeting Sphingolipid Synthesis. PubMed. Available at: [Link]
-
Change in activity of serine palmitoyltransferase affects sensitivity to syringomycin E in yeast Saccharomyces cerevisiae. FEMS Yeast Research. Available at: [Link]
-
Change in activity of serine palmitoyltransferase affects sensitivity to syringomycin E in yeast Saccharomyces cerevisiae. PubMed. Available at: [Link]
-
Inhibition of yeast microsome SPT activity by myriocin. ResearchGate. Available at: [Link]
-
Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. Semantic Scholar. Available at: [Link]
-
Comparison of Six Antifungal Susceptibilities of 11 Candida Species Using the VITEK2 AST–YS08 Card and Broth Microdilution Method. National Institutes of Health. Available at: [Link]
-
Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. PubMed. Available at: [Link]
-
Broad Antifungal Spectrum of the Pore-Forming Peptide C14R Against Cryptococcus and Candida Species from the WHO Fungal Priority Pathogens List. MDPI. Available at: [Link]
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. ASM Journals. Available at: [Link]
-
Identification of distinct active pools of yeast serine palmitoyltransferase in sub-compartments of the ER. Journal of Cell Science. Available at: [Link]
-
Effects of Fluconazole, Amphotericin B, and Caspofungin on Candida albicans Biofilms under Conditions of Flow and on Biofilm Dispersion. National Institutes of Health. Available at: [Link]
-
Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ACS Publications. Available at: [Link]
-
Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ResearchGate. Available at: [Link]
-
A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C. National Institutes of Health. Available at: [Link]
-
Broad Antifungal Spectrum of the Pore-Forming Peptide C14R Against Cryptococcus and Candida Species from the WHO Fungal Priority Pathogens List. PubMed. Available at: [Link]
-
In vitro activity of caspofungin compared to amphotericin B, fluconazole, and itraconazole against Candida strains isolated in a. SciSpace. Available at: [Link]
-
Comparative Antifungal Susceptibility Analysis of Candida Albicans Versus Non-Albicans Candida Corneal Isolates. PubMed. Available at: [Link]
-
Identification of a New Class of Antifungals Targeting the Synthesis of Fungal Sphingolipids. ResearchGate. Available at: [Link]
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. ResearchGate. Available at: [Link]
-
Comparison of caspofungin and amphotericin B for invasive candidiasis. PubMed. Available at: [Link]
Sources
- 1. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Fluconazole, Amphotericin B, and Caspofungin on Candida albicans Biofilms under Conditions of Flow and on Biofilm Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Six Antifungal Susceptibilities of 11 Candida Species Using the VITEK2 AST–YS08 Card and Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Comparative antifungal susceptibility analysis of Candida albicans versus non-albicans Candida corneal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of caspofungin and amphotericin B for invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingofungins A, B, C, and D; a new family of antifungal agents. I. Fermentation, isolation, and biological activity. | Semantic Scholar [semanticscholar.org]
- 11. Change in activity of serine palmitoyltransferase affects sensitivity to syringomycin E in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yeast sphingolipid bypass mutants as indicators of antifungal agents selectively targeting sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Lipidomic Analysis of Sphingolipid Metabolism Following Treatment with Sphingofungin B and Myriocin: A Guide for Researchers
In the intricate world of cellular signaling and membrane biology, sphingolipids stand out as critical regulators of diverse physiological processes, from cell proliferation and differentiation to apoptosis. The de novo synthesis of these essential lipids is initiated by the enzyme serine palmitoyltransferase (SPT). Perturbations in this pathway are implicated in a range of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer. Consequently, inhibitors of SPT have emerged as invaluable tools for dissecting the complexities of sphingolipid metabolism and as potential therapeutic agents.
This guide provides an in-depth comparative analysis of two widely used SPT inhibitors: Sphingofungin B and myriocin. We will delve into their distinct mechanisms of action, guide you through the design and execution of a robust comparative lipidomic study, and present illustrative data to highlight the nuanced impact of each inhibitor on the cellular lipidome. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical probes to advance their understanding of sphingolipid biology.
Unraveling the Inhibitors: this compound vs. Myriocin
Both this compound and myriocin are potent inhibitors of SPT, the gatekeeper of de novo sphingolipid synthesis. However, a deeper look into their chemical structures and mechanisms of action reveals subtle yet significant differences that can influence their effects on cellular lipid profiles.
Chemical Structures at a Glance
Myriocin, also known as ISP-1, is a fungal metabolite that acts as a highly potent, non-competitive inhibitor of SPT.[1] this compound, another fungal-derived compound, is also a specific inhibitor of this enzyme.[2] While both are amino alcohol derivatives with a long hydrocarbon chain, their structural nuances contribute to their distinct inhibitory profiles.
Mechanism of Inhibition: A Tale of Two Modes
The inhibitory action of these compounds on SPT is the cornerstone of their biological effects. SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the first committed step in sphingolipid biosynthesis.[3]
Myriocin exhibits a sophisticated dual mechanism of inhibition. It initially acts as a competitive inhibitor, binding to the active site of SPT. Following this initial binding, myriocin undergoes a 'retro-aldol-like' cleavage, generating a C18 aldehyde that then acts as a suicide inhibitor by covalently modifying a key catalytic lysine residue in the enzyme's active site.[1][4][5] This two-pronged attack results in a potent and long-lasting inhibition of SPT activity.
This compound , like myriocin, is a specific inhibitor of SPT.[2] While its mechanism is also potent, the literature is less definitive on whether it follows a similar dual-inhibitory pattern as myriocin. It is generally considered a highly specific inhibitor that blocks the catalytic activity of the enzyme.[2] The relative potency of these inhibitors can vary depending on the experimental system, with some studies suggesting myriocin is the more potent of the two in certain contexts.[6]
The Sphingolipid Biosynthesis Pathway: The Target in Focus
To fully appreciate the downstream consequences of SPT inhibition, a clear understanding of the sphingolipid biosynthesis pathway is essential. The inhibition of SPT creates a bottleneck at the very beginning of this cascade, leading to a global depletion of de novo synthesized sphingolipids.
Caption: De novo sphingolipid biosynthesis pathway and points of inhibition by this compound and myriocin.
Designing a Comparative Lipidomic Study
A well-designed experiment is paramount to obtaining high-quality, interpretable data. The following protocol outlines a comprehensive workflow for a comparative lipidomic analysis of this compound and myriocin.
Experimental Workflow
Caption: A typical experimental workflow for comparative lipidomics.
Detailed Experimental Protocol
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, HeLa, or a cell line relevant to your research) in appropriate culture vessels and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Prepare stock solutions of this compound and myriocin in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound, myriocin, or a vehicle control. It is crucial to perform dose-response and time-course experiments to determine the optimal treatment conditions for your specific cell line.
Lipid Extraction (Modified Bligh-Dyer Method):
-
After treatment, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench the metabolism by adding ice-cold methanol.
-
Scrape the cells and transfer the cell suspension to a glass tube.
-
Add chloroform and water in a ratio that results in a monophasic mixture (e.g., 1:2:0.8, chloroform:methanol:water).
-
Vortex the mixture thoroughly and incubate on ice.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
Perform chromatographic separation using a C18 or a HILIC column, depending on the lipid classes of interest.[7]
-
Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for data acquisition in both positive and negative ionization modes to ensure broad coverage of the lipidome.[8]
-
Use either a targeted approach, focusing on known sphingolipids, or an untargeted approach to capture a global view of the lipidomic changes.[9]
Interpreting the Data: Illustrative Comparative Lipidomic Profiles
The primary and most direct consequence of SPT inhibition is a significant reduction in the cellular levels of de novo synthesized sphingolipids. However, the cellular lipidome is a dynamic and interconnected network, and compensatory mechanisms can lead to more complex alterations.
The following table presents illustrative data, based on the known mechanisms of this compound and myriocin, to highlight the expected changes in a comparative lipidomic analysis. Note: These are representative values and will vary depending on the cell type, treatment conditions, and analytical platform.
| Lipid Class | Subclass/Species | Vehicle Control (Relative Abundance) | This compound Treatment (Fold Change vs. Control) | Myriocin Treatment (Fold Change vs. Control) | Rationale for Change |
| Sphingoid Bases | Sphinganine | 1.0 | ↓↓↓ (<0.1) | ↓↓↓ (<0.1) | Direct product of the SPT pathway.[10] |
| Sphingosine | 1.0 | ↓↓ (0.1-0.3) | ↓↓ (0.1-0.3) | Derived from ceramide; reflects decreased de novo synthesis.[10] | |
| Ceramides | Dihydroceramides | 1.0 | ↓↓↓ (<0.1) | ↓↓↓ (<0.1) | Immediate downstream products of the SPT pathway. |
| Ceramides (total) | 1.0 | ↓↓ (0.2-0.4) | ↓↓ (0.2-0.4) | Global decrease due to SPT inhibition.[10] | |
| C16:0-Ceramide | 1.0 | ↓↓ (0.2-0.4) | ↓↓ (0.2-0.4) | Predominant ceramide species affected by SPT inhibition.[11] | |
| Complex Sphingolipids | Sphingomyelins | 1.0 | ↓ (0.4-0.6) | ↓ (0.4-0.6) | Synthesized from ceramide; reflects reduced precursor availability.[10] |
| Hexosylceramides | 1.0 | ↓ (0.3-0.5) | ↓ (0.3-0.5) | Synthesized from ceramide; reflects reduced precursor availability. | |
| Glycerophospholipids | Phosphatidylcholines | 1.0 | ↔ (0.9-1.1) | ↔ (0.9-1.1) | Not directly part of the sphingolipid pathway; may show minor compensatory changes. |
| Phosphatidylethanolamines | 1.0 | ↔ (0.9-1.1) | ↔ (0.9-1.1) | Not directly part of the sphingolipid pathway; may show minor compensatory changes. |
Data Analysis Pipeline
Caption: Logical flow of the data analysis pipeline for lipidomics.
Concluding Remarks and Future Directions
This compound and myriocin are indispensable tools for probing the intricacies of sphingolipid metabolism. While both potently inhibit SPT, their distinct mechanisms of action may lead to subtle but functionally significant differences in the resulting lipidomic profiles. A carefully executed comparative lipidomic analysis, as outlined in this guide, can provide invaluable insights into the precise roles of different sphingolipid species in health and disease.
Future research should focus on direct, head-to-head comparative studies of these inhibitors across various cellular and in vivo models. Furthermore, investigating potential off-target effects and differences in cellular uptake and metabolism will provide a more complete picture of their pharmacological profiles. Such studies will not only enhance our fundamental understanding of sphingolipid biology but also pave the way for the development of more targeted and effective therapeutic strategies for a host of human diseases.
References
-
Wadsworth, J. M., et al. (2013). The Chemical Basis of Serine Palmitoyltransferase Inhibition by Myriocin. Journal of the American Chemical Society, 135(38), 14276–14285. [Link]
-
University of Edinburgh. (2013). The chemical basis of serine palmitoyltransferase inhibition by myriocin. Edinburgh Research Explorer. [Link]
-
ResearchGate. (2013). The Chemical Basis of Serine Palmitoyltransferase Inhibition by Myriocin. [Link]
-
Hoefgen, S., et al. (2022). Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. Microbiology Spectrum, 10(5), e01331-22. [Link]
-
Guan, X., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Analytical and Bioanalytical Chemistry, 414(6), 2147–2157. [Link]
-
Taylor & Francis Online. (2021). Myriocin – Knowledge and References. [Link]
-
Choi, H. J., et al. (2011). Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest. Cell Proliferation, 44(4), 336-344. [Link]
-
Aureli, M., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Sphingoid Bases. Metabolites, 12(5), 450. [Link]
-
Liebisch, G., et al. (2014). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 55(1), 145-154. [Link]
-
ResearchGate. (2014). A rapid and quantitative LC-MS/MS method to profile sphingolipids. [Link]
-
Chabowski, A., et al. (2013). Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes. PLoS One, 8(12), e85547. [Link]
-
MDPI. (2020). An Innovative Lipidomic Workflow to Investigate the Lipid Profile in a Cystic Fibrosis Cell Line. Metabolites, 10(5), 1197. [Link]
-
bioRxiv. (2022). The sphingolipid inhibitor myriocin increases susceptibility of Candida auris to amphotericin B. [Link]
-
Mielke, M. M., et al. (2004). Myriocin, a serine palmitoyltransferase inhibitor, alters regional brain neurotransmitter levels without concurrent inhibition of the brain sphingolipid biosynthesis in mice. Toxicology Letters, 147(1), 87-94. [Link]
-
Patsnap. (2024). What are SPT inhibitors and how do they work?. Synapse. [Link]
-
Patil, S., et al. (2013). Inhibition of SPT reduces Aβ and tau hyperphosphorylation in a mouse model, a safe therapeutic strategy for Alzheimer's disease. Neurobiology of Disease, 58, 173-183. [Link]
-
Janevska, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. Molecular and Cellular Biology, 44(3), e00455-20. [Link]
Sources
- 1. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional profiling and visualization of the sphingolipid metabolic network in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipidomic Profiling Reveals Distinct Differences in Sphingolipids Metabolic Pathway between Healthy Apis cerana cerana larvae and Chinese Sacbrood Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Labyrinth: A Researcher's Guide to the Safe Disposal of Sphingofungin B
For the dedicated researcher, the pursuit of scientific advancement is paramount. Yet, this pursuit carries with it a profound responsibility to ensure the safety of oneself, colleagues, and the environment. Sphingofungin B, a potent mycotoxin and inhibitor of serine palmitoyltransferase, is a valuable tool in the study of sphingolipid metabolism.[1][2] However, its inherent biological activity necessitates a meticulous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural instruction to explain the critical reasoning behind each recommendation. Our goal is to empower you, the researcher, with the knowledge to manage this compound safely and effectively, fostering a culture of safety that extends beyond the immediate experiment.
The Chemical Profile of this compound: Understanding the "Why" Behind the "How"
This compound is a fungal metabolite that exerts its biological effects by inhibiting a key enzyme in sphingolipid biosynthesis.[1][2] While specific toxicological data for this compound is not extensively detailed in publicly available safety data sheets, its classification as a mycotoxin warrants a high degree of caution. Mycotoxins, as a class, can exhibit a range of toxic effects, and it is prudent to handle this compound with the assumption of significant biological activity.
Key Principles for Handling Mycotoxins:
-
Containment is Key: Due to the potential for aerosolization of powdered forms and the potent nature of the compound, all handling of this compound should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet.
-
Personal Protective Equipment (PPE) is Non-Negotiable: A comprehensive PPE ensemble is your first line of defense.
-
Decontamination is Mandatory: All surfaces, equipment, and waste must be thoroughly decontaminated before final disposal.
Personal Protective Equipment (PPE): Your Essential Armor
Before beginning any work with this compound, ensure you are outfitted with the following PPE:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, potentially contaminated layer without exposing the skin. |
| Lab Coat | Disposable or dedicated | Prevents contamination of personal clothing. A disposable coat can be discarded as hazardous waste, while a dedicated, reusable coat should be decontaminated after use. |
| Eye Protection | Safety glasses with side shields or goggles | Protects the eyes from splashes or aerosols. |
| Respiratory Protection | N95 respirator (or higher) | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound and associated contaminated materials. This process is designed to be a self-validating system, ensuring that each step mitigates risk before proceeding to the next.
Caption: A workflow diagram illustrating the key phases and steps for the safe disposal of this compound.
Experimental Protocol: Decontamination of this compound
This protocol details the chemical inactivation of this compound using a sodium hypochlorite (bleach) solution. This is a critical step to render the mycotoxin non-hazardous before it enters the waste stream.
Materials:
-
Freshly prepared 10% (v/v) solution of household bleach in water (provides an approximate sodium hypochlorite concentration of 0.5-0.6%).
-
Appropriate hazardous waste containers (clearly labeled).
-
Personal Protective Equipment (as detailed in the table above).
Procedure:
-
Preparation of Decontamination Solution: In a designated container within the fume hood, prepare a fresh 10% bleach solution. For example, mix 100 mL of household bleach with 900 mL of water. Prepare this solution daily to ensure its efficacy.
-
Decontamination of Solid Waste:
-
Collect all contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves, disposable lab coats) in a primary container lined with a chemically resistant bag.
-
Carefully add the 10% bleach solution to the bag, ensuring all materials are thoroughly wetted.
-
Allow a contact time of at least 30 minutes.
-
After decontamination, securely close the bag and place it in a secondary, labeled hazardous waste container.
-
-
Decontamination of Liquid Waste:
-
For liquid waste containing this compound (e.g., cell culture media, buffer solutions), add the 10% bleach solution to the liquid waste in a 1:10 ratio (e.g., 10 mL of bleach solution for every 90 mL of liquid waste).
-
Gently swirl the container to ensure thorough mixing.
-
Allow a contact time of at least 30 minutes.
-
Following decontamination, the liquid waste can be disposed of according to your institution's guidelines for chemically treated hazardous waste. Never pour untreated mycotoxin solutions down the drain.
-
-
Decontamination of Surfaces and Equipment:
-
Thoroughly wipe down all surfaces of the fume hood or biosafety cabinet, as well as any equipment that may have come into contact with this compound, with the 10% bleach solution.
-
Allow the bleach solution to remain on the surfaces for a contact time of at least 10 minutes.
-
Follow the bleach wipe-down with a wipe-down using 70% ethanol to remove any residual bleach, which can be corrosive to stainless steel surfaces over time.
-
Spill Management: A Calm and Calculated Response
In the event of a spill of this compound, immediate and appropriate action is crucial to prevent exposure and contamination.
Caption: A decision-making flowchart for responding to a this compound spill.
The Final Step: Partnering with Your Environmental Health & Safety Department
The procedures outlined in this guide are designed to safely prepare this compound waste for final disposal. However, the ultimate responsibility for the legal and compliant disposal of hazardous waste lies with your institution's Environmental Health & Safety (EHS) department.
Your Responsibilities:
-
Proper Labeling: Ensure all hazardous waste containers are clearly and accurately labeled with the contents, date, and responsible researcher's name.
-
Segregation: Keep this compound waste separate from other chemical waste streams unless explicitly instructed otherwise by your EHS department.
-
Communication: Maintain open communication with your EHS department. They are your partners in ensuring a safe and compliant laboratory environment.
By adhering to these guidelines, you can confidently and safely manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
PubChem. this compound. National Institutes of Health. [Link]
-
Janevska, S., et al. (2024). The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. mBio. [Link]
-
World Health Organization. (2004). Laboratory biosafety manual (3rd ed.). [Link]
-
U.S. Occupational Safety and Health Administration. Subpart Z -- Toxic and hazardous substances, 1910.1000 -- air contaminants. [Link]
-
World Health Organization. 2.6 Disposal procedures for contaminated materials. [Link]
-
World Health Organization. 2.6.2 Contaminated or potentially infectious materials for disposal. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations (2001-2021) & Safety Health and Welfare at Work (Carcinogens) Regulations (2001-2019). [Link]
-
ECETOC. (2006). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]
-
WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. [Link]
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. (2022). Microbiology Spectrum. [Link]
-
A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C. (2019). Angewandte Chemie International Edition. [Link]
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. (2024). ResearchGate. [Link]
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. (2022). ResearchGate. [Link]
-
U.S. Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
Sources
A Researcher's Guide to the Safe Handling of Sphingofungin B
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Sphingofungin B, a potent antifungal agent and inhibitor of serine palmitoyltransferase.[1][2] By understanding the nature of this compound and adhering to rigorous safety protocols, you can mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Hazard Assessment
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first and most critical line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Gloves | Double Gloving: Wear two pairs of chemotherapy-tested, powder-free nitrile gloves.[6][7] The outer glove should be disposed of immediately after handling the compound, and the inner glove upon leaving the designated handling area. This practice minimizes the risk of cross-contamination. Gloves should comply with ASTM D6978-05 standards.[6][7] |
| Gown | A disposable, back-fastening gown made of a low-permeability, lint-free fabric is required.[6] Long sleeves with tight-fitting cuffs are essential to prevent skin exposure. The gown should be durable enough to allow for a range of movement without tearing.[8] |
| Eye Protection | Full-face protection is recommended whenever there is a risk of splashing.[6] A full face shield is preferred; however, if safety goggles are used, they must be worn in conjunction with a fluid-resistant mask.[6] |
| Respiratory Protection | For handling the powdered form of this compound or when there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection is necessary.[9] For handling solutions in a controlled environment like a biological safety cabinet, a surgical mask may be sufficient to prevent contamination of the sterile field.[6] |
| Additional Protection | A cap and shoe covers should be worn to minimize the spread of any potential contamination.[6] |
Operational Plan: From Receipt to Disposal
A self-validating system of protocols ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Decontaminate: Wipe the exterior of the container with a suitable decontaminating agent.
-
Store: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
Handling and Preparation
All handling of this compound, especially in its powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation exposure and environmental contamination.
Experimental Workflow: Handling this compound
Caption: Workflow for handling this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain: Use a cytotoxic spill kit to absorb the spill.[9] Work from the outside of the spill inward.
-
Clean: After absorbing the material, decontaminate the area with an appropriate cleaning agent.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste in clearly labeled, sealed containers.[9]
Disposal Plan
All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous cytotoxic waste.[5] Follow your institution's and local regulations for cytotoxic waste disposal. This typically involves placing the waste in a designated, puncture-proof, and clearly labeled container for incineration.
The Science Behind the Safety: Understanding this compound's Mechanism of Action
This compound is a potent inhibitor of serine palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in sphingolipid biosynthesis.[3][10] Sphingolipids are essential components of eukaryotic cell membranes and are involved in crucial cellular processes.[2] By inhibiting SPT, this compound disrupts sphingolipid homeostasis, which can lead to cell death.[1][11] This mechanism of action is the basis for its antifungal properties and also underscores its potential toxicity to mammalian cells.[12] Therefore, the stringent safety precautions outlined in this guide are directly informed by the compound's potent biological activity.
Signaling Pathway: Inhibition of Sphingolipid Biosynthesis
Caption: this compound inhibits serine palmitoyltransferase.
By understanding both the operational hazards and the scientific underpinnings of this compound, you can foster a culture of safety and scientific excellence in your laboratory.
References
-
Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central. [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. [Link]
-
Considerations for personal protective equipment when handling cytotoxic drugs. [Link]
-
Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. [Link]
-
Which Protective Gloves for Cytotoxic Drugs? [Link]
-
Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. ResearchGate. [Link]
-
Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway. PMC. [Link]
-
Cross-talk interaction between the sphingolipid and sphingofungin. ResearchGate. [Link]
-
Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition. ResearchGate. [Link]
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. [Link]
-
The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism. PubMed. [Link]
-
Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ipservices.care [ipservices.care]
- 10. researchgate.net [researchgate.net]
- 11. The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus and its cross-interaction with sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
